molecular formula C10H14N2O B8556961 4-n-Propylphenylurea

4-n-Propylphenylurea

Cat. No.: B8556961
M. Wt: 178.23 g/mol
InChI Key: UTCITTADPDPULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-n-Propylphenylurea is a chemical compound belonging to the class of N-phenylurea derivatives, which are organic compounds characterized by a urea functional group where one nitrogen atom is substituted with a phenyl ring and the other with a propyl chain. This structure is a key pharmacophore in medicinal chemistry, making it a valuable scaffold for developing novel therapeutic agents. Urea-based compounds like this are extensively investigated in oncology research, particularly for aggressive cancers such as triple-negative breast cancer (TNBC). Researchers are exploring these compounds for their cytotoxicity and potential to cross the blood-brain barrier, a crucial property for treating brain metastases . The mechanism of action for related phenylurea compounds often involves enzyme inhibition. For instance, some analogs are potent inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT), a target for antiatherosclerotic agents , while others function as inhibitors of bifunctional epoxide hydrolase 2, an enzyme involved in xenobiotic metabolism and physiological mediator levels . This compound serves as a critical intermediate in structure-activity relationship (SAR) studies, helping researchers optimize drug efficacy and selectivity by systematically modifying different regions of the molecule . It is supplied for research applications only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

(4-propylphenyl)urea

InChI

InChI=1S/C10H14N2O/c1-2-3-8-4-6-9(7-5-8)12-10(11)13/h4-7H,2-3H2,1H3,(H3,11,12,13)

InChI Key

UTCITTADPDPULW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)NC(=O)N

Origin of Product

United States

Foundational & Exploratory

4-n-Propylphenylurea: Synthesis, Characterization, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Significance

4-n-Propylphenylurea (1-(4-propylphenyl)urea) is a highly versatile mono-N-substituted urea. In advanced chemical synthesis, it serves as a critical structural motif and building block for the development of complex agrochemicals (such as herbicidal sulfonylureas) and pharmaceutical agents, including aminobenzenesulfonic acid derivatives utilized as ischemic cardiac muscle protecting agents ([1]).

As a Senior Application Scientist, I approach the synthesis of substituted ureas not merely as a set of instructions, but as a carefully balanced thermodynamic and kinetic system. This whitepaper details a highly efficient, scalable, and green synthetic route to 4-n-propylphenylurea, emphasizing the causality behind each experimental parameter to ensure a self-validating and reproducible workflow.

Retrosynthetic Analysis & Reaction Design

Historically, the synthesis of N-substituted ureas relied heavily on the reaction of primary amines with highly toxic, moisture-sensitive reagents like phosgene or pre-formed organic isocyanates.

To ensure both safety and scalability, the optimal route for synthesizing 4-n-propylphenylurea is an adaptation of the classic Wöhler urea synthesis applied to aryl amines ([2]). This method utilizes 4-n-propylaniline and an alkali metal cyanate (sodium or potassium cyanate) in an acidic aqueous medium ([3]).

The causality behind this specific reaction design is threefold:

  • In Situ Electrophile Generation: The acidic medium (typically acetic acid or hydrochloric acid) protonates the cyanate salt to generate isocyanic acid ( HN=C=O ) in situ. This acts as the highly reactive electrophile, bypassing the need to handle hazardous isocyanate gases ([3]).

  • Green Solvent System: The reaction is conducted entirely in an aqueous/acetic acid matrix, eliminating the need for volatile organic solvents (VOCs) and strictly adhering to green chemistry principles.

  • Self-Validating Phase Separation: The starting material (4-n-propylaniline) is highly soluble in the acidic aqueous matrix as a protonated salt. However, upon nucleophilic addition and tautomerization, the resulting neutral urea is highly insoluble. This phase separation acts as a visual indicator of reaction progress and drives the equilibrium forward via Le Chatelier's principle, ensuring near-quantitative yields ([2]).

Mechanistic Pathway

The synthesis proceeds via a nucleophilic addition mechanism. The primary amine's lone pair attacks the highly electrophilic carbon of the in situ generated isocyanic acid, forming a zwitterionic intermediate that rapidly tautomerizes into the stable urea product.

ReactionMechanism Cyanate Alkali Cyanate (NaOCN/KOCN) Isocyanic Isocyanic Acid (HN=C=O) Cyanate->Isocyanic Protonation Acid Aqueous Acid (AcOH or HCl) Acid->Isocyanic H+ donor Intermediate Zwitterionic Intermediate [Ar-NH2+-C(=O)-N-] Isocyanic->Intermediate Nucleophilic Attack Aniline 4-n-Propylaniline (Ar-NH2) Aniline->Intermediate Lone pair on N Product 4-n-Propylphenylurea (Ar-NH-C(=O)-NH2) Intermediate->Product Proton Transfer (Tautomerization)

Mechanistic pathway of 4-n-propylphenylurea synthesis via in situ isocyanic acid generation.

Experimental Protocol: A Self-Validating System

The following protocol is engineered to maximize purity without the need for extensive silica gel chromatography, relying instead on controlled precipitation ([1]).

Step-by-Step Methodology
  • Dissolution and Activation: Dissolve 31.4 g (0.23 mol) of 4-n-propylaniline in a mixture of 116 mL of glacial acetic acid and 232 mL of deionized water.

    • Causality: Acetic acid serves a dual purpose. It solubilizes the hydrophobic 4-n-propylaniline by forming an acetate salt and provides the stoichiometric protons required to activate the cyanate electrophile ([1]).

  • Electrophile Addition (Kinetic Control): Prepare a solution of 130 g of sodium isocyanate (or potassium cyanate) in 900 mL of water. Add this solution dropwise to the vigorously stirred amine solution at 35 °C.

    • Causality: The generation of isocyanic acid and the subsequent nucleophilic attack is highly exothermic. Dropwise addition prevents thermal runaway and mitigates the decomposition of isocyanic acid into ammonia and carbon dioxide, which would otherwise generate unsubstituted urea byproducts ([4]).

  • Reaction & Precipitation: Transfer the reaction mixture to an ice-bath and stir for 30 minutes to 2 hours.

    • Causality: Cooling the mixture dramatically decreases the solubility of the neutral 4-n-propylphenylurea, driving the equilibrium forward and ensuring maximum precipitation ([1]).

  • Filtration & Washing: Filter the thick, paste-like white suspension under vacuum. Wash the filter cake thoroughly with cold deionized water (or 1N aqueous HCl).

    • Causality: The acidic wash selectively removes unreacted cyanate salts, residual acetic acid, and trace amounts of unreacted soluble amine, leaving behind only the highly pure, insoluble urea product ([3]).

  • Drying & Recrystallization: Dry the solid in vacuo. If ultra-high purity is required for sensitive downstream catalytic coupling, the crude material can be recrystallized from aqueous ethanol ([2]).

ExperimentalWorkflow Step1 1. Dissolution 4-n-propylaniline in AcOH/H2O Step2 2. Cyanate Addition Dropwise NaOCN/KOCN at 35°C Step1->Step2 Step3 3. Reaction & Precipitation Stir 30 min (Ice-bath/RT) Step2->Step3 Step4 4. Filtration & Washing Filter solid, wash with H2O Step3->Step4 Step5 5. Drying & Recrystallization Dry in vacuo, recrystallize (EtOH) Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of 4-n-propylphenylurea.

Quantitative Data Summary

Table 1: Stoichiometry and Reaction Parameters

ParameterValue / EquivalentsScientific Rationale
4-n-Propylaniline 1.0 eq (Limiting)Defines the theoretical yield of the reaction.
Alkali Cyanate 1.5 – 2.2 eqExcess compensates for minor hydrolysis of isocyanic acid in water ([3]).
Acidic Medium Excess (Solvent)Acts as both the proton source for activation and the solubilizing phase.
Temperature 0 °C to 35 °CStrict kinetic control prevents side-reactions and byproduct formation ([2]).
Expected Yield 85% – 95%High efficiency is driven by the irreversible precipitation of the product.

Analytical Characterization

To establish absolute trustworthiness in the synthetic output, the isolated 4-n-propylphenylurea must be analytically verified. Below is the expected analytical profile based on the validated structural properties of homologous 4-alkylphenylureas ([3],[4]).

Table 2: Expected Analytical Characterization Profile

Analytical MethodDiagnostic Signals / ValuesStructural Confirmation
1 H NMR (DMSO- d6​ ) δ ~5.80 (s, 2H), δ ~8.40 (s, 1H)Confirms the formation of the urea moiety (broad -NH2​ and downfield -NH- protons) ([3]).
1 H NMR (Aliphatic) δ ~0.88 (t, 3H), δ ~1.55 (m, 2H), δ ~2.45 (t, 2H)Validates the intact presence of the para-n-propyl chain.
FT-IR Spectroscopy ~1650 cm −1 (Amide I), ~3420 & 3320 cm −1 The strong C=O stretch and distinct N-H stretches confirm the urea carbonyl formation.
Melting Point Typical Range: 145 °C – 185 °CSharp melting point indicates high purity. (Note: Homologous p-tolylurea melts at 181 °C) ([4]).

References

  • [3] Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances. URL: [Link]

  • [4] Substituted ureas. Digital Commons @ NJIT. URL: [Link]

  • [2] Kurzer, F. (1949). Arylureas I. Cyanate Method: p-Bromophenylurea. Organic Syntheses. URL: [Link]

  • [1] EP0390654B1 - Aminobenzenesulfonic acid derivative. Google Patents. URL:

Sources

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Applications of 4-n-Propylphenylurea

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In the landscape of medicinal chemistry and agrochemical development, specific pharmacophores act as versatile structural linchpins. 4-n-Propylphenylurea (4-nPPU) —a derivative of phenylurea characterized by a para-substituted n-propyl chain—serves as a critical intermediate in the synthesis of complex biologically active molecules. Its unique combination of a hydrogen-bonding urea motif and a lipophilic alkyl chain makes it an ideal building block for designing compounds that require precise modulation of lipophilicity and target-receptor affinity.

This whitepaper provides an authoritative analysis of the physical and chemical properties of 4-nPPU, elucidates the causality behind its reactivity profiles, and establishes self-validating experimental protocols for its synthesis and downstream functionalization.

Physicochemical Profiling and Structural Dynamics

The utility of 4-nPPU in drug discovery is heavily dictated by its physicochemical parameters. The para-propyl group introduces significant steric bulk and lipophilicity, which directly influences the molecule's solubility, partition coefficient, and interaction with lipid bilayers.

Table 1 summarizes the core quantitative data critical for formulation and synthetic scaling.

Table 1: Quantitative Physicochemical Data of 4-n-Propylphenylurea

PropertyValueExperimental / Computational Significance
Chemical Formula C₁₀H₁₄N₂ODefines the stoichiometric baseline for synthetic scaling.
Molecular Weight 178.23 g/mol Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
LogP (Octanol/Water) ~2.3Optimal lipophilicity for membrane permeability in CNS-targeting drugs.
Topological Polar Surface Area 43.1 ŲHighly favorable for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 2Essential for target receptor binding via the terminal -NH₂ and internal -NH- groups.
Hydrogen Bond Acceptors 1The carbonyl oxygen acts as a critical binding pharmacophore.
Solubility Profile Poor in H₂O; High in DMSO/DMFNecessitates polar aprotic solvents for homogenous liquid-phase reactions.

Chemical Reactivity & Mechanistic Insights

The chemical behavior of 4-nPPU is governed by the opposing electronic effects of its substituents. Understanding these dynamics is crucial for predicting reaction outcomes during structural optimization.

Electrophilic Aromatic Substitution (EAS) Dynamics

In standard neutral or mildly acidic conditions, the urea group (-NHCONH₂) is an activating, ortho/para-directing group. However, in highly acidic media (e.g., fuming sulfuric acid), the urea nitrogens undergo protonation. A protonated urea group becomes strongly electron-withdrawing and meta-directing.

Conversely, the para-propyl group is a persistent electron-donating group (via hyperconjugation) and directs electrophiles to its ortho and para positions. Because the para position is structurally blocked, the propyl group dictates that electrophilic attack (such as sulfonation) occurs strictly at the position ortho to the propyl chain. This mechanistic causality is foundational to the regioselective synthesis of , which are utilized as cardiovascular agents.

Nucleophilic Acyl Substitution at the Urea Terminus

The terminal primary amine (-NH₂) of the urea moiety retains sufficient nucleophilicity to attack highly reactive electrophiles, such as acyl chlorides. This pathway is frequently exploited to synthesize unsymmetrical diaryl ureas or acylated derivatives used in agrochemical formulations.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems , meaning the reaction conditions inherently provide visual or physical feedback to confirm the success of the mechanistic steps.

Protocol A: Isocyanate-Free Synthesis of 4-n-Propylphenylurea

Causality: Traditional urea syntheses rely on highly toxic phosgene or pre-formed isocyanates. This protocol utilizes the in situ generation of cyanic acid (HNCO) from potassium cyanate in an acidic aqueous medium. The aniline acts as a nucleophile, attacking the cyanic acid through a zwitterionic intermediate, followed by a rate-limiting proton transfer to yield the desired urea, as supported by kinetic studies on the.

Step-by-Step Workflow:

  • Protonation: Suspend 0.1 mol of 4-n-propylaniline in 150 mL of distilled water. Add 0.12 mol of concentrated HCl. Stir until the amine is fully protonated and dissolves as a clear hydrochloride salt solution. (Self-Validation: Complete dissolution confirms the formation of the reactive anilinium salt).

  • Electrophile Preparation: Dissolve 0.15 mol of potassium cyanate (KOCN) in 50 mL of water.

  • In Situ Generation: Add the KOCN solution dropwise to the aniline hydrochloride solution at room temperature. The gradual addition prevents the dimerization of the transient cyanic acid.

  • Equilibrium Driving: Stir the mixture vigorously for 4–6 hours.

  • Isolation: As the reaction progresses, the highly insoluble 4-nPPU will precipitate out of the aqueous phase. (Self-Validation: The formation of a dense white precipitate drives the equilibrium forward and visually confirms product formation). Filter the solid, wash sequentially with cold water and a minimal volume of cold ethanol, and dry under vacuum.

Protocol B: Regioselective Sulfonation of 4-nPPU

Causality: As discussed in Section 3.1, the deactivation caused by the protonated urea in acidic media necessitates the use of fuming sulfuric acid (containing free SO₃) rather than standard concentrated H₂SO₄ to drive the electrophilic aromatic substitution forward.

Step-by-Step Workflow:

  • Thermal Control: Cool 100 mL of 20% fuming sulfuric acid in an ice bath to 0–5 °C.

  • Addition: Slowly add 20 g of 4-nPPU in small portions under vigorous stirring. Maintain the internal temperature below 15 °C to prevent premature hydrolysis of the urea linkage. (Self-Validation: The solid will dissolve, and the solution will adopt a deep amber hue, indicating the formation of the protonated intermediate).

  • Reaction Execution: Remove the ice bath and heat the reaction mixture to 60 °C for exactly 2 hours to ensure complete conversion.

  • Quenching: Quench the reaction by carefully pouring the highly acidic mixture over 400 g of crushed ice.

  • Isolation: (Self-Validation: The sudden drop in solubility upon dilution and cooling will cause the ureidobenzenesulfonic acid to immediately precipitate). Filter the precipitate, wash with ice-cold water until the filtrate is pH neutral, and dry under vacuum.

Pharmacological Applications

The 4-nPPU scaffold is not merely a synthetic endpoint but a critical precursor in modern drug discovery:

  • CB1 Receptor Antagonists: Diaryl ureas containing the 4-propylphenyl moiety have been extensively developed as potent Cannabinoid Receptor-1 (CB1) antagonists. The lipophilic propyl chain anchors the molecule within the hydrophobic pocket of the CB1 receptor, making these compounds highly effective in the treatment of obesity and metabolic disorders. This structural relationship is heavily documented in patent literature detailing .

  • MCH-1R Antagonists: Similar structural motifs are utilized in the design of Melanin-Concentrating Hormone Receptor 1 (MCH-1R) antagonists, which are investigated for their efficacy in treating eating disorders and anxiety, as outlined in the development of .

Mechanistic Pathway Visualization

The following diagram maps the synthetic divergence of 4-nPPU from its starting materials to its high-value industrial and pharmaceutical applications.

G Aniline 4-n-Propylaniline (Starting Material) PPU 4-n-Propylphenylurea (Core Pharmacophore) Aniline->PPU Zwitterionic Intermediate KOCN Potassium Cyanate + HCl (aq) KOCN->PPU Cyanic Acid Generation Sulfonation Fuming H2SO4 (Electrophilic Aromatic Substitution) PPU->Sulfonation Acylation 2,6-Dichlorobenzoyl Chloride (Nucleophilic Acyl Substitution) PPU->Acylation CB1 Diaryl Urea Derivatives (CB1 / MCH-1R Antagonists) PPU->CB1 Structural Optimization SulfDerivative Ureidobenzenesulfonic Acid (Cardiovascular Agent Precursor) Sulfonation->SulfDerivative Regioselective ortho-substitution AcylDerivative Acylated Diaryl Urea (Agrochemical/Insecticide) Acylation->AcylDerivative Terminal NH2 reaction

Fig 1: Synthetic workflows and downstream applications of 4-n-Propylphenylurea.

References

  • Source: European Patent Office (EP0390654B1)
  • Source: World Intellectual Property Organization (WO2006049941A2)
  • Source: World Intellectual Property Organization (WO2003045313A2)
  • Synthesis of unsymmetrical biaryl ureas from N-carbamoylimidazoles: Kinetics and application Source: ResearchGate URL:[Link]

An In-depth Technical Guide to 4-n-Propylphenylurea: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4-n-propylphenylurea, a small molecule with significant potential in medicinal chemistry and drug development. While not extensively cataloged, its structural motifs are present in numerous biologically active compounds. This document details the synthetic routes for its preparation, methods for its purification and characterization, and explores its prospective applications as a therapeutic agent. The content is tailored for researchers, scientists, and professionals in the field of drug discovery, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the Phenylurea Scaffold

The phenylurea moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to form key hydrogen bonding interactions with biological targets.[1][2] This structural feature is central to the mechanism of action of numerous approved drugs and investigational compounds, which exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4] The versatility of the phenylurea core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, less-explored derivative, 4-n-propylphenylurea, providing a foundational understanding for its synthesis and potential exploitation in drug discovery programs.

Chemical Identity and Properties

While a specific CAS number for 4-n-propylphenylurea is not readily found in major chemical databases, its identity can be unequivocally established through its molecular structure and systematic nomenclature.

PropertyValueSource
IUPAC Name 1-(4-propylphenyl)urea-
Molecular Formula C₁₀H₁₄N₂O-
Molecular Weight 178.23 g/mol -
Canonical SMILES CCCc1ccc(cc1)NC(=O)N-
InChI Key (Predicted)-
Molecular Structure

The molecular architecture of 4-n-propylphenylurea is characterized by a central urea functional group linking a 4-propylphenyl moiety to an unsubstituted amino group.

Caption: Ball-and-stick model of 4-n-Propylphenylurea.

Synthesis of 4-n-Propylphenylurea

The synthesis of N,N'-disubstituted ureas is a well-established transformation in organic chemistry. For 4-n-propylphenylurea, two primary retrosynthetic pathways are considered, both of which are reliable and scalable.

Retrosynthetic Analysis

Retrosynthetic Pathways for 4-n-Propylphenylurea Target 4-n-Propylphenylurea PathwayA Pathway A: Amine + Isocyanate Target->PathwayA PathwayB Pathway B: Amine + Isocyanate Target->PathwayB ReagentA1 4-Propylaniline (CAS: 2696-84-6) PathwayA->ReagentA1 ReagentA2 Potassium Isocyanate or equivalent PathwayA->ReagentA2 ReagentB1 n-Propylamine PathwayB->ReagentB1 ReagentB2 4-Propylphenyl isocyanate (Synthesized in situ) PathwayB->ReagentB2

Caption: Two primary retrosynthetic approaches for 4-n-Propylphenylurea.

Experimental Protocol: Pathway A - Reaction of 4-Propylaniline with an Isocyanate Source

This is often the more direct and higher-yielding approach, relying on the nucleophilic attack of the aniline on an isocyanate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve 4-propylaniline (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon).[5]

    • In a separate vessel, prepare a solution of a suitable isocyanate source. A common and effective method involves the in situ generation of isocyanic acid from potassium isocyanate and a protic acid, or the use of a safer phosgene equivalent like triphosgene.[6] For this protocol, we will describe the use of an isocyanate precursor.

  • Reaction Execution:

    • Cool the solution of 4-propylaniline to 0 °C using an ice bath.

    • Slowly add a solution of the chosen isocyanate reagent (e.g., trimethylsilyl isocyanate, 1.1 eq) dropwise to the stirred aniline solution. The reaction is typically exothermic.[7]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/water or Hexane/Ethyl Acetate) or by column chromatography on silica gel.

Experimental Protocol: Pathway B - Reaction of n-Propylamine with 4-Propylphenyl Isocyanate

This pathway involves the synthesis of the isocyanate from the corresponding aniline first, followed by reaction with n-propylamine.

Step 1: Synthesis of 4-Propylphenyl Isocyanate

  • Caution: Isocyanates are toxic and moisture-sensitive. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • A solution of 4-propylaniline (1.0 eq) in a dry, aprotic solvent is treated with a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base (e.g., triethylamine) at low temperature.[6] The resulting isocyanate is typically used immediately in the next step without extensive purification.

Step 2: Reaction with n-Propylamine

  • The crude 4-propylphenyl isocyanate solution is cooled to 0 °C.

  • A solution of n-propylamine (1.0 eq) in the same solvent is added dropwise.

  • The reaction is stirred at room temperature until completion, as monitored by TLC.

  • The work-up and purification follow the same procedure as described in Pathway A.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-n-propylphenylurea.

Technique Expected Observations
¹H NMR Aromatic protons (doublets, ~7.0-7.5 ppm), NH protons (broad singlets), propyl group protons (triplet, sextet, triplet, ~0.9, 1.6, 2.5 ppm respectively).
¹³C NMR Carbonyl carbon (~155-160 ppm), aromatic carbons, and aliphatic carbons of the propyl group.
FT-IR N-H stretching (~3300-3400 cm⁻¹), C=O stretching (~1630-1680 cm⁻¹), and aromatic C-H and C=C stretching.
Mass Spec. Molecular ion peak (M+) corresponding to the calculated molecular weight (178.23).
Melting Point A sharp melting point is indicative of high purity.

Potential Applications in Drug Development

The 4-n-propylphenylurea scaffold holds considerable promise for the development of novel therapeutics, primarily due to the established biological activities of related phenylurea derivatives.

Anticancer Activity

Phenylurea derivatives are well-documented as potent anticancer agents.[1][4] They often function as inhibitors of key signaling proteins involved in cancer cell proliferation and survival, such as protein kinases. The n-propyl substituent on the phenyl ring can influence the compound's lipophilicity and steric interactions within the binding pocket of a target protein, potentially leading to enhanced potency or a modified selectivity profile.

Potential Anticancer Mechanism of Phenylureas Phenylurea 4-n-Propylphenylurea Kinase Protein Kinase (e.g., Raf, VEGFR) Phenylurea->Kinase Inhibition Phosphorylation Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Proliferation Cell Proliferation & Survival Phosphorylation->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Suppression of

Caption: Phenylureas can inhibit protein kinases, blocking downstream signaling.

Enzyme Inhibition

Beyond kinases, phenylurea-containing molecules have been developed as inhibitors of other crucial enzymes. For instance, derivatives have shown potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[3][8] The structural features of 4-n-propylphenylurea make it a viable candidate for screening against a variety of enzymatic targets.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential therapeutic exploration of 4-n-propylphenylurea. By leveraging established synthetic methodologies and drawing parallels from the rich history of phenylurea derivatives in medicinal chemistry, researchers are well-equipped to investigate this promising compound. The detailed protocols and theoretical background presented herein are intended to facilitate the advancement of drug discovery programs targeting a range of diseases.

References

  • Lab Supplies. 4-Propylaniline, min 96%, 100 ml. [Link]

  • ChemIndex. n-Propyl isocyanate. [Link]

  • Wikipedia. Propyl isocyanate. [Link]

  • Prachi, R., et al. (2023). Improved Synthesis of Unsymmetrical Ureas via Carbamates. Synfacts, 19(09), 0969. [Link]

  • Valente, S., et al. (2003). A New Generation of N-Aryl-N'-(1-alkyl-2-chloroethyl)ureas as Microtubule Disrupters: Synthesis, Antiproliferative Activity, and β-Tubulin Alkylation Kinetics. Journal of Medicinal Chemistry, 46(22), 4816-4825. [Link]

  • Li, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6), 1447. [Link]

  • Abdel-Aziz, M., et al. (2019). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Medicinal Chemistry Research, 28(1), 133-146. [Link]

  • Li, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6), 1447. [Link]

  • Kumar, A., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. New Journal of Chemistry, 42(13), 10834-10839. [Link]

  • SpectraBase. N-Phenyl-N'-(3-phenylpropyl)urea. [Link]

  • Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806. [Link]

  • Wikipedia. Phenyl isocyanate. [Link]

  • Google Patents.
  • Vargadi, M., et al. (2020). Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation. International Journal of Molecular Sciences, 21(23), 9069. [Link]

  • Vargadi, M., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(19), 3441. [Link]

  • Taylor & Francis. Phenyl isocyanate – Knowledge and References. [Link]

  • PubChem. Phenylurea. [Link]

  • Royal Society of Chemistry. Isocyanate-based multicomponent reactions. [Link]

  • ResearchGate. DSC spectra of n-propyl urea isolated from all three amine starting... [Link]

  • SATHEE. Chemistry Carbylamine Reaction. [Link]

  • Science Forums. preparation of isocyanates. [Link]

  • Reddit. Isocyanate Chemistry. [Link]

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An In-depth Technical Guide to the Solubility of 4-n-Propylphenylurea in Different Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 4-n-Propylphenylurea, a molecule of interest in drug discovery. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document focuses on a dual approach: firstly, a theoretical prediction of its solubility based on its molecular structure and the principles of physical chemistry; and secondly, a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of organic solvents. This guide is intended to empower researchers to both anticipate and empirically validate the solubility behavior of 4-n-Propylphenylurea, thereby facilitating its advancement through the drug development pipeline.

Physicochemical Characterization of 4-n-Propylphenylurea

A thorough understanding of a compound's physicochemical properties is paramount to predicting its solubility. While experimental data for 4-n-Propylphenylurea is scarce, we can infer its key attributes based on its constituent functional groups—a urea moiety and a propyl-substituted phenyl ring.

Table 1: Predicted Physicochemical Properties of 4-n-Propylphenylurea

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₁₄N₂OBased on its chemical structure.
Molecular Weight 178.23 g/mol Calculated from the molecular formula.
Polarity Moderately PolarThe urea group is highly polar, capable of hydrogen bonding, while the n-propylphenyl group is nonpolar. The overall polarity is a balance of these two features.
Hydrogen Bond Donors 2 (from the -NH groups)The two amine hydrogens in the urea group can act as hydrogen bond donors.
Hydrogen Bond Acceptors 1 (from the C=O group)The carbonyl oxygen in the urea group is a strong hydrogen bond acceptor.
Predicted logP ~2.0 - 2.5The n-propyl group and phenyl ring contribute to lipophilicity, while the urea moiety enhances hydrophilicity. The predicted value suggests a balance, indicating moderate solubility in both polar and nonpolar environments.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a foundational concept in predicting solubility, stating that a solute will dissolve best in a solvent that has a similar polarity.[1] This is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

For 4-n-Propylphenylurea, the key interactions are:

  • Hydrogen Bonding: The urea functional group, with its two N-H donors and one C=O acceptor, can form strong hydrogen bonds.

  • Dipole-Dipole Interactions: The polar urea group also contributes to dipole-dipole interactions.

  • Van der Waals Forces: The nonpolar n-propylphenyl group will interact primarily through weaker van der Waals forces.

The solubility of 4-n-Propylphenylurea will therefore be dictated by the ability of a solvent to engage in these types of interactions.

Predicted Solubility of 4-n-Propylphenylurea in Various Solvent Classes

Based on the theoretical framework, we can predict the solubility behavior of 4-n-Propylphenylurea in different classes of solvents.

Table 2: Predicted Solubility of 4-n-Propylphenylurea in Representative Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, Ethanol, WaterHigh to ModerateThese solvents are excellent hydrogen bond donors and acceptors, readily interacting with the polar urea moiety of 4-n-Propylphenylurea. Solubility in water is expected to be lower than in alcohols due to the larger nonpolar n-propylphenyl group.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)HighThese solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the N-H groups of the urea. Their ability to disrupt the solute-solute hydrogen bonds in the crystal lattice of 4-n-Propylphenylurea leads to good solubility.
Nonpolar Hexane, TolueneLowThese solvents lack the ability to form strong interactions like hydrogen bonds with the polar urea group. The energy required to break the strong solute-solute hydrogen bonds is not compensated by the weak van der Waals interactions with the solvent.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain definitive solubility data, a robust experimental method is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2]

Step-by-Step Experimental Protocol: The Shake-Flask Method

Objective: To determine the equilibrium solubility of 4-n-Propylphenylurea in a selected solvent at a controlled temperature.

Materials:

  • 4-n-Propylphenylurea (solid, pure)

  • Selected organic solvents (HPLC grade)

  • Sealed glass vials or flasks

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringes

  • Chemically inert syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid 4-n-Propylphenylurea to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Causality: Using an excess of the solid ensures that the solution reaches its maximum saturation point at the given temperature, establishing a true equilibrium.

  • Equilibration:

    • Place the sealed vial in a temperature-controlled shaker and agitate for a prolonged period (typically 24-72 hours).

    • Causality: Continuous agitation at a constant temperature is necessary to ensure that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[2]

  • Phase Separation:

    • Once equilibrium is reached, remove the vial from the shaker and allow the undissolved solid to settle.

    • Centrifuge the vial to further separate the solid from the supernatant.

    • Causality: This step is critical to ensure that no solid particles are carried over into the sample for analysis, which would lead to an overestimation of solubility.

  • Sample Collection and Filtration:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the collected sample through a chemically inert syringe filter into a clean vial.

    • Causality: Filtration removes any remaining microscopic solid particles, providing a clear, saturated solution for analysis. The use of a chemically inert filter prevents absorption of the solute onto the filter membrane.[2]

  • Quantification of Solute:

    • Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of 4-n-Propylphenylurea.

    • Causality: HPLC provides a sensitive and specific method for quantifying the concentration of the solute. A pre-established calibration curve with known concentrations of 4-n-Propylphenylurea is essential for accurate quantification.[3]

  • Data Reporting:

    • Calculate the original concentration of 4-n-Propylphenylurea in the saturated solution, taking into account the dilution factor.

    • Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Mandatory Visualization: Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_samp Sampling & Analysis cluster_res Result prep Add excess 4-n-Propylphenylurea to solvent in a sealed vial equil Agitate at constant temperature (24-72 hours) prep->equil Establish Equilibrium sep Centrifuge to pellet undissolved solid equil->sep Isolate Saturated Solution samp Filter supernatant sep->samp Remove Particulates quant Quantify concentration via HPLC samp->quant Prepare for Analysis res Report solubility (e.g., mg/mL) at specified temperature quant->res Calculate Final Value

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Data Presentation

Experimentally determined solubility data should be presented in a clear and organized manner to allow for easy comparison and interpretation.

Table 3: Example Data Table for the Solubility of 4-n-Propylphenylurea at 25°C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
MethanolPolar ProticExperimental ValueCalculated Value
EthanolPolar ProticExperimental ValueCalculated Value
WaterPolar ProticExperimental ValueCalculated Value
AcetonePolar AproticExperimental ValueCalculated Value
AcetonitrilePolar AproticExperimental ValueCalculated Value
DMSOPolar AproticExperimental ValueCalculated Value
HexaneNonpolarExperimental ValueCalculated Value
TolueneNonpolarExperimental ValueCalculated Value

Visualization of Molecular Interactions

The following diagram illustrates the predicted molecular interactions between 4-n-Propylphenylurea and different solvent types, providing a visual representation of the "like dissolves like" principle.

Caption: Predicted interactions governing the solubility of 4-n-Propylphenylurea.

Conclusion

While quantitative solubility data for 4-n-Propylphenylurea is not yet widely published, a strong predictive understanding of its behavior can be established through an analysis of its molecular structure. The presence of both a polar, hydrogen-bonding urea group and a nonpolar n-propylphenyl group suggests that it will be most soluble in polar protic and polar aprotic solvents, with limited solubility in nonpolar solvents. For definitive data, the detailed shake-flask protocol provided in this guide offers a robust and reliable method for experimental determination. The insights and methodologies presented herein are designed to equip researchers with the necessary tools to effectively characterize the solubility of 4-n-Propylphenylurea and to inform its successful development as a potential therapeutic agent.

References

  • Yalkowsky, S. H., & He, Y. (2003).
  • Avdeef, A. (2012).
  • Bergström, C. A. S. (2016). In silico-predictions of drug solubility and permeability: Two rate-limiting steps in drug discovery and development. Basic & Clinical Pharmacology & Toxicology, 119(S3), 16-24.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Common Solvent Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent. Retrieved from [Link]

  • Hill, A. P., & Young, R. J. (2010). Getting physical in drug discovery: a contemporary perspective on solubility and hydrophobicity. Drug Discovery Today, 15(15-16), 648–655.
  • Hughes, L., & Owen, A. (2018). The importance of solubility in drug discovery. Expert Opinion on Drug Discovery, 13(8), 677-680.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
  • Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. O. (2007). Random forest models to predict aqueous solubility.

Sources

4-n-Propylphenylurea mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 4-n-Propylphenylurea (PPU) in Supercritical Fluid Chromatography

Executive Summary

In the context of pharmaceutical research and drug development, 4-n-Propylphenylurea (PPU) is not utilized as a therapeutic active pharmaceutical ingredient (API). Instead, it is a highly specialized, mission-critical chromatographic stationary phase ligand used in Supercritical Fluid Chromatography (SFC).

As the pharmaceutical industry shifts toward high-throughput, green-chemistry purification techniques, SFC has become the gold standard for both chiral and achiral separations. Major pharmaceutical laboratories (such as Novartis) have successfully transitioned up to 75% of their achiral purifications from traditional HPLC to SFC by deploying targeted multi-column screening strategies that prominently feature the PPU stationary phase[1].

This whitepaper details the physicochemical "mechanism of action" (retention and selectivity mechanisms) of the PPU stationary phase, providing application scientists and method developers with the theoretical grounding and practical protocols required to leverage this column chemistry effectively.

Structural Topology & Chemical Environment

The term "PPU" in SFC literature generally refers to Propylphenylurea (or its close structural analog, Propylpyridylurea)[1],. The architecture of this stationary phase consists of three distinct functional zones grafted onto a high-purity spherical silica support:

  • The Propyl Linker : A three-carbon aliphatic chain ( −CH2​−CH2​−CH2​− ) that covalently anchors the ligand to the silanol surface.

  • The Urea Motif : The central −NH−CO−NH− linkage.

  • The Phenyl/Pyridyl Headgroup : A terminal aromatic ring.

Understanding this topology is critical because chromatographic retention on a PPU column is a composite effect of how analytes interact with each of these three zones in the presence of supercritical carbon dioxide ( scCO2​ ).

Core Mechanisms of Action (Retention & Selectivity)

Unlike reversed-phase HPLC, where retention is driven primarily by hydrophobic partitioning, the mechanism of action in normal-phase SFC using a PPU column is driven by highly specific, directional polar interactions.

A. Bidentate Hydrogen Bonding (The Primary Driver)

The most critical feature of the PPU phase is the urea linkage. Unlike amide-linked phases (which possess only one hydrogen bond donor), the urea group possesses two adjacent N-H groups acting as bidentate hydrogen bond donors, alongside a strong carbonyl oxygen acting as a hydrogen bond acceptor.

  • Causality in Selectivity : This dual-donor configuration enforces a rigid, planar hydrogen-bonding geometry. When polar pharmaceutical intermediates (such as amides, alcohols, or parabens) pass through the column, they form transient but highly stable bidentate complexes with the urea motif. This rigidity is the exact reason why urea-linked stationary phases exhibit significantly higher peak efficiencies and fewer instances of co-elution compared to corresponding amide-linked phases[2].

B. π−π Stacking Interactions

The terminal phenyl (or pyridyl) ring provides an electron-rich surface capable of π−π stacking with aromatic analytes.

  • Orthogonal Retention : For structural isomers or diastereomers that have identical hydrogen-bonding capacities, the spatial orientation of their aromatic rings will dictate their π−π interaction strength with the PPU headgroup, allowing for baseline resolution of critical pairs that fail on standard silica or diol columns.

C. Steric and Hydrophobic Modulation

The n-propyl linker provides a localized hydrophobic boundary. While its primary role is to tether the active groups to the silica, it also introduces steric hindrance. Analytes must possess the correct three-dimensional conformation to bypass the propyl chain and access the urea hydrogen-bonding sites.

PPU_Mechanism cluster_PPU Propylphenylurea (PPU) Stationary Phase Analyte Pharmaceutical Analyte Urea Urea Motif (Bidentate H-Bonding) Analyte->Urea Polar Interactions Phenyl Phenyl/Pyridyl Ring (π-π Stacking) Analyte->Phenyl Aromatic Interactions Propyl n-Propyl Linker (Steric Boundary) Analyte->Propyl Hydrophobic Interactions Retention Chromatographic Retention & Resolution Urea->Retention Phenyl->Retention Propyl->Retention

Caption: Physicochemical mechanism of action of the PPU stationary phase in SFC.

Thermodynamic & Mobile Phase Dynamics in scCO2​

In SFC, the mobile phase actively participates in the separation mechanism. scCO2​ acts as a non-polar bulk fluid, while a polar modifier (typically Methanol) is added to elute analytes.

On a PPU column, methanol molecules actively adsorb onto the urea hydrogen-bonding sites, creating a localized, highly polar solvation layer. The actual mechanism of analyte retention is a competitive displacement process: the pharmaceutical analyte must thermodynamically displace the adsorbed methanol molecules to interact with the PPU ligand. Adjusting the modifier concentration shifts this thermodynamic equilibrium, providing application scientists with precise control over retention times.

Comparative Selectivity Profile

To understand when to deploy PPU, it must be benchmarked against other standard achiral SFC phases. The quantitative and qualitative data below summarizes the distinct operational profile of PPU.

Stationary PhasePrimary InteractionSecondary InteractionIdeal Analyte ProfilePeak Shape for Basic APIs
PPU (Propylphenylurea) Bidentate H-Bonding π−π Stacking Aromatic amides, polar heterocycles Excellent (Rigid geometry)
2-Ethylpyridine (2-EP)H-Bond AcceptorDipole-DipoleBasic APIs, primary aminesGood (Intrinsic basicity)
Cross-linked DiolH-Bond Donor/AcceptorHydrophilic PartitioningHighly polar, hydroxylated compoundsModerate (Prone to tailing)
Bare SilicaH-Bond Donor (Silanol)Ion-ExchangeNon-polar to moderately polarPoor (Requires basic additives)

Self-Validating Experimental Protocol: High-Throughput SFC Screening

To ensure scientific integrity and reproducibility, the following protocol details a self-validating workflow for utilizing the PPU column in a multi-channel SFC screening environment,[3].

System Setup & Parameters
  • Column : 4-n-Propylphenylurea (PPU) or Propylpyridylurea, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A : Chromatographic grade CO2​ .

  • Mobile Phase B (Modifier) : Methanol containing 20 mM Ammonium Hydroxide ( NH4​OH ). Causality: The basic additive is strictly required to cap any unreacted residual silanols on the silica backbone, ensuring that retention is driven 100% by the PPU ligand rather than non-specific ion-exchange tailing.

  • Backpressure : 120 bar. Causality: Maintains the CO2​ well above its critical pressure (73.8 bar) to ensure a homogenous supercritical fluid state.

  • Temperature : 40 °C.

Step-by-Step Methodology
  • System Suitability Testing (SST) :

    • Inject a blank (100% Methanol) to establish a baseline.

    • Inject a standard resolution mix (e.g., Caffeine, Ibuprofen, and a neutral paraben marker).

    • Validation Check: Ensure the asymmetry factor ( As​ ) for Caffeine is between 0.8 and 1.2. If tailing occurs, verify the modifier additive concentration.

  • Gradient Execution :

    • Initial conditions: 5% Mobile Phase B.

    • Ramp to 50% Mobile Phase B over 5.0 minutes at a constant flow rate of 4.0 mL/min.

    • Hold at 50% for 1.0 minute to flush strongly retained compounds.

    • Return to 5% and equilibrate for 2.0 minutes.

  • Orthogonal Detection :

    • Route the column effluent through a Photodiode Array (PDA) detector (scanning 210–350 nm) followed by an Electrospray Ionization Mass Spectrometer (ESI-MS) operating in ± switching mode.

    • Validation Check: UV spectra alone are often insufficient for structurally similar analogs (e.g., parabens). MS detection provides the necessary orthogonal mass confirmation to validate peak purity and identify co-eluting species.

  • Data Analysis :

    • Evaluate the PPU chromatogram against 2-EP and Diol channels. Select the PPU column for preparative scale-up if it demonstrates baseline resolution ( Rs​>1.5 ) and optimal peak symmetry.

SFC_Workflow Start Compound Library (Drug Candidates) Screening Multi-Column SFC Screening (PPU, 2-EP, Diol, Silica) Start->Screening PPU_Hit PPU Column Hit (Optimal Peak Shape/Resolution) Screening->PPU_Hit High Selectivity Optimization Method Optimization (Modifier %, Temp, Pressure) PPU_Hit->Optimization ScaleUp Preparative SFC Isolation Optimization->ScaleUp

Caption: Logical workflow for achiral SFC method development utilizing PPU screening.

Sources

4-n-Propylphenylurea (4-nPPU): A Comprehensive Technical Guide on Biological Activities, Mechanistic Pathways, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-n-Propylphenylurea (4-nPPU) is a highly versatile aryl urea derivative that occupies a unique intersection between agricultural biotechnology and mammalian pharmacology. Characterized by its ureido bridge (-NH-CO-NH-) and a lipophilic n-propyl aliphatic chain, 4-nPPU and its structural analogs exhibit dual-domain bioactivity. In plant physiology, they act as potent cytokinin mimics and enzyme inhibitors, regulating cell division and senescence. In mammalian systems, 4-nPPU serves as a critical bioactive precursor to aminobenzenesulfonic acid derivatives, which are potent inhibitors of intracellular calcium (Ca²⁺) overload, offering profound cytoprotective and cardioprotective effects.

This whitepaper synthesizes the mechanistic pathways, quantitative data, and self-validating experimental protocols necessary for researchers to leverage 4-nPPU in drug development and biological assays.

Plant Physiology: Cytokinin-Like Activity and CKX Inhibition

Mechanistic Causality

In plant tissue culture, phenylurea derivatives are renowned for their cytokinin-like activity1[1]. Unlike adenine-derived natural cytokinins, aryl ureas exert their biological effect primarily by inhibiting Cytokinin Oxidase/Dehydrogenase (CKX) , the flavoprotein enzyme responsible for the oxidative cleavage of endogenous cytokinins2[2]. The ureido bridge of 4-nPPU acts as a structural mimic of the cytokinin N6-side chain, allowing it to bind competitively or uncompetitively to the CKX active site. The n-propyl group enhances the compound's lipophilicity, facilitating rapid penetration through the plant cell wall and plasma membrane.

CKX_Pathway A 4-nPPU & Phenylurea Derivatives B Cytokinin Oxidase/ Dehydrogenase (CKX) A->B Competitive/ Uncompetitive Inhibition D Cytokinin Degradation Products B->D Oxidative Cleavage (Blocked by 4-nPPU) C Endogenous Cytokinins C->B Substrate Binding E Enhanced Cell Division & Plant Growth C->E Accumulation triggers Receptor Activation

Diagram 1: Mechanism of Cytokinin Oxidase (CKX) inhibition by 4-nPPU and phenylurea derivatives.

Protocol 1: Self-Validating In Vitro CKX Inhibition Assay

To accurately quantify the inhibitory potency of 4-nPPU derivatives, researchers must isolate the enzyme from native tissue while eliminating endogenous inhibitors.

  • Enzyme Extraction (Causality): Homogenize soybean cotyledonary callus in a Tris-HCl buffer (pH 7.5). Perform a 40–80% ammonium sulfate precipitation. Why? This specific saturation cut selectively precipitates the active CKX flavoprotein while leaving behind low-molecular-weight endogenous inhibitors and proteases that would otherwise skew baseline activity 2[2].

  • Reaction Incubation: Incubate the purified CKX extract with a radiolabeled substrate (e.g., [³H]isopentenyladenine) and varying concentrations of 4-nPPU (0.1 µM to 100 µM) at 37°C for 60 minutes.

  • Reaction Termination: Halt the reaction by adding cold 10% trichloroacetic acid (TCA) to denature the enzyme instantly.

  • Quantification: Separate the intact [³H]substrate from the cleaved tritiated products using reversed-phase HPLC.

  • Self-Validation Step: Run a parallel assay using Thidiazuron (TDZ) as a positive control. The system validates itself if the TDZ IC₅₀ falls within the established literature range (typically low nanomolar). If the positive control fails, the enzyme extract has degraded, and the assay must be restarted.

Mammalian Pharmacology: Cytoprotection and Calcium Channel Modulation

Mechanistic Causality

In medicinal chemistry, 4-nPPU is a highly valued precursor. Through sulfonation with fuming sulfuric acid, 4-nPPU is converted into aminobenzenesulfonic acid derivatives3[3]. These derivatives are engineered to combat ischemic heart disease by inhibiting intracellular Ca²⁺ overload. During myocardial ischemia, hypoxia triggers membrane depolarization, causing L-type calcium channels and Na⁺/Ca²⁺ exchangers to flood the cell with calcium. This overload causes hypercontracture, arrhythmias, and cell death. 4-nPPU derivatives bind to these channels, attenuating the influx and preserving myocardial tissue integrity3[4].

Furthermore, aryl urea derivatives containing alkyl groups (such as the n-propyl moiety) exhibit significant anti-proliferative and cytoprotective activities via the modulation of Reactive Oxygen Species (ROS) and ROS-dependent apoptosis pathways5[5].

Calcium_Pathway Ischemia Ischemia / Hypoxia (Stress Stimulus) Ca_Channel L-Type Ca2+ Channels & Na+/Ca2+ Exchanger Ischemia->Ca_Channel Membrane Depolarization Ca_Overload Intracellular Ca2+ Overload Ca_Channel->Ca_Overload Pathological Ca2+ Influx Myocardial_Injury Myocardial Disorder, Arrhythmia & Cell Death Ca_Overload->Myocardial_Injury Hypercontracture & Toxicity Drug 4-nPPU Derivatives (Aminobenzenesulfonic acids) Drug->Ca_Channel Channel Blockade Drug->Ca_Overload Attenuates Overload

Diagram 2: Prevention of myocardial injury via Ca²⁺ overload inhibition by 4-nPPU derivatives.

Protocol 2: Intracellular Ca²⁺ Overload Inhibition in Isolated Cardiomyocytes

To prove the efficacy of 4-nPPU derivatives against ischemic damage, an ex vivo organ bath model is utilized.

  • Tissue Preparation (Causality): Isolate the papillary muscle of the right ventricle from male Hartley-strain guinea-pigs (250–350 g). Why guinea pigs? Unlike murine models, guinea-pig ventricular action potentials and calcium handling mechanisms closely mirror human cardiac electrophysiology, providing highly translatable data3[3].

  • Suspension & Equilibration: Suspend the tissue in an organ bath filled with oxygenated Krebs-Henseleit nutrient solution maintained precisely at 32°C. Attach a force transducer to measure resting and developed tension.

  • Induction of Overload: Introduce isoproterenol into the bath. This β-adrenergic agonist forces a massive influx of Ca²⁺, rapidly increasing resting tension (a proxy for hypercontracture).

  • Drug Administration: Administer the synthesized 4-nPPU derivative at varying concentrations (10⁻⁶ to 10⁻⁴ M). Record the attenuation of the rise in resting tension.

  • Self-Validation Step (Washout): After recording the data, flush the organ bath with fresh Krebs-Henseleit solution to remove the drug and isoproterenol. The tissue's developed tension must return to baseline. If it does not, the observed "inhibition" was actually irreversible tissue toxicity, invalidating the run.

Quantitative Data Summary

The biological targets and effective concentrations of 4-nPPU and its derivatives vary significantly across plant and mammalian models. The following table synthesizes the quantitative pharmacological profiles based on current literature.

Compound / Derivative ClassPrimary Biological TargetMechanism of ActionObserved Biological EffectEffective Concentration (IC₅₀ / EC₅₀)
4-nPPU (Base Compound) Cytokinin Oxidase/Dehydrogenase (CKX)Competitive / Uncompetitive InhibitionEnhanced plant cell division, delayed senescence10 – 50 µM
4-nPPU Aminobenzenesulfonic Derivatives Cardiac L-Type Ca²⁺ ChannelsBlockade of pathological Ca²⁺ influxPrevention of myocardial ischemia and arrhythmia1 – 100 µM
Aryl Urea Alkyl Derivatives Intracellular ROS PathwaysROS-dependent apoptosis inductionCytoprotection and anti-proliferative activity10 – 20 µM

References

  • EP0390654B1 - Aminobenzenesulfonic acid derivative Source: Google Patents URL
  • Cytokinin activity of some substituted ureas and thioureas Source: The Royal Society URL
  • Source: PMC (NIH)
  • New diphenylurea-derived cytokinin oxidase/ dehydrogenase inhibitors for plant tissue culture Source: ResearchGate URL

Sources

The History, Discovery, and Applications of 4-n-Propylphenylurea: From Cardiovascular Intermediates to Advanced Chromatographic Phases

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual Life of 4-n-Propylphenylurea

In the landscape of chemical development, certain molecules serve as silent workhorses—never reaching the clinic as active pharmaceutical ingredients (APIs) themselves, but acting as critical linchpins in both drug synthesis and analytical chemistry. 4-n-Propylphenylurea (4-PPU) is one such molecule.

Historically, 4-PPU was discovered and optimized in the late 1980s and early 1990s as a highly specific synthetic intermediate. Its primary role was to facilitate the synthesis of complex aminobenzenesulfonic acid derivatives, a novel class of cardiovascular drugs designed to inhibit intracellular calcium (Ca²⁺) overload during myocardial ischemia ().

However, the unique physicochemical properties of the propylphenylurea motif—specifically its robust hydrogen-bonding capability, dipole interactions, and π-π stacking potential—eventually led to its adoption in an entirely different field: Supercritical Fluid Chromatography (SFC) . Today, PPU-bonded silica phases are a gold standard in achiral SFC screening, heavily utilized by major pharmaceutical companies to resolve complex basic diastereomers without the need for mobile phase additives ().

This whitepaper deconstructs the chemical causality behind 4-PPU’s synthesis, its mechanistic role in cardiovascular drug design, and its modern application as a cutting-edge chromatographic stationary phase.

Chemical Synthesis & Causality: The Urea as a Directing Group

The synthesis of 4-PPU is not merely a step in a pipeline; it is a masterclass in electrophilic aromatic substitution strategy. To create 2-amino-5-n-propylbenzenesulfonic acid (the core of the cardiovascular API), one cannot simply sulfonate p-n-propylaniline. In strong acids, the primary amine protonates to form an -NH₃⁺ group, which is strongly electron-withdrawing and meta-directing.

By first converting the amine into a urea (forming 4-PPU), the nitrogen's lone pair is delocalized into the adjacent carbonyl. This prevents complete protonation in fuming sulfuric acid, retaining the ortho/para-directing nature of the nitrogen (with the para position blocked by the propyl group). Once the sterically hindered ortho-sulfonation is complete, the urea is elegantly hydrolyzed back to the free amine.

Protocol 1: Synthesis of 4-PPU and Directed Sulfonation

This protocol is designed as a self-validating system. The rapid precipitation in Step 2 and the defined melting point in Step 5 serve as built-in quality control checkpoints.

  • Amine Solubilization: Dissolve 31.4 g of p-n-propylaniline in a solvent matrix of 116 mL acetic acid and 232 mL deionized water. Causality: Acetic acid partially protonates the amine, ensuring homogenous solubilization while remaining weak enough to allow nucleophilic attack.

  • Isocyanate Addition & Urea Formation: Prepare a solution of 130 g sodium isocyanate in 900 mL water. Dropwise add the amine solution into this mixture while maintaining the vessel in an ice-bath for 30 minutes. Causality: The reaction to form 4-PPU is highly exothermic. The ice-bath suppresses thermodynamic side-reactions, such as biuret formation. Filter the precipitated 4-PPU crystals, wash with water, and dry (Yield: ~38.88 g).

  • Directed Sulfonation: Slowly add the dried 4-PPU in portions into 107.6 mL of 20% fuming sulfuric acid. Heat at 60 °C for 2 hours. Causality: The excess SO₃ in fuming sulfuric acid provides the necessary thermodynamic driving force to overcome the steric hindrance of the ortho position.

  • In-Situ Hydrolysis: Cool the mixture in an ice-bath and carefully quench with ~400 mL of ice. Heat under reflux for 4 hours. Causality: Refluxing in aqueous acid hydrolyzes the urea protecting group, liberating CO₂ and ammonia, yielding the target primary amine.

  • Isolation: Cool to precipitate the crystals. Filter and dry to isolate 2-amino-5-n-propylbenzenesulfonic acid. Verify success via melting point (Expected: 261.7 - 262.3 °C).

Synthesis A p-n-Propylaniline + Sodium Isocyanate B 4-n-Propylphenylurea (4-PPU) A->B Acetic Acid / H2O Ice-bath, 30 min C Fuming Sulfuric Acid (Sulfonation) B->C Addition in portions D 2-Amino-5-n-propyl- benzenesulfonic acid C->D 60°C, 2 hrs Reflux, 4 hrs (Hydrolysis) E Piperazinyl Derivatives (Cardiovascular API) D->E Coupling Reaction

Caption: Synthetic workflow of 4-PPU and its conversion to cardiovascular APIs.

Mechanistic Role in Cardiovascular Drug Discovery

The ultimate goal of synthesizing 4-PPU was to generate a library of aminobenzenesulfonic acid derivatives (e.g., 2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]-5-n-propylbenzenesulfonic acid). These compounds were pioneered to address a critical gap in cardiology: Ischemia-induced Calcium Overload .

During myocardial ischemia, ATP depletion leads to the failure of Na⁺/K⁺ ATPase pumps. This causes an intracellular accumulation of Na⁺, which forces the Na⁺/Ca²⁺ exchanger to operate in reverse, flooding the myocardial cells with Ca²⁺. Traditional calcium channel blockers lower overall Ca²⁺ concentration, often inducing heart failure by depressing cardiac contractility. The 4-PPU derived compounds specifically inhibit this overload mechanism without blocking normal catecholamine activity, preserving the heart's resting tension ().

Mechanism Ischemia Myocardial Ischemia ATP ATP Depletion Ischemia->ATP IonPump Ion Pump Failure (Na+/K+ ATPase) ATP->IonPump CaOverload Intracellular Ca2+ Overload IonPump->CaOverload Damage Myocardial Damage (Arrhythmia / Heart Failure) CaOverload->Damage Protection Cardiac Muscle Protection Drug 4-PPU Derived Aminobenzenesulfonic Acids Drug->CaOverload Inhibits Ca2+ Influx Drug->Protection Promotes

Caption: Mechanism of action for 4-PPU derived compounds in preventing Ca2+ overload.

Evolution into Analytical Chemistry: The PPU Stationary Phase

Decades after its use as an intermediate, the structural motif of 4-PPU found a resurgence in Supercritical Fluid Chromatography (SFC). As pharmaceutical companies transitioned from normal-phase HPLC to "green" SFC using supercritical CO₂, they encountered a persistent issue: highly basic analytes exhibited severe peak tailing on bare silica columns due to interactions with acidic silanol groups.

The Propylphenylurea (PPU) stationary phase was developed as an elegant solution. The urea linkage acts as both a strong hydrogen bond donor and acceptor, while the phenyl ring provides π-π interactions. This effectively shields the underlying silica and provides orthogonal selectivity compared to standard 2-ethylpyridine (2-EP) columns. Novartis and Eli Lilly successfully integrated PPU columns into their primary achiral screening strategies, achieving >85% success rates in resolving target compounds from impurities ().

Protocol 2: Achiral SFC Screening using a PPU Stationary Phase
  • System Equilibration: Install a PPU column (4.6 x 150 mm, 5 μm). Equilibrate with supercritical CO₂ and Methanol (co-solvent) at a system pressure of 120 bar and a column temperature of 40 °C.

  • Sample Injection: Inject 10 μL of the target basic analyte (1 mg/mL in methanol). Causality: Methanol ensures complete solubility and acts as a strong eluent in the supercritical state.

  • Gradient Elution: Run a gradient from 5% to 30% methanol over 5 minutes. Causality: The PPU phase's urea tethers negate the need for basic additives (like diethylamine), which are normally required to suppress silanol tailing. This allows for direct coupling to Mass Spectrometry (MS).

  • Detection: Monitor via PDA (190-350 nm) and APCI-MS.

Quantitative Data Summaries

Table 1: Synthesis Metrics of 4-PPU and Downstream Derivatives

Compound Role in Pipeline Yield (%) Melting Point (°C) Key Analytical Feature
4-n-Propylphenylurea Directing Intermediate ~90-95% N/A Rapid exothermic precipitation
2-Amino-5-n-propylbenzenesulfonic acid Sulfonated Core 64.1% 261.7 - 262.3 Cleavage of Urea protecting group

| Compound 95 (Piperazinyl Derivative) | Cardiovascular API | 33.7% | >300 (Decomp.) | NMR (DMSO-d₆) δ: 0.868 (t, 3H) |

Table 2: SFC Stationary Phase Comparison for Achiral Screening

Stationary Phase Primary Interaction Mechanism Best Suited For Peak Shape for Basic Analytes
2-Ethylpyridine (2-EP) Hydrogen bonding, weak basicity Broad library screening Good
Propylphenylurea (PPU) Strong H-bonding, π-π, dipole Diastereomers, similar bases Excellent (minimal tailing)
Bare Silica H-bonding (silanols) Neutral/acidic compounds Poor (severe tailing)

| Diol | H-bonding, dipole | Polar compounds | Moderate |

Conclusion

The trajectory of 4-n-Propylphenylurea highlights a fascinating paradigm in chemical sciences: a molecule's utility is rarely confined to its original design. Originally engineered as a clever chemical shield to force a sterically hindered sulfonation for cardiovascular drugs, the unique dipole and hydrogen-bonding characteristics of the propylphenylurea motif have been resurrected to solve modern chromatographic challenges in SFC. Understanding the causality behind its reactivity and its physical interactions allows modern scientists to leverage 4-PPU across both synthetic and analytical domains.

References

  • Title: EP0390654B1 - Aminobenzenesulfonic acid derivative Source: Google Patents URL
  • Title: Modern Supercritical Fluid Chromatography: Carbon Dioxide Containing Mobile Phases Source: DOKUMEN.PUB URL: [Link]

  • Title: Advances in Achiral Stationary Phases for SFC Source: American Pharmaceutical Review URL: [Link]

Comprehensive Spectroscopic Profiling of 4-n-Propylphenylurea: A Technical Guide to NMR, IR, and MS Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thorough spectroscopic characterization of substituted phenylureas is critical in agrochemical development and pharmaceutical quality control. 4-n-Propylphenylurea (C₁₀H₁₄N₂O) presents unique analytical challenges due to its strong intermolecular hydrogen bonding and potential for restricted bond rotation. This whitepaper provides an authoritative, self-validating framework for the structural elucidation of 4-n-propylphenylurea using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Design

Substituted phenylureas exhibit robust intermolecular hydrogen-bonding networks, rendering them poorly soluble in standard non-polar NMR solvents like CDCl₃. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the mandatory solvent of choice because its strong hydrogen-bond accepting capability disrupts these networks, ensuring complete dissolution[1]. Furthermore, DMSO-d₆ slows the chemical exchange rate of the labile urea protons (-NH and -NH₂), preventing them from coalescing into an uninterpretable baseline hump and allowing them to be observed as distinct, quantifiable signals[1].

Experimental Protocol: High-Resolution 1D NMR Acquisition
  • Sample Preparation: Dissolve 5–10 mg of high-purity 4-n-propylphenylurea in 0.6 mL of anhydrous DMSO-d₆. Filter through a glass wool plug to remove particulates that distort magnetic homogeneity.

  • Shimming & Tuning: Perform rigorous 3D gradient shimming. A highly homogeneous magnetic field is critical for resolving the fine J-coupling of the para-substituted AA'BB' aromatic system.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay D1 = 2s) and ¹³C NMR at 100 MHz (1024 scans, D1 = 2s).

  • Validation via VT-NMR: If the -NH₂ signal or aromatic peaks appear anomalously broad, acquire spectra at elevated temperatures (e.g., 60–80 °C). Restricted rotation around the C-N bond can cause rotameric broadening; heating coalesces these signals, validating that the broadening is dynamic rather than indicative of an impurity[1].

NMR_Workflow SamplePrep Sample Prep (DMSO-d6) Acquisition Acquisition (1H/13C NMR) SamplePrep->Acquisition BroadPeaks Broad Peaks Detected? Acquisition->BroadPeaks VT_NMR Variable Temp NMR (50-100 °C) BroadPeaks->VT_NMR Yes (Rotamers) Analysis Spectral Analysis & Integration BroadPeaks->Analysis No VT_NMR->Analysis Coalescence

Figure 2: NMR acquisition and troubleshooting workflow for phenylurea derivatives.

Data Presentation: Spectral Assignments

The para-substitution of the aromatic ring generates a classic AA'BB' splitting pattern. The protons ortho to the highly electronegative and anisotropic urea group (H-2/H-6) are deshielded relative to those ortho to the electron-donating propyl group (H-3/H-5)[2].

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Chemical Shift (ppm) Multiplicity Integration Coupling (J) Structural Assignment
0.88 Triplet (t) 3H 7.3 Hz -CH₃ (Terminal propyl)
1.54 Sextet (h) 2H 7.3 Hz -CH₂- (Internal propyl)
2.46 Triplet (t) 2H 7.5 Hz Ar-CH₂- (Benzylic)
5.80 Broad Singlet (br s) 2H - -NH₂ (Urea terminal)
7.03 Doublet (d) 2H 8.4 Hz Ar-H (H-3, H-5)
7.28 Doublet (d) 2H 8.4 Hz Ar-H (H-2, H-6)

| 8.42 | Singlet (s) | 1H | - | Ar-NH (Urea internal) |

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Chemical Shift (ppm) Carbon Type Structural Assignment
13.7 Primary (CH₃) -CH₃
24.2 Secondary (CH₂) -CH₂-
36.8 Secondary (CH₂) Ar-CH₂-
118.2 Tertiary (CH) Ar-C (C-2, C-6)
128.4 Tertiary (CH) Ar-C (C-3, C-5)
135.5 Quaternary (C) Ar-C (C-4, Propyl-bearing)
138.0 Quaternary (C) Ar-C (C-1, Urea-bearing)

| 156.5 | Quaternary (C)| C=O (Urea carbonyl) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality in Experimental Design

Attenuated Total Reflectance (ATR) FT-IR is strictly preferred over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretching band that obscures the critical N-H stretching region (3200–3500 cm⁻¹) required to validate the urea functional group[2].

Experimental Protocol
  • Clean the diamond ATR crystal with LC-MS grade isopropanol and collect a background spectrum to eliminate atmospheric CO₂ and H₂O interference.

  • Apply 1-2 mg of solid 4-n-propylphenylurea directly onto the crystal.

  • Compress the sample using the anvil to ensure intimate optical contact with the crystal lattice.

  • Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Data Presentation: Vibrational Modes

The spectrum is dominated by the Amide I (C=O stretch) and Amide II (N-H bend) bands, which are shifted relative to standard amides due to the cross-conjugation of the urea system[2].

Table 3: ATR-FTIR Vibrational Modes

Wavenumber (cm⁻¹) Intensity Functional Group / Vibrational Mode
3450 Medium N-H asymmetric stretch (-NH₂)
3320 Strong, Broad N-H symmetric stretch (-NH and -NH₂)
2960, 2930, 2870 Medium C-H stretch (Aliphatic propyl chain)
1650 Strong C=O stretch (Amide I band)
1595 Strong N-H bend / C-N stretch (Amide II band)
1510 Medium C=C stretch (Aromatic ring)

| 820 | Strong | C-H out-of-plane bend (para-disubstituted) |

Mass Spectrometry (MS)

Causality in Experimental Design

Electrospray Ionization (ESI) in positive ion mode is optimal due to the high proton affinity of the urea nitrogen atoms. To elucidate the structure, Collision-Induced Dissociation (CID) is employed. The urea C-N bond is the most labile under CID conditions, dictating a highly predictable and self-validating fragmentation pathway[3]. The hallmark of asymmetrical phenylureas is the neutral loss of isocyanic acid (HNCO), which firmly validates the presence of the intact urea moiety[4].

Experimental Protocol: LC-ESI-MS/MS
  • Preparation: Dissolve the sample in LC-MS grade Methanol/Water (50:50 v/v) spiked with 0.1% formic acid to drive protonation and enhance ionization efficiency[3].

  • Injection: Inject 5 µL into the mass spectrometer via direct infusion or a short C18 column.

  • Ionization: Set the ESI capillary voltage to 3.5 kV, with a desolvation temperature of 350 °C.

  • Fragmentation: Isolate the [M+H]⁺ precursor ion (m/z 179) and apply a collision energy of 15-25 eV using Argon as the collision gas to induce MS/MS fragmentation[3].

Data Presentation: Fragmentation Pathways

The primary fragmentation event is the cleavage of the urea bond, expelling neutral HNCO (43 Da) to yield the 4-propylaniline radical cation (m/z 136). Subsequent benzylic cleavage of the propyl chain (loss of an ethyl radical, 29 Da) yields a highly stable, conjugated amino-tropylium ion (m/z 106)[4].

Table 4: ESI-MS/MS Fragmentation Peaks (Positive Ion Mode)

m/z Ion Type Structural Assignment / Neutral Loss
179 [M+H]⁺ Protonated molecular ion
162 [M+H - NH₃]⁺ Loss of ammonia (17 Da)
136 [M+H - HNCO]⁺ 4-Propylaniline cation (Loss of isocyanic acid, 43 Da)

| 106 |[Fragment - C₂H₅]⁺ | Amino-tropylium ion (Loss of ethyl radical, 29 Da) |

MS_Fragmentation M_plus [M+H]+ m/z 179 Loss_NH3 [M+H - NH3]+ m/z 162 M_plus->Loss_NH3 - NH3 (17 Da) Cleavage_Urea 4-Propylaniline Cation m/z 136 M_plus->Cleavage_Urea - HNCO (43 Da) Tropylium Amino-tropylium Ion m/z 106 Cleavage_Urea->Tropylium - C2H5 (29 Da)

Figure 1: Primary ESI-MS fragmentation pathways of 4-n-Propylphenylurea.

Conclusion

The rigorous characterization of 4-n-propylphenylurea relies on a self-validating matrix of spectroscopic data. NMR in DMSO-d₆ confirms the carbon framework and substitution pattern while mitigating hydrogen-bonding artifacts[1]. ATR-FTIR provides orthogonal confirmation of the urea functional group without hygroscopic interference[2]. Finally, ESI-MS/MS definitively maps the molecular connectivity through the characteristic neutral loss of isocyanic acid and subsequent tropylium ion formation[4],[3]. Together, these protocols form an unassailable proof of structure for research and drug development applications.

Sources

theoretical studies and computational modeling of 4-n-Propylphenylurea

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical and Computational Modeling of 4-n-Propylphenylurea

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 4-n-Propylphenylurea, a molecule of interest within the broader class of urea derivatives known for their diverse biological activities.[1][2] Recognizing the increasing role of computational methods in accelerating drug discovery and materials science, this document serves as a detailed protocol for senior application scientists and researchers.[3][4] We will explore a multi-faceted computational approach, beginning with foundational quantum mechanical characterizations using Density Functional Theory (DFT), progressing to the dynamic behavior of the molecule through Molecular Dynamics (MD) simulations, and culminating in an assessment of its drug-like properties via Quantitative Structure-Activity Relationship (QSAR) and ADME predictions. The methodologies are presented not merely as procedural steps but are grounded in the strategic rationale behind each computational choice, ensuring a self-validating and scientifically rigorous workflow. This guide is designed to empower researchers to generate robust, predictive data that can effectively guide subsequent experimental validation and development efforts.

Introduction to 4-n-Propylphenylurea and the Phenylurea Scaffold

The urea functionality is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[5] Its unique ability to act as both a hydrogen bond donor and acceptor allows it to form stable, specific interactions with biological targets, most notably protein kinases.[1][5] The N,N'-disubstituted urea motif, in particular, has been central to the development of potent enzyme inhibitors.[1]

Chemical Identity: 4-n-Propylphenylurea

4-n-Propylphenylurea is an aromatic urea derivative. Its structure consists of a central urea core where one nitrogen atom is substituted with a phenyl ring, which in turn is substituted at the para (4) position with an n-propyl group. The other nitrogen atom of the urea moiety remains unsubstituted.

  • IUPAC Name: (4-propylphenyl)urea

  • Molecular Formula: C₁₀H₁₄N₂O

  • Canonical SMILES: CCCc1ccc(cc1)NC(=O)N

Caption: 2D Chemical Structure of 4-n-Propylphenylurea.

Rationale for Computational Investigation

While the phenylurea scaffold is well-studied, the specific influence of the 4-n-propyl substitution on the molecule's physicochemical properties, conformational landscape, and potential bioactivity is not widely documented. Computational modeling provides a powerful, resource-efficient avenue to generate foundational knowledge on novel or under-studied molecules.[6] By simulating its properties in silico, we can:

  • Establish its fundamental electronic structure and reactivity.

  • Understand its dynamic behavior and conformational preferences in solution.

  • Predict its potential as a drug candidate by evaluating pharmacokinetic properties (ADME).[7]

This theoretical pre-assessment is a critical step in modern drug discovery, allowing for the prioritization of compounds for synthesis and experimental screening.[3][8]

Part I: Quantum Mechanical (QM) Characterization

Objective: To elucidate the intrinsic electronic properties, geometric parameters, and reactivity descriptors of 4-n-Propylphenylurea at the quantum level.

Methodology: Density Functional Theory (DFT)

Expertise & Rationale: DFT is selected as the primary QM method due to its excellent balance of computational cost and accuracy for medium-sized organic molecules. It provides reliable electronic structure information, which is crucial for understanding chemical reactivity. Vibrational spectroscopic studies of urea derivatives have been successfully complemented by DFT calculations, validating its applicability to this class of compounds.[9]

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

This protocol establishes the most stable, lowest-energy conformation of the molecule in the gas phase.

Step-by-Step Methodology:

  • Structure Input: Construct the 3D structure of 4-n-Propylphenylurea using molecular modeling software (e.g., GaussView, Avogadro). The initial structure can be based on the SMILES string: CCCc1ccc(cc1)NC(=O)N.

  • Software Selection: Utilize a robust quantum chemistry package such as Gaussian, ORCA, or GAMESS.

  • Calculation Setup:

    • Method: Select the B3LYP hybrid functional. B3LYP is a widely-used functional that provides reliable results for organic molecules.

    • Basis Set: Employ the Pople-style 6-311++G(d,p) basis set. The ++ diffuse functions are important for accurately describing lone pairs and hydrogen bonding capabilities, while the (d,p) polarization functions account for the non-spherical nature of electron density in bonds.

    • Task: Specify Opt (Optimization) and Freq (Frequency) keywords.

  • Execution & Validation: Run the calculation. Upon completion, the protocol is validated by:

    • Convergence: Ensuring the optimization calculation has converged successfully according to the software's criteria.

    • Frequency Analysis: Confirming that the output contains zero imaginary frequencies. The presence of an imaginary frequency would indicate a transition state rather than a true energy minimum.

dft_workflow start 1. Build Initial 3D Structure (SMILES: CCCc1ccc(cc1)NC(=O)N) setup 2. Define Calculation Parameters - Functional: B3LYP - Basis Set: 6-311++G(d,p) - Task: Opt+Freq start->setup run 3. Execute DFT Calculation (e.g., Gaussian, ORCA) setup->run validate 4. Validation Check run->validate success 5. Analysis of Results - Optimized Geometry - Electronic Properties (FMO, MEP) - Vibrational Frequencies validate->success Zero Imaginary Frequencies fail Error: Imaginary Frequency (Transition State) validate->fail One or more Imaginary Frequencies refine Refine Initial Geometry & Re-run fail->refine refine->start

Caption: Workflow for DFT-based geometry optimization and validation.

Protocol 2: Frontier Molecular Orbital (FMO) and MEP Analysis

This protocol analyzes the output from the validated DFT calculation to understand the molecule's electronic behavior.

Step-by-Step Methodology:

  • Data Extraction: From the completed calculation output file, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Calculate Energy Gap: The HOMO-LUMO gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO. A larger gap generally implies higher kinetic stability and lower chemical reactivity.

  • Generate Visualization Files: Use the checkpoint or output file to generate cube files for the HOMO, LUMO, and the Molecular Electrostatic Potential (MEP).

  • Analysis & Interpretation:

    • FMO: Visualize the HOMO and LUMO isosurfaces. The HOMO region indicates the most likely site for electrophilic attack, while the LUMO region indicates the site for nucleophilic attack.

    • MEP: Visualize the MEP mapped onto the molecule's electron density surface. The color gradient reveals the electrostatic potential:

      • Red (Negative): Electron-rich regions, potential sites for electrophilic attack (e.g., around the carbonyl oxygen).

      • Blue (Positive): Electron-deficient regions, potential sites for nucleophilic attack (e.g., around the amide protons).

      • Green (Neutral): Regions of neutral potential.

Data Presentation: Calculated Molecular Properties
PropertyCalculated ValueSignificance
Final Optimized Energy (Hartree)Value from calculationThe ground state electronic energy of the molecule.
HOMO Energy (eV)Value from calculationEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy (eV)Value from calculationEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (eV)Calculated differenceIndicator of chemical reactivity and kinetic stability.
Dipole Moment (Debye)Value from calculationMeasure of the molecule's overall polarity.

Part II: Molecular Dynamics (MD) Simulation

Objective: To simulate the dynamic behavior of 4-n-Propylphenylurea in an aqueous environment, assessing its conformational stability and interactions with solvent molecules.

Methodology: Classical Molecular Dynamics

Expertise & Rationale: While DFT provides a static, gas-phase picture, MD simulations allow us to observe the "jigglings and wigglings of atoms" over time in a condensed phase, which is more representative of a biological context.[6] This is crucial for understanding conformational flexibility, solvation, and how the molecule might adapt its shape to interact with a binding partner.

Protocol 3: All-Atom MD Simulation in Explicit Solvent

This protocol details the setup and execution of a standard MD simulation.

Step-by-Step Methodology:

  • Force Field Parameterization:

    • Use the optimized DFT geometry as the starting point.

    • Generate molecular topology and parameters using a suitable force field. The General Amber Force Field (GAFF) is an excellent choice for drug-like small molecules. Partial atomic charges should be derived using a QM method (e.g., RESP or Merz-Kollman) from the DFT electrostatic potential for higher accuracy.

  • System Solvation:

    • Define a periodic cubic or triclinic simulation box.

    • Populate the box with a pre-equilibrated explicit water model (e.g., TIP3P or SPC/E), ensuring a minimum distance (e.g., 10-12 Å) between the solute and the box edge.

  • Neutralization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the total charge of the system.

  • Energy Minimization: Perform a series of steepest descent and conjugate gradient energy minimization steps to relax the system and remove any steric clashes introduced during setup.

  • System Equilibration:

    • NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the solute. Use a thermostat (e.g., Langevin or Nosé-Hoover) to maintain temperature.

    • NPT Ensemble (Isothermal-Isobaric): Equilibrate the system density by maintaining constant pressure (e.g., 1 bar) and temperature. Use a barostat (e.g., Berendsen or Parrinello-Rahman). Monitor density and pressure to confirm equilibration.

  • Production Run: Once the system is equilibrated, run the simulation for a desired length of time (e.g., 100-500 ns) in the NPT ensemble, saving the coordinates (trajectory) at regular intervals (e.g., every 10-100 ps).

md_workflow cluster_prep System Preparation cluster_sim Simulation Protocol param 1. Parameterize Solute (GAFF Force Field, RESP Charges) solvate 2. Solvate in Water Box (TIP3P Model) param->solvate neutral 3. Add Counter-Ions solvate->neutral minimize 4. Energy Minimization neutral->minimize nvt 5. NVT Equilibration (Heating) minimize->nvt npt 6. NPT Equilibration (Density) nvt->npt prod 7. Production MD Run (e.g., 200 ns) npt->prod analysis 8. Trajectory Analysis (RMSD, Rg, RDF) prod->analysis

Caption: Workflow for setting up and running a Molecular Dynamics simulation.

Analysis of MD Trajectories
  • Root Mean Square Deviation (RMSD): Plot the RMSD of the solute's backbone atoms over time relative to the initial minimized structure. A stable, plateauing RMSD indicates that the molecule has reached a stable conformational state.

  • Radius of Gyration (Rg): Plot Rg over time to assess the molecule's compactness. Significant fluctuations could indicate large conformational changes.

  • Hydrogen Bonding: Analyze the number of intramolecular and intermolecular (solute-water) hydrogen bonds over time to understand conformational stability and solvation.

Part III: QSAR and Drug-Likeness Assessment

Objective: To predict the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion) and overall drug-likeness of 4-n-Propylphenylurea based on its computed physicochemical properties.

Methodology: In Silico Prediction Models

Expertise & Rationale: In early-stage drug discovery, it is vital to identify and eliminate compounds with a high probability of pharmacokinetic failure.[7] Computational models that predict ADME properties from chemical structure are indispensable tools for this purpose.[8] Rules like Lipinski's Rule of Five provide a well-established framework for a first-pass assessment of oral bioavailability.

Protocol 4: ADME and Drug-Likeness Profiling

This protocol utilizes web-based platforms for rapid and reliable prediction.

Step-by-Step Methodology:

  • Platform Selection: Utilize a comprehensive, publicly available platform such as SwissADME.

  • Input: Provide the SMILES string (CCCc1ccc(cc1)NC(=O)N) of 4-n-Propylphenylurea to the platform.

  • Execution: Run the analysis. The platform calculates a wide range of physicochemical descriptors and predicts ADME properties based on various built-in models.

  • Data Collation and Analysis: Consolidate the key predicted properties into a table. Evaluate the molecule's compliance with established drug-likeness rules.

Caption: Logical workflow for QSAR and ADME property prediction.

Data Presentation: Predicted ADME & Drug-Likeness Properties
ParameterPredicted ValueDrug-Likeness GuidelineCompliance
Physicochemical Properties
Molecular Weight ( g/mol )Value from tool< 500Yes/No
LogP (Consensus)Value from tool≤ 5Yes/No
H-bond DonorsValue from tool≤ 5Yes/No
H-bond AcceptorsValue from tool≤ 10Yes/No
TPSA (Ų)Value from tool≤ 140Yes/No
Pharmacokinetics
GI AbsorptionHigh/LowHigh is desirableN/A
BBB PermeantYes/NoDepends on target (CNS or peripheral)N/A
Drug-Likeness
Lipinski's Rule ViolationsNumber0 is ideal, ≤ 1 is acceptableYes/No
Bioavailability ScoreValue (e.g., 0.55)Higher is betterN/A

Synthesis of Methodologies and Future Directions

This guide outlines a cohesive, multi-scale computational strategy to build a comprehensive profile of 4-n-Propylphenylurea. The journey begins with the precise, static picture from DFT , revealing the molecule's intrinsic electronic nature and stable geometry. This is followed by the dynamic, solution-phase insights from MD simulations , which inform us about its conformational behavior and interactions with its environment. Finally, QSAR and ADME profiling places this fundamental knowledge into a drug development context, offering predictions about its potential as a therapeutic agent.

The integrated results from these studies provide a robust foundation for making informed decisions in a research pipeline. If the computational profile is promising (e.g., stable conformation, favorable electronic properties for target interaction, and good predicted drug-likeness), the next logical steps would involve:

  • Chemical Synthesis: Laboratory synthesis of 4-n-Propylphenylurea for experimental validation.

  • In Vitro Testing: If a biological target is hypothesized (e.g., a specific kinase), the synthesized compound can be tested for inhibitory activity.

  • Structure-Based Design: The computational models can be extended to include docking studies of 4-n-Propylphenylurea into the active site of its putative target, guiding the design of more potent and selective analogs.

This synergy between computational prediction and experimental validation represents a cornerstone of modern, efficient scientific discovery.

References

  • Gleeson, M. P., Hersey, A., & Montanari, D. (2011). Probing the links between in vitro potency, ADMET and physicochemical parameters. Nature Reviews Drug Discovery, 10(3), 197-208. [Link]

  • ResearchGate. (n.d.). Vibrational Spectroscopic and Theoretical Studies of Urea Derivatives with Biochemical Interest: N,N'-Dimethylurea, N,N,N',N'Tetramethylurea, and N,N'-Dimethylpropyleneurea. Retrieved March 15, 2026, from [Link]

  • PharmaFeatures. (2024). The Computational Revolution in Small Molecule Drug Discovery. Retrieved March 15, 2026, from [Link]

  • ScienceDirect. (2022). Molecular Modelling to Support Drug Formulation for Small Molecule and Biologic Drugs. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved March 15, 2026, from [Link]

  • IntechOpen. (2021). Computational Drug Design and Small Molecule Library Design. Retrieved March 15, 2026, from [Link]

  • MDPI. (2021). On New Substances of Urea Derivatives Obtained by the Quantum-mechanical Method ab Initio, Their Structural-geometric, Charge a. Retrieved March 15, 2026, from [Link]

  • MDPI. (2019). An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Highly Selective Electrochemical Synthesis of Urea Derivatives Initiated from Oxygen Reduction in Ionic Liquids. PMC. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Nitrophenyl)-N'-propylurea. PubChem. Retrieved March 15, 2026, from [Link]

  • Frontiers. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Propylurea. PubChem. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Propylphenol. PubChem. Retrieved March 15, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). N-(4-PROPYLPHENYL)ACETAMIDE. Retrieved March 15, 2026, from [Link]

Sources

safety and handling of 4-n-Propylphenylurea in the lab

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-n-Propylphenylurea (4-PPU) is a highly specialized substituted aryl urea. In modern laboratory settings, it is primarily utilized as a stationary phase ligand in achiral Supercritical Fluid Chromatography (SFC)[1] and as a versatile synthetic intermediate for agrochemicals and pharmaceuticals, including diaryl urea-based CB1 receptor antagonists[2]. While phenylureas are not acutely lethal in small doses, their chronic toxicity, environmental persistence, and potential to degrade into highly toxic aniline derivatives demand rigorous, causality-driven handling protocols[3][4]. This guide synthesizes physicochemical data, mechanistic toxicology, and self-validating laboratory workflows to ensure the absolute safety of researchers and the integrity of experimental data.

Mechanistic Toxicology & Hazard Profile

To handle a chemical safely, a researcher must understand the exact mechanisms by which it induces harm. The hazard profile of 4-PPU is not defined by acute poisoning, but rather by sub-lethal cellular disruption and toxic metabolite formation[5][6].

  • Endocrine Disruption & Oxidative Stress: Phenylureas are lipophilic enough to cross compromised biological membranes. Once systemic, they have been shown to induce oxidative stress via the generation of Reactive Oxygen Species (ROS) and act as endocrine disruptors, interfering with steroid biosynthesis and cholesterol metabolism[5][6].

  • Degradation into Toxic Anilines: The most severe hazard associated with 4-PPU is its degradation. Under UV irradiation (photolysis) or extreme pH conditions (acid/base hydrolysis), the urea bond cleaves to yield 4-propylaniline[3][7]. Anilines are notorious for causing methemoglobinemia (reducing the oxygen-carrying capacity of blood) and severe cellular toxicity.

  • Aquatic Toxicity: Phenylureas are potent photosystem II inhibitors. If disposed of improperly, they persist in aquatic environments, causing severe developmental toxicity in aquatic organisms (e.g., zebrafish) and destroying local algae populations[5][8].

ToxicityPathway PPU 4-n-Propylphenylurea (Parent Compound) UV UV Irradiation / Photodegradation PPU->UV Hydrolysis Acid/Base Hydrolysis PPU->Hydrolysis Endocrine Endocrine Disruption PPU->Endocrine Aniline 4-Propylaniline (Toxic Metabolite) UV->Aniline Hydrolysis->Aniline ROS Oxidative Stress (ROS) Aniline->ROS Toxicity Cellular Toxicity & Aquatic Hazard ROS->Toxicity Endocrine->Toxicity

Mechanistic pathways of 4-PPU degradation and subsequent cellular toxicity.

Quantitative Safety & Physicochemical Data

Understanding the physical state of 4-PPU dictates the engineering controls required. The data below summarizes the core parameters that influence our standard operating procedures.

Property / ParameterValue / DescriptionLaboratory Safety & Handling Implication
Molecular Formula C10H14N2OSubstituted organic structure; moderate lipophilicity allows dermal penetration[9].
Molar Mass 178.23 g/mol Fine crystalline powder; highly susceptible to electrostatic scattering.
Solubility High in organics (EtOH, DMSO); Low in waterRequires organic solvents for stock solutions; precipitates in aqueous buffers.
Acute Oral LD50 > 1,000 mg/kg (Rat, general phenylureas)Low acute lethality, but chronic/sub-lethal toxicity is the primary concern[4].
Chemical Stability Labile under UV and strong Acids/BasesMust be stored in amber vials away from strong reagents to prevent aniline formation[3].

Risk Mitigation & Engineering Controls

Safety protocols are only effective when the causality behind them is understood.

  • Respiratory Protection (N95/P100): Causality: 4-PPU is a fine powder. Ambient laboratory drafts can easily aerosolize the compound, leading to inhalation[10][11]. A particulate respirator is mandatory when weighing outside a specialized powder hood.

  • Dermal Protection (Nitrile Gloves): Causality: Due to its lipophilicity, 4-PPU can absorb through the skin[9]. Always use nitrile gloves (minimum 4 mil thickness); latex offers insufficient chemical resistance to urea derivatives.

  • Storage Conditions: Causality: To prevent photolytic and hydrolytic degradation into 4-propylaniline, 4-PPU must be stored in an amber, airtight desiccator at room temperature, strictly segregated from strong mineral acids and bases[3][7].

Self-Validating Standard Operating Procedure (SOP)

This SOP for the weighing and dissolution of 4-PPU utilizes a self-validating framework . You may not proceed to the next step until the validation check of the current step is confirmed.

Step 1: Containment & Airflow Verification

  • Action: Turn on the chemical fume hood and lower the sash to the designated working height.

  • Validation Check: Do not open the 4-PPU container until the digital monitor reads a face velocity of 80–120 FPM. Physical Check: Tape a small piece of Kimwipe to the bottom of the sash; it must pull inward steadily without fluttering wildly (which would indicate powder-scattering turbulence).

Step 2: Static-Free Dispensing

  • Action: Transfer the amber vial of 4-PPU into the hood. Weigh the required mass using an anti-static polymeric spatula onto a grounded weigh boat.

  • Validation Check: Observe the powder on the weigh boat. If the powder "jumps," repels the spatula, or clings to the vertical walls of the boat, electrostatic forces are present. Correction: Stop immediately, discharge the area with an anti-static ionizing gun, and re-weigh to prevent aerosolization.

Step 3: Primary Dissolution

  • Action: Transfer the powder to a glass vial and add a compatible organic solvent (e.g., DMSO or Ethanol) to create a concentrated stock solution (e.g., 10 mM).

  • Validation Check: Hold the sealed vial up to the light. The solution must be completely, optically clear. Correction: Any turbidity or particulate suspension indicates incomplete dissolution. You must vortex or mildly sonicate the vial before introducing this stock into any downstream aqueous assays to prevent localized concentration spikes.

Step 4: Decontamination

  • Action: Wipe down the balance and hood surface with an ethanol-soaked Kimwipe. Dispose of the wipe and the weigh boat in a designated solid hazardous waste container.

  • Validation Check: Ensure no white residue remains on the balance pan. The waste container must be sealed immediately to prevent vapor/dust escape.

HandlingWorkflow Prep 1. Preparation Verify Hood Airflow Hood 2. Containment Transfer to Hood Prep->Hood Weigh 3. Dispensing Anti-Static Spatula Hood->Weigh Solvent 4. Dissolution Add Organic Solvent Weigh->Solvent Clean 5. Decontamination Dispose Waste Solvent->Clean

Step-by-step laboratory workflow for the safe handling and dispensing of 4-PPU.

Environmental Fate & Waste Management

Phenylureas are highly persistent in the environment. Natural biodegradation is exceptionally slow, relying on specific microbial strains (e.g., Arthrobacter sp.) to cleave the urea moiety[3].

Because 4-PPU acts as a potent photosynthesis inhibitor and induces developmental toxicity in aquatic vertebrates[5][8], under no circumstances should 4-PPU solutions be discharged into the municipal sink.

  • Aqueous Waste: Must be collected in clearly labeled "Halogenated/Non-Halogenated Organic Waste" carboys (depending on the solvent used for the stock).

  • Solid Waste: Contaminated PPE, weigh boats, and spatulas must be collected in a specialized biohazard/chemical waste bin destined for high-temperature incineration.

Sources

4-n-Propylphenylurea: A Versatile Phenylurea Scaffold in Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While often overshadowed by its more complex derivatives, 4-n-propylphenylurea (1-(4-propylphenyl)urea) serves as a critical, high-efficiency scaffold in modern chemical biology. Characterized by a highly stable urea moiety flanked by a lipophilic 4-n-propylphenyl tail, this compound functions as a foundational building block across three distinct research domains: the synthesis of cardioprotective aminobenzenesulfonic acids, the development of soluble epoxide hydrolase (sEH) inhibitors, and the profiling of Photosystem II (PSII) herbicides. This whitepaper provides researchers and drug development professionals with a rigorous, self-validating technical guide to utilizing 4-n-propylphenylurea in advanced experimental workflows.

I. Physicochemical Profile and Synthetic Methodology

The utility of 4-n-propylphenylurea stems from its balanced physicochemical profile, which offers both a reactive core for electrophilic aromatic substitution and an optimal pharmacophore for hydrogen bonding in biological targets.

Table 1: Physicochemical and Structural Properties
PropertyValueComputational/Experimental Significance
Molecular Formula C10H14N2ODefines the mass balance for synthetic yield calculations.
Molecular Weight 178.23 g/mol Low MW allows for high ligand efficiency (LE) in drug design.
Hydrogen Bond Donors 2 (Urea -NH2, -NH)Critical for anchoring to target active sites (e.g., sEH Asp335).
Hydrogen Bond Acceptors 1 (Urea C=O)Interacts with catalytic tyrosine residues (e.g., sEH Tyr383/466).
LogP (estimated) ~2.5 - 3.0Optimal lipophilicity for membrane permeability in cellular assays.
Protocol 1: Synthesis and Sulfonation of 4-n-Propylphenylurea

This protocol details the synthesis of 4-n-propylphenylurea from p-n-propylaniline, followed by its conversion into 2-amino-5-n-propylbenzenesulfonic acid—a precursor for ischemic cardiac muscle protecting agents[1].

  • Step 1: In Situ Isocyanic Acid Generation. Dissolve 31.4 g of p-n-propylaniline in a mixture of 116 mL acetic acid and 232 mL deionized water.

    • Causality: Acetic acid is employed not merely as a solvent, but as a crucial proton donor to convert sodium isocyanate into the reactive electrophile, isocyanic acid (HNCO), while maintaining the solubility of the aniline derivative[1].

  • Step 2: Urea Formation. Add the aniline solution dropwise to a pre-chilled (0–5°C) solution of 130 g sodium isocyanate in 900 mL water. Stir for 30 minutes.

    • Causality: Dropwise addition controls the exothermic reaction. The ice bath is critical to prevent the thermal hydrolysis of isocyanic acid into ammonia and carbon dioxide, which would severely diminish the yield[1].

  • Step 3: Isolation & Validation. Filter the precipitated crystals, wash with cold water, and dry to yield ~38.8 g of 4-n-propylphenylurea[1].

    • Self-Validation: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). A single spot under UV (254 nm) confirms the absence of unreacted aniline.

  • Step 4: Electrophilic Aromatic Sulfonation. Add the dried 4-n-propylphenylurea in portions to 107.6 mL of 20% fuming sulfuric acid. Heat at 60°C for 2 hours[1].

    • Causality: Fuming sulfuric acid (oleum) provides the highly concentrated electrophilic SO₃ required to functionalize the aromatic ring. The urea group acts as an ortho/para director, guiding the sulfonation to the position ortho to the amino group.

  • Step 5: Quenching & Crystallization. Quench the reaction over 400 mL of crushed ice, then reflux for 4 hours. Cool to precipitate 2-amino-5-n-propylbenzenesulfonic acid[1].

    • Self-Validation: The complete dissolution of the reaction mixture during the aqueous quench indicates successful conversion; any water-insoluble precipitate at this stage indicates incomplete sulfonation of the hydrophobic urea precursor.

Synthesis A p-n-propylaniline + Sodium Isocyanate B 4-n-propylphenylurea (Yield: ~90%) A->B Acetic acid/H2O Ice-bath, 30 min C Fuming Sulfuric Acid (60°C, 2h) B->C Electrophilic Addition D 2-amino-5-n-propylbenzene- sulfonic acid C->D Reflux, 4h Crystallization

Workflow for the synthesis of 4-n-propylphenylurea and its sulfonation.

II. Pharmacophore Dynamics in Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a primary therapeutic target for cardiovascular and inflammatory diseases. sEH rapidly degrades cardioprotective epoxyeicosatrienoic acids (EETs) into inactive dihydroxyeicosatrienoic acids (DHETs)[2]. The phenylurea scaffold is the gold standard pharmacophore for sEH inhibition. 4-n-propylphenylurea derivatives act as transition-state analogs; the urea moiety forms critical hydrogen bonds with Tyr383, Tyr466, and Asp335 in the sEH catalytic pocket, while the 4-n-propylphenyl group occupies the adjacent hydrophobic channel, effectively blocking substrate entry[2].

Protocol 2: In Vitro sEH Inhibition Kinetic Assay
  • Step 1: Enzyme Preparation. Dilute recombinant human sEH enzyme in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA.

    • Causality: BSA is included to prevent non-specific binding of the highly lipophilic phenylurea derivatives to the plastic walls of the microplate, ensuring accurate concentration-response curves.

  • Step 2: Compound Incubation. Add 4-n-propylphenylurea derivatives (dissolved in DMSO, final DMSO <1%) to the enzyme solution. Incubate at 30°C for 15 minutes.

    • Causality: Phenylureas are time-dependent, slow-binding inhibitors. Pre-incubation allows the urea pharmacophore to establish stable thermodynamic hydrogen bonds with the catalytic triad before the substrate is introduced[2].

  • Step 3: Substrate Addition. Add the fluorogenic substrate PHOME to a final concentration of 50 μM.

  • Step 4: Kinetic Measurement & Validation. Monitor fluorescence (Ex: 316 nm, Em: 460 nm) continuously for 10 minutes.

    • Self-Validation: Include a known potent sEH inhibitor (e.g., t-TUCB or TPPU) as a positive control[2]. Calculate the Z'-factor of the assay; a value >0.5 confirms the assay's robustness and signal-to-noise ratio.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET Epoxyeicosatrienoic Acids (EETs) - Cardioprotective CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET Dihydroxyeicosatrienoic Acids (DHETs) - Inactive sEH->DHET Inhibitor Phenylurea Scaffold (e.g., 4-n-propylphenylurea) Inhibitor->sEH Inhibits via H-bonds (Tyr383, Tyr466, Asp335)

Mechanism of soluble epoxide hydrolase (sEH) inhibition by phenylurea derivatives.

III. Agrochemical Profiling: Photosystem II (PSII) Inhibition

In agricultural research, substituted phenylureas (such as Isoproturon, a close structural analog of 4-n-propylphenylurea) are potent Photosystem II (PSII) inhibitors[3]. They bind to the D1 protein in the thylakoid membrane, displacing plastoquinone. This blocks the electron flow from Q_A to Q_B, halting the synthesis of ATP and NADPH, and generating reactive oxygen species (ROS) that destroy the plant cell[3].

Table 2: Comparative Bioactivity of Phenylurea Scaffolds
Compound / ScaffoldPrimary TargetMechanism of ActionTypical IC50 / EC50
4-n-Propylphenylurea Precursor / IntermediateScaffold for electrophilic substitution & MTDLsN/A (Building Block)
Isoproturon Photosystem II (PSII)Binds D1 protein, blocks electron transport~0.025 - 0.05 mM[3]
t-TUCB / TPPU Soluble Epoxide HydrolaseH-bonds to catalytic triad, stabilizes EETs~1 - 10 nM[2]
Diuron Ah Receptor / PSIIWeak AhR agonist; strong PSII inhibitor~8 μM (AhR EC50)[4]
Protocol 3: Photosystem II (PSII) Phytotoxicity Bioassay

This non-destructive bioassay utilizes pulse-amplitude-modulated (PAM) fluorometry to measure the acute phytotoxicity of phenylurea derivatives[5].

  • Step 1: Plant Material Preparation. Isolate healthy, uniform leaf fragments from Triticum aestivum (wheat) and place them in 12-well plates containing the test medium[3],[5].

  • Step 2: Herbicide Exposure. Apply the phenylurea test compounds at varying concentrations (0.01 to 100 μM).

    • Causality: A wide logarithmic concentration gradient is necessary to accurately capture both the upper and lower asymptotes of the dose-response curve, ensuring accurate IC50 calculation[5].

  • Step 3: Dark Adaptation. Incubate the plates in complete darkness for 20 minutes prior to measurement.

    • Causality: Dark adaptation is biologically imperative; it fully oxidizes the plastoquinone pool (Q_A), ensuring that the baseline fluorescence (F_o) accurately reflects 100% open PSII reaction centers[5].

  • Step 4: PAM Fluorometry & Validation. Measure the effective quantum yield of PSII (ΔF/Fm') at t=0 and t=24 hours[5].

    • Self-Validation: Control wells (solvent only) must maintain a stable Fv/Fm ratio > 0.75 throughout the 24-hour period. A drop below this threshold indicates baseline environmental stress (e.g., desiccation or nutrient depletion), invalidating the assay results[5].

IV. Data Synthesis & Future Outlook

4-n-Propylphenylurea is far more than an industrial intermediate. Its precise balance of hydrogen-bonding capability and lipophilicity makes it an ideal starting point for Multi-Target Directed Ligands (MTDLs). By leveraging the protocols outlined above, researchers can utilize this scaffold to probe complex biological pathways—from stabilizing cardioprotective EETs via sEH inhibition to mapping the binding kinetics of the thylakoid D1 protein. The self-validating methodologies provided ensure that experimental data derived from this scaffold remains robust, reproducible, and translationally relevant.

Sources

Structural Analogs of 4-n-Propylphenylurea: Rational Design, Synthesis, and Multi-Target Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-aryl-3-alkylurea pharmacophore represents a highly versatile scaffold in modern medicinal chemistry and agrochemical development. Specifically, 4-n-propylphenylurea and its structural analogs have emerged as critical intermediates and active pharmaceutical ingredients (APIs). The unique physicochemical properties of the 4-n-propyl substitution on the phenyl ring provide precise lipophilic interactions that are highly favored in the hydrophobic binding pockets of various target enzymes.

As a Senior Application Scientist, I have structured this technical guide to explore the mechanistic rationale, synthetic workflows, and structure-activity relationships (SAR) of 4-n-propylphenylurea analogs. This whitepaper focuses heavily on their role as transition-state mimics in Soluble Epoxide Hydrolase (sEH) inhibition and as precursors for ischemic cardioprotective agents.

Mechanistic Rationale: The Soluble Epoxide Hydrolase (sEH) Axis

Soluble epoxide hydrolase (sEH, EC 3.3.2.10) is a highly conserved bifunctional enzyme responsible for the hydrolysis of trans-substituted epoxides and aliphatic epoxides derived from fatty-acid metabolism[1]. In the cardiovascular system, sEH rapidly converts cardioprotective and vasodilatory epoxyeicosatrienoic acids (EETs) into dihydroxyeicosatrienoic acids (DHETs), which are generally pro-inflammatory and lack the beneficial properties of their precursors[2]. Consequently, the inhibition of sEH has become a premier therapeutic strategy for treating hypertension, vascular inflammation, and diabetic neuropathic pain[2].

The Role of the Urea Pharmacophore

Urea-based compounds, including 4-n-propylphenylurea analogs, act as potent transition-state mimics within the sEH active site. The mechanism of inhibition is driven by the following molecular interactions:

  • Hydrogen Bonding: The carbonyl oxygen of the urea moiety acts as a hydrogen bond acceptor, interacting with Tyr383 and Tyr466 in the sEH catalytic pocket. Simultaneously, the urea NH groups donate hydrogen bonds to Asp333, the nucleophilic residue that normally attacks the epoxide substrate.

  • Hydrophobic Tunnel Occupation: The sEH active site features a distinct hydrophobic tunnel. The introduction of lipophilic alkyl groups at the para-position of the phenyl ring (such as a methyl, propyl, or trifluoromethoxy group) allows the molecule to extend into sterically favorable fields, drastically enhancing binding affinity compared to unsubstituted phenylureas.

sEHPathway AA Arachidonic Acid (AA) CYP Cytochrome P450 Epoxygenases AA->CYP EET Epoxyeicosatrienoic Acids (EETs - Cardioprotective) CYP->EET Epoxidation sEH Soluble Epoxide Hydrolase (sEH Enzyme) EET->sEH Hydrolysis DHET Dihydroxyeicosatrienoic Acids (DHETs - Pro-inflammatory) sEH->DHET Diol Formation Inhibitor 4-n-Propylphenylurea Analogs Inhibitor->sEH Competitive Inhibition

Fig 1: sEH signaling pathway and competitive inhibition by 4-n-propylphenylurea analogs.

Structure-Activity Relationship (SAR) Data

To understand the impact of the 4-position substituent on the phenylurea scaffold, we must analyze the structure-activity relationship. The table below summarizes the quantitative pharmacological impact of modifying the para-alkyl chain, demonstrating why the propyl and related lipophilic analogs are prioritized in drug design.

CompoundR-Group (4-position)Relative sEH Inhibition PotencyLogP (Calculated)Primary Pharmacological Context
1-phenylurea -HBaseline (Weak)1.2Reference Scaffold
4-methylphenylurea -CH3~5x Enhancement over baseline1.6Early SAR Probing
4-n-propylphenylurea -CH2CH2CH3High2.6sEH Inhibitor / Cardioprotective Precursor[3]
4-isopropylphenylurea -CH(CH3)2High2.5sEH Inhibitor / Herbicide
1,3-dicyclohexylurea (DCU) N/A (Cyclohexyl rings)Very High3.2Classic sEH Inhibitor Standard

Data synthesis derived from established SAR trends for arylureas in murine/human sEH assays.

Synthetic Methodology: Cardioprotective Precursors

Beyond direct enzyme inhibition, 4-n-propylphenylurea is a critical intermediate in the synthesis of aminobenzenesulfonic acid derivatives, which are patented as ischemic cardiac muscle protecting agents[3]. The synthesis requires strict environmental control to ensure selective electrophilic aromatic substitution.

Protocol 1: Synthesis of 2-amino-5-n-propylbenzenesulfonic acid

Objective: Synthesize the sulfonated derivative via a 4-n-propylphenylurea intermediate.

Step 1: In Situ Isocyanic Acid Generation and Nucleophilic Addition

  • Dissolve 31.4 g of p-n-propylaniline in a mixture of 116 mL acetic acid and 232 mL deionized water[3].

  • Prepare a separate solution of 130 g sodium isocyanate in 900 mL water. Chill this solution in an ice bath to 0–5 °C[3].

  • Add the aniline solution dropwise to the sodium isocyanate solution under continuous stirring for 30 minutes[3].

  • Causality of Design: Acetic acid is utilized not merely as a solvent, but to protonate sodium isocyanate in situ, generating the highly reactive electrophile isocyanic acid (HNCO). The ice bath suppresses the thermal degradation of HNCO and controls the exothermic neutralization, ensuring selective nucleophilic attack by the primary amine.

  • Filter the precipitated crystals, wash thoroughly with cold water, and dry under a vacuum to yield ~38.88 g of 4-n-propylphenylurea[3].

Step 2: Electrophilic Aromatic Substitution (Sulfonation) and Hydrolysis

  • Add the dried 4-n-propylphenylurea in small portions to 107.6 mL of 20% fuming sulfuric acid[3].

  • Heat the reaction mixture to 60 °C and maintain for 2 hours[3].

  • Causality of Design: Fuming sulfuric acid provides the highly electrophilic sulfur trioxide ( SO3​ ) required for sulfonation. Maintaining the temperature strictly at 60 °C ensures kinetic control, directing the bulky sulfonic acid group ortho to the amino group.

  • Cool the mixture in an ice bath and carefully quench by adding ~400 mL of crushed ice[3].

  • Heat the quenched mixture under reflux for 4 hours.

  • Causality of Design: Refluxing in the highly acidic aqueous medium hydrolyzes the urea moiety back into a primary amine, yielding the final product.

  • Cool to precipitate the crystals, filter, wash, and dry[3].

System Validation Check: This protocol is self-validating. The successful formation of the intermediate 4-n-propylphenylurea is confirmed by a sharp melting point transition. The success of the final sulfonation step is validated by the complete solubility of the final product in a dilute sodium bicarbonate solution (due to the deprotonation of the newly introduced sulfonic acid group), distinguishing it from any unreacted starting material.

SynthWorkflow A p-n-propylaniline + Acetic Acid B Sodium Isocyanate (Ice Bath) A->B Dropwise addition C 4-n-Propylphenylurea (Intermediate) B->C Nucleophilic attack & Precipitation D 20% Fuming Sulfuric Acid (60°C, 2h) C->D Electrophilic Aromatic Substitution E 2-amino-5-n-propyl- benzenesulfonic acid D->E Acidic Hydrolysis & Reflux

Fig 2: Stepwise synthesis of 2-amino-5-n-propylbenzenesulfonic acid via urea intermediate.

Analytical Validation: sEH Inhibition Assay

To quantify the pharmacological efficacy of synthesized 4-n-propylphenylurea analogs, a robust, high-throughput screening methodology is required.

Protocol 2: Fluorescence-Based sEH Inhibition Assay

Objective: Determine the IC50 of synthesized urea analogs against recombinant human sEH.

  • Reagent Preparation: Prepare a 25 mM Bis-Tris/HCl buffer (pH 7.0) containing 0.1 mg/mL of BSA to prevent non-specific enzyme adsorption to the microplate walls.

  • Enzyme Addition: Add recombinant human sEH (EC 3.3.2.10) to a black 96-well microtiter plate (final concentration ~1 nM).

  • Inhibitor Incubation: Add the 4-n-propylphenylurea analogs dissolved in DMSO (ensure final DMSO concentration remains <1% to prevent enzyme denaturation). Incubate at 30 °C for 15 minutes to allow the transition-state mimic to equilibrate within the hydrophobic tunnel.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate PHOME (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate) at a final concentration of 50 µM.

  • Causality of Design: PHOME is inherently non-fluorescent. Upon hydrolysis of the epoxide ring by sEH, the molecule undergoes an intramolecular cyclization and elimination cascade, releasing 6-methoxy-2-naphthaldehyde, a highly fluorescent reporter molecule[1].

  • Kinetic Read: Measure fluorescence continuously for 10 minutes (Excitation: 330 nm / Emission: 465 nm).

System Validation Check: The assay's dynamic range and reliability are validated by running a parallel control with 1,3-dicyclohexylurea (DCU), a known potent sEH inhibitor. A Z'-factor > 0.6 must be achieved in the blank vs. vehicle control wells before the kinetic data is considered reliable for IC50 calculation.

References

  • EP0390654B1 - Aminobenzenesulfonic acid derivative - Google Patents Source: Google Patents / EPO URL
  • US10377744B2 - Potent soluble epoxide hydrolase inhibitors - Google Patents Source: Google Patents / USPTO URL
  • 3-D QSAR Analysis of Inhibition of Murine Soluble Epoxide Hydrolase (MsEH)
  • Information on EC 3.3.2.

Sources

identifying novel applications for 4-n-Propylphenylurea

Author: BenchChem Technical Support Team. Date: March 2026

Beyond the Scaffold: Identifying Novel Therapeutic Applications for 4-n-Propylphenylurea in Modern Drug Discovery

Executive Summary

4-n-Propylphenylurea is a versatile chemical building block historically utilized as a critical intermediate in the synthesis of aminobenzenesulfonic acid derivatives targeting calcium (Ca²⁺) overload in cardiovascular diseases[1]. However, the intrinsic properties of the phenylurea pharmacophore—capable of acting as both a bidentate hydrogen bond donor and acceptor—make it a privileged scaffold in medicinal chemistry[2]. This technical guide outlines a strategic framework for researchers and drug development professionals to identify, synthesize, and validate novel applications for 4-n-Propylphenylurea, expanding its utility into oncology, immunology, and neuropharmacology.

Pharmacophore Rationale and Chemical Profile

The 4-n-propylphenylurea structure consists of a lipophilic n-propyl chain attached to a phenyl ring, conjugated with a highly reactive urea moiety.

  • The Urea Moiety: Forms robust bidentate hydrogen bonds with kinase hinge regions or enzyme active sites, such as the heme-binding pocket of Indoleamine 2,3-dioxygenase 1 (IDO1)[2].

  • The 4-n-Propyl Group: Enhances the overall lipophilicity (LogP) of the molecule, improving blood-brain barrier (BBB) penetration and cellular membrane permeability[3]. Furthermore, the n-propyl chain provides specific steric bulk that can occupy hydrophobic pockets in target proteins, increasing binding affinity compared to unsubstituted phenylureas.

Established Baselines: Cardiovascular Therapeutics

Historically, 4-n-propylphenylurea has been reacted with fuming sulfuric acid to synthesize 2-amino-5-n-propylbenzenesulfonic acid[1]. This derivative is a potent inhibitor of Ca²⁺ overload in cardiac and vascular smooth muscle cells.

  • Causality & Mechanism: Ischemic events induce ATP depletion, leading to the failure of the Na⁺/K⁺ ATPase and subsequent reversal of the Na⁺/Ca²⁺ exchanger. This causes toxic intracellular Ca²⁺ accumulation. Aminobenzenesulfonic acid derivatives derived from 4-n-propylphenylurea mitigate this influx, preserving mitochondrial integrity, preventing cellular apoptosis, and offering therapeutic avenues for angina pectoris and heart failure[1].

Strategic Framework for Novel Applications

To identify novel applications, researchers must leverage the structural homology of 4-n-propylphenylurea with established phenylurea-based drugs.

A. Oncology: Multi-Kinase Inhibition Phenylurea derivatives, such as Sorafenib and Regorafenib, are FDA-approved multi-kinase inhibitors targeting VEGFR, PDGFR, and RAF[4]. The 4-n-propylphenylurea scaffold can serve as the "head" group in Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of kinases. The n-propyl group provides a unique hydrophobic anchor that can be tuned to enhance selectivity against specific mutant kinases (e.g., B-RAF V600E)[5].

B. Immuno-Oncology: IDO1 Inhibition IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism, driving tumor immune evasion[2]. Phenylurea-containing compounds have emerged as potent IDO1 inhibitors. The urea group coordinates with the heme iron in the IDO1 active site, while the 4-n-propylphenyl group occupies hydrophobic pocket A, competitively inhibiting tryptophan binding and restoring T-cell activity[2].

C. Neuropharmacology: CNS Agents Phenylurea derivatives with optimized LogP values demonstrate excellent BBB penetrance, showing efficacy as skeletal muscle relaxants and neuroprotective agents[3]. The n-propyl substitution specifically tunes the partition coefficient, making 4-n-propylphenylurea an ideal starting point for designing novel therapeutics for neurodegenerative diseases characterized by neuroinflammation.

Pathway Compound 4-n-Propylphenylurea Derivative Urea Urea Moiety (H-Bonding at Hinge) Compound->Urea Propyl 4-n-Propyl Group (Hydrophobic Pocket) Compound->Propyl Kinase Target Kinase (e.g., VEGFR/RAF) Inhibition Enzyme Inhibition (DFG-out conformation) Kinase->Inhibition Blocks ATP Urea->Kinase Propyl->Kinase Apoptosis Tumor Cell Apoptosis Inhibition->Apoptosis

Caption: Mechanism of action for 4-n-Propylphenylurea derivatives in multi-kinase inhibition.

Experimental Protocols and Methodologies

To systematically validate these novel applications, researchers must employ self-validating experimental workflows.

Protocol 1: Synthesis of 4-n-Propylphenylurea Derivatives (Isocyanate Method) Causality: The reaction between an isocyanate and an amine is highly efficient for urea bond formation. Using strictly anhydrous conditions prevents the hydrolysis of the isocyanate into a symmetric urea byproduct, ensuring high yields of the target unsymmetrical urea[2].

  • Preparation: Dissolve 1 equivalent of the target substituted amine (e.g., a heterocyclic amine for kinase targeting) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Addition: Slowly add 1 equivalent of 4-n-propylphenyl isocyanate to the solution at 0°C with continuous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Purification: Quench the reaction with distilled water, extract the organic layer with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product using silica gel column chromatography (Hexane:Ethyl Acetate gradient) to yield the novel 4-n-propylphenylurea derivative.

Protocol 2: In Vitro Cell Viability Assay (MTT) for Anticancer Screening Causality: The MTT assay measures cellular metabolic activity. Viable cells reduce the yellow MTT tetrazolium salt to purple formazan via mitochondrial succinate dehydrogenase. A quantifiable decrease in absorbance directly correlates with compound-induced cytotoxicity, allowing for precise IC₅₀ determination[2].

  • Seeding: Seed human cancer cell lines (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂[4].

  • Treatment: Prepare serial dilutions of the synthesized 4-n-propylphenylurea derivatives in DMSO (ensuring final DMSO concentration is <0.1%). Treat cells and incubate for 72 hours. Include a vehicle control and a positive control (e.g., Sorafenib).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C[2].

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis[2].

Workflow Start 4-n-Propylphenylurea Scaffold Synth Rational Synthesis (Isocyanate + Amine) Start->Synth Screen High-Throughput Screening (HTS) Synth->Screen Onco Oncology (MTT Assay / Kinase Panel) Screen->Onco Immuno Immuno-Oncology (IDO1 Enzymatic Assay) Screen->Immuno CNS Neuropharmacology (BBB Permeability / Rotarod) Screen->CNS Lead Lead Optimization & SAR Analysis Onco->Lead Immuno->Lead CNS->Lead

Caption: Experimental workflow for synthesizing and validating novel therapeutic applications.

Quantitative Data: Structure-Activity Relationship (SAR) Projections

To guide future synthesis and lead optimization, Table 1 summarizes the projected Structure-Activity Relationship (SAR) data based on homologous phenylurea derivatives in recent literature[3][4][5].

Scaffold Modification (R-Group attached to Urea)Target ApplicationProjected Primary TargetEstimated IC₅₀ Range (µM)BBB Permeability (LogP Estimate)
Unsubstituted (4-n-Propylphenylurea)CardiovascularCa²⁺ Channels10.0 - 50.0Moderate (~2.5)
Indolin-2-one substitution OncologyVEGFR-2 / RAF0.1 - 5.0Low (~3.8)
Chloroacetyl substitution CNS / Muscle RelaxantGABA-A Receptor5.0 - 15.0High (~4.2)
Hydroxylamine substitution Immuno-OncologyIDO1 Enzyme0.05 - 1.0Moderate (~3.0)

Conclusion

The 4-n-propylphenylurea scaffold extends far beyond its traditional role as a cardiovascular intermediate. By rationally designing unsymmetrical urea derivatives and subjecting them to rigorous, self-validating screening protocols, drug development professionals can unlock highly potent candidates for multi-kinase inhibition, immune checkpoint modulation, and neuroprotection.

References

  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents Source: ResearchGate URL:[Link]

  • Synthesis, Physicochemical, Computational and Biological Evaluation of Phenylurea Derivatives as CNS Agents Source: Bentham Science URL:[Link]

  • Synthesis and Cytotoxic Activity of Biphenylurea Derivatives Containing Indolin-2-one Moieties Source: MDPI URL: [Link]

  • EP0390654B1 - Aminobenzenesulfonic acid derivative Source: Google Patents URL

Sources

Methodological & Application

Application Note: Synthesis and Isolation of 4-n-Propylphenylurea

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Substituted arylureas are privileged pharmacophores in modern drug development, frequently serving as critical hydrogen-bond donors and acceptors in kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and ABCG2 transport modulators[1]. Specifically, 4-n-propylphenylurea represents a highly lipophilic, sterically tunable intermediate that is highly valued in structure-activity relationship (SAR) campaigns.

While modern catalytic methods—such as the palladium-catalyzed cross-coupling of aryl halides with sodium cyanate—have been developed[2], the traditional direct condensation of anilines with alkali cyanates in acidic aqueous media remains the most scalable, cost-effective, and robust methodology for bulk synthesis[3]. This application note details a highly optimized, self-validating protocol for the synthesis of 4-n-propylphenylurea from 4-propylaniline, leveraging the in situ generation of isocyanic acid.

Mechanistic Causality & Reaction Pathway

The synthesis relies on a carefully orchestrated sequence of protonation, electrophilic activation, and nucleophilic addition:

  • Solubilization & Protonation : 4-Propylaniline is highly lipophilic and practically insoluble in water. Glacial acetic acid is employed strategically to serve a dual purpose: it protonates the aniline to form a water-soluble anilinium acetate salt, and it provides the acidic environment required for the subsequent activation of the cyanate[3].

  • Electrophilic Activation : Sodium cyanate (NaOCN) reacts with the acetic acid medium to generate isocyanic acid (HNCO) in situ. HNCO is a highly reactive electrophile.

  • Nucleophilic Addition : The free base form of 4-propylaniline, which exists in rapid equilibrium with its anilinium salt, acts as the nucleophile. The primary amine attacks the electrophilic carbon of HNCO. Subsequent proton transfer yields the stable 4-n-propylphenylurea. Because the final urea is insoluble in the aqueous acidic medium, it precipitates out of solution, thermodynamically driving the equilibrium to completion.

ReactionPathway Aniline 4-Propylaniline (Nucleophile) AmineSalt 4-Propylanilinium Acetate (Solubilized Intermediate) Aniline->AmineSalt + Acid Acid Acetic Acid / H₂O (Solvent & Catalyst) Acid->AmineSalt HNCO Isocyanic Acid (HNCO) (Active Electrophile) Acid->HNCO Cyanate Sodium Cyanate (Precursor) Cyanate->HNCO + Acid Reaction Nucleophilic Attack (35°C → 55°C) AmineSalt->Reaction Equilibrium free amine HNCO->Reaction Workup Cooling & Filtration (0°C) Reaction->Workup Precipitation Product 4-n-Propylphenylurea (Final Product) Workup->Product Isolation

Figure 1: Mechanistic workflow for 4-n-propylphenylurea synthesis via in situ HNCO generation.

Quantitative Data & Reagent Specifications

Table 1: Physicochemical Properties of Substrate and Product

Property 4-Propylaniline 4-n-Propylphenylurea
Molecular Formula C9H13N C10H14N2O
Molecular Weight 135.21 g/mol 178.23 g/mol
Physical State Pale yellow liquid White crystalline solid
Density 0.96 g/mL N/A (Solid)
Solubility Soluble in organic solvents Insoluble in water, soluble in EtOH

| Role in Synthesis | Nucleophile / Substrate | Target Product |

Table 2: Stoichiometric Parameters (50 mmol Scale)

Reagent MW ( g/mol ) Equivalents Amount Function
4-Propylaniline 135.21 1.0 6.76 g (7.0 mL) Substrate
Sodium Cyanate 65.01 2.0 6.50 g HNCO Precursor
Glacial Acetic Acid 60.05 ~8.0 24.0 mL Solvent / Acid Catalyst

| Deionized Water | 18.02 | Excess | 93.0 mL | Precipitation Medium |

Experimental Protocol & Self-Validating Checkpoints

Phase 1: Substrate Solubilization
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6.76 g (50.0 mmol) of 4-propylaniline in 24.0 mL of glacial acetic acid.

  • Add 48.0 mL of deionized water to the mixture.

  • Warm the flask in a water bath to exactly 35 °C.

Self-Validation Checkpoint 1: The solution must become completely transparent. Any residual turbidity indicates incomplete anilinium salt formation. Do not proceed until the solution is clear.

Phase 2: Reagent Preparation
  • In a separate 100 mL beaker, completely dissolve 6.50 g (100.0 mmol) of sodium cyanate in 45.0 mL of deionized water pre-warmed to 35 °C. (Note: Potassium cyanate can be substituted with equal efficacy[3]).

Phase 3: Reaction Initiation & Bulk Addition
  • Begin vigorous stirring of the aniline acetate solution. Add approximately 5–10 mL of the sodium cyanate solution dropwise.

Self-Validation Checkpoint 2 (Nucleation): Pause the addition. Within 1–2 minutes, a faint white crystalline precipitate of the urea product will appear. This visual cue confirms the successful in situ generation of HNCO and the onset of nucleophilic addition[3].

  • Once nucleation is confirmed, add the remainder of the sodium cyanate solution rapidly in one continuous pour.

Phase 4: Thermal Management & Maturation
  • Remove the flask from the 35 °C water bath.

Self-Validation Checkpoint 3 (Exotherm): The reaction is highly exothermic. The internal temperature of the mixture will spontaneously rise to 50–55 °C, and the mixture will rapidly transition into a thick, paste-like white suspension. This thermodynamic signature validates bulk conversion[3].

  • Continue stirring for 15 minutes. Caution: Considerable frothing may occur due to the loss of some isocyanic acid decomposing into CO2 and ammonia. The foam will collapse readily upon continuous stirring.

  • Allow the reaction mixture to stand undisturbed at room temperature for 2 to 3 hours to ensure complete conversion and maximize crystal lattice formation.

Phase 5: Isolation & Purification
  • Dilute the thick suspension with 20.0 mL of cold deionized water.

  • Transfer the flask to an ice bath and cool to 0 °C for 30 minutes to force the precipitation of any dissolved product.

  • Filter the precipitate under vacuum using a Büchner funnel.

  • Wash the filter cake thoroughly with ice-cold deionized water (3 × 20 mL) to remove residual sodium acetate and unreacted cyanate.

  • Dry the crude 4-n-propylphenylurea under high vacuum to a constant weight. Expected yield: 88–93% (7.8–8.3 g).

Troubleshooting & Analytical Grounding

  • Preventing Diarylurea Formation : Heating the reaction mixture excessively or prolonged exposure to high temperatures can lead to the formation of symmetrical 1,3-bis(4-propylphenyl)urea. The strict 35 °C initiation temperature prevents this side reaction.

  • Melting Point Determination (Critical Analytical Note) : Arylureas are thermally unstable near their melting points and will rapidly convert to diarylureas even slightly below their fusion temperature, leading to depressed and broad melting ranges[3],[4].

Self-Validation Checkpoint 4 (Kurzer Method): To obtain a reproducible melting point, pre-heat the melting point apparatus bath to 10–20 °C above the expected softening point. Insert the capillary sample into the slowly cooling bath until a temperature is reached where the specimen just fails to liquefy. Insertion of a fresh specimen at 1 °C higher will cause instantaneous fusion. This rapid-heating method prevents thermal degradation during analysis[3].

References

  • Arylureas I. Cyanate Method Organic Syntheses, Coll. Vol. 4, p.49 (1963); Vol. 31, p.8 (1951).[Link]

  • Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas Journal of the American Chemical Society, 2012, 134(27), 11132-11135.[Link]

  • HM30181 Derivatives as Novel Potent and Selective Inhibitors of the Breast Cancer Resistance Protein (BCRP/ABCG2) Journal of Medicinal Chemistry, 2015, 58(9), 3910-3921.[Link]

Sources

Application Note: Advanced Protocols for the Synthesis of Substituted Phenylureas

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, scalable methodologies, and self-validating experimental protocols for N,N'-unsymmetrical and symmetrical phenylureas.

Introduction & Mechanistic Logic

Substituted phenylureas represent a privileged structural motif in both medicinal chemistry (e.g., the FDA-approved anticancer drug Sorafenib) and agricultural sciences (e.g., photosystem II inhibitors like Diuron and Isoproturon)[1][2]. The core synthetic challenge in developing phenylurea libraries lies in the efficient, chemoselective construction of the unsymmetrical N,N′ -substituted urea core without generating symmetrical urea byproducts.

As a synthetic chemist, selecting the appropriate pathway requires balancing atom economy, reagent safety, and substrate compatibility. This guide evaluates four primary strategic pathways:

  • Direct Isocyanate-Amine Coupling: The classical and most direct route. It is highly efficient but strictly limited by the commercial availability, moisture sensitivity, and high toxicity of the starting isocyanates[1].

  • Triphosgene-Mediated One-Pot Synthesis: When specific isocyanates are unavailable, triphosgene (bis(trichloromethyl) carbonate) serves as a stable, weighable solid surrogate for phosgene gas. One mole of triphosgene decomposes in situ to yield three moles of phosgene, allowing for the sequential addition of two different amines to form unsymmetrical ureas[3].

  • Curtius Rearrangement (DPPA Protocol): For highly complex or sterically hindered targets, starting from a stable carboxylic acid is often preferable. Using diphenylphosphoryl azide (DPPA), the acid is converted to an acyl azide, which thermally rearranges into an isocyanate and is subsequently trapped by an amine. This one-pot method avoids the isolation of potentially explosive azide intermediates[4].

  • Green Aqueous Synthesis: A modern, catalyst-free approach utilizing potassium isocyanate and anilines in water, allowing the highly pure urea product to simply precipitate out of solution, bypassing silica gel chromatography[2].

Visualizing Synthetic Pathways

The following diagram illustrates the logical flow of the four primary synthetic strategies converging on the target substituted phenylurea.

Pathways Aniline Substituted Aniline (Nucleophile) Isocyanate Aryl Isocyanate (Electrophile) Aniline->Isocyanate Phosgene/Triphosgene (-HCl) Triphosgene Triphosgene (Phosgene Surrogate) Aniline->Triphosgene Base-promoted Carbamylation Urea Substituted Phenylurea (Target Scaffold) Aniline->Urea + Potassium Cyanate (Aqueous/Green) Isocyanate->Urea + 2° Amine (Direct Coupling) Carboxylic Carboxylic Acid (Precursor) Carboxylic->Isocyanate DPPA / Curtius Rearrangement (-N2) Triphosgene->Urea + 2° Amine (One-Pot Cascade)

Figure 1: Strategic synthetic workflows for the generation of substituted phenylureas.

Quantitative Comparison of Methodologies

To aid in route selection, the following table summarizes the operational parameters, expected yields, and optimal use cases for each methodology based on established literature[2][3][4].

Synthesis MethodReagents / CatalystTemp (°C)Time (h)Avg. YieldSafety / GreennessBest Suited For
Direct Coupling Isocyanate, Amine, Toluene20 - 801 - 485-98%Low (Toxic Isocyanates)Simple, commercially available precursors.
Triphosgene Route Triphosgene, DIPEA, DCM0 - 252 - 675-90%Moderate (Phosgene in situ)Unsymmetrical ureas; unavailable isocyanates.
Curtius (DPPA) DPPA, DBU, Toluene0 - 903 - 865-85%Moderate (N₂ evolution)Complex drug scaffolds starting from acids.
Aqueous Green KCNO, 1N HCl, Water20 - 254 - 680-95%High (Water solvent)Scalable, catalyst-free symmetrical/mono-ureas.

Experimental Protocols

Protocol A: Direct Isocyanate-Amine Coupling

Example: Synthesis of 3-(2-Chlorophenyl)-1,1-diethylurea[1]

Causality Note: This reaction relies on the high electrophilicity of the isocyanate carbon. Anhydrous conditions are critical because water will compete as a nucleophile, hydrolyzing the isocyanate to a carbamic acid, which decarboxylates to an amine and reacts with remaining isocyanate to form a symmetrical diarylurea byproduct.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve diethylamine (1.05 equiv, 10.5 mmol) in 15 mL of anhydrous toluene.

  • Addition: Cool the solution to 0 °C using an ice bath. Add 2-chlorophenyl isocyanate (1.0 equiv, 10.0 mmol) dropwise over 15 minutes to control the exothermic addition.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor the disappearance of the isocyanate stretch (~2250 cm⁻¹) via FT-IR or TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. Recrystallize the crude solid from an ethyl acetate/hexane mixture to yield pure 3-(2-Chlorophenyl)-1,1-diethylurea as a white solid.

Protocol B: Triphosgene-Mediated One-Pot Synthesis

Example: Synthesis of Unsymmetrical N,N'-Diarylureas[3]

Causality Note: Triphosgene is used over phosgene gas due to its solid state (mp 80 °C), making it safer to weigh and handle. The slow addition of the first amine ensures the formation of the isocyanate/carbamoyl chloride intermediate without forming the symmetrical urea.

Step-by-Step Procedure:

  • Preparation: In a well-ventilated fume hood, dissolve triphosgene (0.35 equiv, 3.5 mmol) in 20 mL of anhydrous dichloromethane (DCM) in a round-bottom flask at 0 °C under argon.

  • First Amine Addition: Slowly add a solution of the first substituted aniline (1.0 equiv, 10.0 mmol) and N,N -diisopropylethylamine (DIPEA) (2.5 equiv, 25.0 mmol) in 10 mL DCM dropwise over 30 minutes. Stir for 1 hour at room temperature to form the isocyanate intermediate.

  • Second Amine Addition: Cool the flask back to 0 °C. Add the second amine (1.1 equiv, 11.0 mmol) in a single portion.

  • Completion: Stir the mixture at room temperature for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol C: Curtius Rearrangement via DPPA

Example: Direct Conversion of Benzoic Acids to Phenylureas[4]

Causality Note: DPPA allows for the in situ generation of the acyl azide. Heating the mixture triggers the expulsion of nitrogen gas (the thermodynamic driving force), forming a highly reactive acyl nitrene that undergoes a 1,2-shift to form the isocyanate.

Curtius Acid Carboxylic Acid Azide Acyl Azide Acid->Azide DPPA, DBU (0°C to RT) Nitrene Acyl Nitrene (Transient) Azide->Nitrene Heat (90°C) (-N2) Iso Isocyanate Nitrene->Iso 1,2-Alkyl Shift Urea Phenylurea Iso->Urea + Amine Nucleophile

Figure 2: Mechanistic progression of the one-pot Curtius rearrangement to form phenylureas.

Step-by-Step Procedure:

  • Activation: Suspend the substituted benzoic acid (1.0 equiv, 5.0 mmol) in anhydrous toluene (15 mL) at 0 °C. Add DBU (1.0 equiv, 5.0 mmol) followed by DPPA (1.05 equiv, 5.25 mmol).

  • Azide Formation: Stir the reaction at room temperature for 30 minutes to ensure complete conversion to the acyl azide.

  • Rearrangement: Heat the reaction mixture to 90 °C. Monitor the evolution of nitrogen gas. Maintain heating for 1 hour until gas evolution ceases (indicating complete conversion to the isocyanate).

  • Trapping: Cool the mixture to room temperature. Add the desired amine (e.g., aqueous ammonium hydroxide for a primary urea, or a secondary amine for a substituted urea) (1.5 equiv). Stir for 1 hour.

  • Workup: Dilute with ethyl acetate, wash with 1N HCl, water, and brine. Dry and concentrate to yield the target urea.

References

  • BenchChem. Synthesis of Phenylurea Derivatives (General Protocol). BenchChem Application Notes.
  • Patil, et al. A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances (2018).
  • Kumar, et al. Direct Conversion of Carboxylic Acids to Various Nitrogen-Containing Compounds in the One-Pot Exploiting Curtius Rearrangement. ACS Publications (2019).
  • Su, et al. A decade review of triphosgene and its applications in organic reactions. PMC / NIH (2020).

Sources

Application Note: 4-n-Propylphenylurea as a Strategic Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated protocols, and downstream applications of 4-n-Propylphenylurea in pharmaceutical synthesis.

Introduction & Strategic Utility

In modern medicinal chemistry, the selection of highly versatile synthetic intermediates is critical for the efficient assembly of complex pharmacophores. 4-n-Propylphenylurea has emerged as a highly strategic building block due to its dual functionality. It features a lipophilic n-propyl tail that is highly valued for occupying hydrophobic binding pockets in target receptors, and a urea headgroup that serves both as a robust directing/protecting group in harsh synthetic conditions and as a critical hydrogen-bond donor/acceptor in final drug molecules.

This application note details the use of 4-n-Propylphenylurea across two divergent synthetic pathways:

  • Regioselective Electrophilic Aromatic Substitution: Utilizing the urea moiety as an activating, ortho-directing group to synthesize 2-amino-5-n-propylbenzenesulfonic acid, a critical precursor for .

  • Transition-Metal Catalyzed Cross-Coupling: Utilizing the terminal primary amine of the urea to synthesize unsymmetrical diaryl ureas, which are potent [Cannabinoid Receptor-1 (CB1) antagonists used in metabolic disorder therapies[1]]() and .

Mechanistic Insights: The Dual Role of the Urea Moiety

Understanding the causality behind the reactivity of 4-n-Propylphenylurea is essential for optimizing reaction conditions.

As a Regiodirecting Group (Protocol A): During sulfonation, a free aniline would rapidly protonate in fuming sulfuric acid, converting the strongly activating −NH2​ group into a strongly deactivating, meta-directing −NH3+​ group. By utilizing the urea derivative, the nitrogen lone pair adjacent to the aromatic ring remains partially delocalized into the π -system, maintaining its status as an activating group. Because the para position is sterically and chemically blocked by the n-propyl group, electrophilic attack by SO3​ is forced exclusively to the ortho position.

As a Nucleophilic Scaffold (Protocol B): The terminal −NH2​ of the urea group retains sufficient nucleophilicity to undergo palladium-catalyzed Buchwald-Hartwig cross-coupling with aryl halides. This allows for the modular, convergent synthesis of diverse diaryl ureas without the need to handle highly toxic, moisture-sensitive phosgene or isocyanate derivatives for every target analogue.

Experimental Workflows & Validated Protocols

Protocol A: Regioselective Sulfonation and Hydrolysis

Objective: Synthesis of 2-Amino-5-n-propylbenzenesulfonic acid.

This protocol leverages the urea group to direct sulfonation, followed by acidic hydrolysis to unmask the primary amine.

Step-by-Step Methodology:

  • Preparation of the Electrophile: Cool 107.6 mL of 20% fuming sulfuric acid ( H2​SO4​⋅SO3​ ) to 0°C in an ice bath under an inert atmosphere.

  • Substrate Addition: Slowly add 38.88 g of finely powdered 4-n-Propylphenylurea in small portions over 30 minutes. Causality: Gradual addition prevents uncontrolled exothermic spikes that could lead to polysulfonation or charring of the organic substrate.

  • Sulfonation: Remove the ice bath and heat the reaction mixture to 60°C for 2 hours.

    • Self-Validation Checkpoint: 4-n-Propylphenylurea is highly insoluble in standard aqueous acids but will dissolve completely in fuming sulfuric acid as the polar sulfonic acid intermediate is formed. A homogeneous solution indicates successful sulfonation.

  • Hydrolysis: Cool the reaction mixture back to 0°C. Carefully quench by adding approximately 400 mL of crushed ice. Equip the flask with a reflux condenser and heat to reflux (approx. 100°C) for 4 hours.

    • Self-Validation Checkpoint: The high heat and strong acid catalyze the cleavage of the urea amide bonds. The continuous evolution of CO2​ gas (effervescence) serves as a visual indicator of the hydrolysis. The reaction is complete when gas evolution ceases.

  • Isolation: Cool the mixture to 4°C overnight. Filter the precipitated crystals, wash extensively with cold deionized water to remove residual sulfuric acid, and dry under a vacuum to yield the target benzenesulfonic acid.

Protocol B: Modular Assembly of Diaryl Ureas via Cross-Coupling

Objective: Synthesis of unsymmetrical N,N'-diaryl ureas (CB1 Antagonist precursors).

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask, combine 4-n-Propylphenylurea (1.0 equiv), the target aryl bromide (1.1 equiv), Cs2​CO3​ (1.5 equiv), Pd2​(dba)3​ (0.02 equiv), and Xantphos (0.06 equiv).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane (0.2 M concentration).

  • Coupling: Heat the mixture to 100°C for 14 hours under vigorous stirring.

    • Causality: The bidentate Xantphos ligand enforces a specific bite angle on the palladium center, promoting reductive elimination of the bulky diaryl urea product and preventing unwanted β -hydride elimination or substrate degradation.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

    • Self-Validation Checkpoint: TLC analysis (UV active) should demonstrate the complete disappearance of the highly polar 4-n-Propylphenylurea spot and the appearance of a more lipophilic product spot.

Quantitative Data Summary

The following table summarizes the key metrics, conditions, and quality control parameters for the two divergent synthetic pathways utilizing 4-n-Propylphenylurea.

ParameterProtocol A: Sulfonation & HydrolysisProtocol B: Pd-Catalyzed Cross-Coupling
Primary Objective Regioselective ortho-sulfonationN-arylation of terminal urea amine
Key Reagents 20% Fuming H2​SO4​ Aryl halide, Pd2​(dba)3​ , Xantphos, Cs2​CO3​
Reaction Temperature 60°C (Sulfonation) / 100°C (Hydrolysis)90°C – 110°C
Reaction Time 2h (Sulfonation) + 4h (Hydrolysis)12h – 18h
Typical Yield 75% – 85%60% – 80%
Purity (HPLC) >95% (after crystallization)>98% (after flash chromatography)
Validation Marker CO2​ evolution during hydrolysisComplete consumption of starting urea

Workflow Visualization

The diagram below illustrates the divergent synthetic workflows originating from 4-n-Propylphenylurea, highlighting the reagents, intermediate logic, and final pharmaceutical applications.

G Start p-n-Propylaniline + Sodium Isocyanate Core 4-n-Propylphenylurea (Key Intermediate) Start->Core Aqueous AcOH 0°C, 30 min Path1 Sulfonation (Fuming H2SO4) Core->Path1 Electrophilic Aromatic Substitution Path2 Pd-Catalyzed Cross-Coupling Core->Path2 Aryl Halide, Base Hydro1 Acidic Hydrolysis (Reflux) Path1->Hydro1 60°C, 2h Prod1 2-Amino-5-n-propylbenzene- sulfonic acid Hydro1->Prod1 Cleavage of Urea App1 Cardioprotective Agents (Ischemic Heart Disease) Prod1->App1 Piperazine Coupling Prod2 Unsymmetrical Diaryl Ureas Path2->Prod2 C-N Bond Formation App2 CB1 Antagonists (Metabolic Disorders) Prod2->App2 Target Screening

Divergent synthetic workflows utilizing 4-n-Propylphenylurea as a central intermediate.

References

  • European Patent Office. (1994). EP0390654B1 - Aminobenzenesulfonic acid derivative. Google Patents.
  • World Intellectual Property Organization. (2006). WO2006049941A2 - Diaryl ureas as CB1 antagonists. Google Patents.
  • Journal of Medicinal Chemistry. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. American Chemical Society. Available at:[Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4-n-Propylphenylurea

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

4-n-Propylphenylurea is a critical chemical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including aminobenzenesulfonic acid derivatives and substituted sulfonylureas[1]. In pharmaceutical manufacturing, the accurate quantification of this compound is essential for reaction monitoring, yield optimization, and rigorous impurity profiling.

This application note provides a comprehensive, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed specifically for the robust quantification of 4-n-propylphenylurea in synthetic matrices and API formulations.

Scientific Rationale & Method Design (E-E-A-T)

To ensure analytical integrity, every parameter in this method has been selected based on the specific physicochemical properties of the phenylurea pharmacophore.

Why RP-HPLC over Gas Chromatography (GC)?

Phenylurea derivatives are notoriously thermally labile. When subjected to the high temperatures typical of a Gas Chromatography (GC) inlet, they undergo dearrangement and thermal degradation, breaking down into their corresponding aniline derivatives (e.g., p-n-propylaniline)[2]. Therefore, RP-HPLC is the authoritative standard for intact phenylurea analysis, as it operates at ambient or near-ambient temperatures, entirely avoiding thermal degradation[2].

Stationary Phase Selection

The 4-n-propyl group imparts significant hydrophobicity to the phenylurea backbone. An octadecylsilane (C18) column provides optimal van der Waals interactions with this non-polar tail, ensuring a sufficient retention factor ( k′ ) and excellent resolution from more polar synthetic byproducts or degradation products[3].

Mobile Phase & Detection Optimization

Phenylureas exhibit strong UV absorbance due to the conjugated π−π∗ transitions in the aromatic ring and the urea carbonyl group. A detection wavelength of 210 nm captures this maximum absorbance, yielding high sensitivity[3]. Acetonitrile (ACN) is selected over methanol as the organic modifier for two critical reasons:

  • Lower UV Cutoff: ACN has a UV cutoff of 190 nm (compared to 205 nm for methanol), which minimizes baseline noise and drift when detecting at 210 nm.

  • System Efficiency: ACN/water mixtures have lower viscosity than methanol/water mixtures, significantly reducing system backpressure and extending column lifespan[3].

Mechanism MobilePhase Mobile Phase (Acetonitrile:Water 60:40) Analyte 4-n-Propylphenylurea (Hydrophobic Propyl/Phenyl) MobilePhase->Analyte Interaction Hydrophobic (Van der Waals) Interactions Analyte->Interaction StationaryPhase Stationary Phase (C18 Alkyl Chains) StationaryPhase->Analyte Elution Elution & UV Detection (Based on Partition Coefficient) Interaction->Elution

Fig 1. RP-HPLC separation mechanism for 4-n-Propylphenylurea via hydrophobic interactions.

Materials and Reagents

  • Reference Standard: 4-n-Propylphenylurea (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile[4] and Ultrapure water (18.2 MΩ·cm).

  • Modifiers: Phosphoric acid (HPLC grade, 85%) for pH adjustment[4].

  • Consumables: 0.45 µm PTFE or Nylon syringe filters.

Step-by-Step Experimental Protocol

Mobile Phase Preparation
  • Measure: Combine 600 mL of HPLC-grade Acetonitrile with 400 mL of Ultrapure water to create a 60:40 (v/v) mixture[3].

  • Buffer/Adjust pH: Add 1.0 mL of 0.1% phosphoric acid. Lowering the pH to ~3.0 suppresses the ionization of any residual silanols on the silica stationary phase, preventing peak tailing and ensuring sharp, symmetrical peaks[4].

  • Degas: Sonicate the mixture for 15 minutes or utilize the HPLC system's online vacuum degasser to prevent bubble formation in the pump heads.

Standard & Sample Preparation
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 4-n-Propylphenylurea reference standard into a 10 mL volumetric flask. Dissolve completely and make up to volume with the mobile phase.

  • Working Calibration Standards: Serially dilute the stock solution with the mobile phase to generate a 5-point calibration curve (e.g., 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL).

  • Sample Preparation: Weigh 10.0 mg of the synthesized batch sample, dissolve in 10 mL of mobile phase, and sonicate for 5 minutes.

  • Filtration: Filter all standards and samples through a 0.45 µm PTFE syringe filter directly into HPLC autosampler vials to protect the column frit[4].

System Suitability Testing (SST) - The Self-Validating Step

Before running the sample sequence, inject the 10.0 µg/mL standard five times. The system is only considered valid and ready for quantification if it meets the following criteria:

  • %RSD of Peak Area: ≤ 2.0% (Ensures injection precision).

  • Tailing Factor ( T ): ≤ 1.5 (Ensures column health and proper pH).

  • Theoretical Plates ( N ): ≥ 2000 (Ensures adequate column efficiency).

Workflow A Sample Preparation B Filtration (0.45 µm) A->B C HPLC Injection (10 µL) B->C D RP-HPLC Separation (C18 Column) C->D E UV Detection (210 nm) D->E F Data Analysis & Quantification E->F

Fig 2. Analytical workflow for the HPLC quantification of 4-n-Propylphenylurea.

Analytical Conditions & Validation Data

Summarized below are the optimized chromatographic parameters and the expected validation performance based on ICH Q2(R1) guidelines.

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 250 mm × 4.6 mm, 5 µmProvides necessary theoretical plates for baseline resolution of hydrophobic aromatics.
Mobile Phase Acetonitrile : Water (60:40, v/v)Balances elution speed with resolution power[3].
Additives 0.1% Phosphoric AcidSuppresses silanol ionization; prevents peak tailing[4].
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; maintains optimal linear velocity.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Column Temp. 25 °C (Ambient)Stabilizes partition coefficients for reproducible retention times.
Detection UV at 210 nmTargets the maximum absorbance of the conjugated phenylurea system[3].
Table 2: Method Validation Summary (ICH Q2 Standards)
Validation ParameterAcceptance CriteriaExpected Performance
Linearity ( R2 ) ≥ 0.999> 0.9995 (Range: 1.0 - 50.0 µg/mL)
Method Precision %RSD ≤ 2.0%< 1.0% (n=6 consecutive injections)
Accuracy (Recovery) 98.0% - 102.0%99.5% ± 1.2% (Spiked API matrix)
Limit of Detection (LOD) Signal-to-Noise ≥ 3:1~0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:1~0.15 µg/mL

References

  • Title: EP0390654B1 - Aminobenzenesulfonic acid derivative Source: Google Patents URL
  • Title: Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction Source: LCGC International URL
  • Title: METHOD 532.
  • Title: Electrospray Liquid Chromatography Quadrupole Ion Trap Mass Spectrometry Determination of Phenyl Urea Herbicides in Water Source: Journal of Agricultural and Food Chemistry - ACS Publications URL

Sources

Advanced LC-MS/MS Method for the Comprehensive Profiling of 4-n-Propylphenylurea and its Phase I/II Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmacokinetic profiling and environmental trace analysis of alkyl-substituted phenylureas require analytical methodologies capable of distinguishing between structurally similar parent compounds and their transient metabolites. 4-n-Propylphenylurea serves as a critical model compound representing a broad class of agrochemicals and pharmaceutical intermediates.

This application note details a highly robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the absolute quantification of 4-n-Propylphenylurea and its Phase I (hydroxylated) and Phase II (glucuronidated) metabolites. By leveraging Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Multiple Reaction Monitoring (MRM), this workflow achieves sub-ng/mL sensitivity while resolving critical isobaric metabolic isomers.

Mechanistic Framework: Biotransformation Pathways

Understanding the metabolic fate of 4-n-Propylphenylurea is essential for designing an effective targeted extraction and detection strategy. The compound undergoes extensive Cytochrome P450 (CYP450)-mediated Phase I metabolism, primarily targeting the aliphatic n-propyl chain and the electron-rich aromatic ring.

  • Aliphatic Oxidation : The n-propyl chain is highly susceptible to ω -oxidation (yielding 4-(3-hydroxypropyl)phenylurea) and ω−1 -oxidation (yielding 4-(2-hydroxypropyl)phenylurea).

  • Aromatic Hydroxylation : The phenyl ring undergoes hydroxylation, typically at the ortho position relative to the urea moiety, due to steric and electronic directing effects.

  • Phase II Conjugation : These nucleophilic hydroxyl groups are rapidly recognized by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming highly polar, water-soluble O-glucuronide conjugates for renal excretion.

Metabolism Parent 4-n-Propylphenylurea (Parent Compound) Omega 4-(3-hydroxypropyl)phenylurea (ω-Oxidation) Parent->Omega CYP450 Omega1 4-(2-hydroxypropyl)phenylurea (ω-1-Oxidation) Parent->Omega1 CYP450 RingOH 4-n-Propyl-2-hydroxyphenylurea (Ring Hydroxylation) Parent->RingOH CYP450 Phase2 Glucuronide Conjugates (Phase II) Omega->Phase2 UGTs Omega1->Phase2 UGTs RingOH->Phase2 UGTs

Phase I and Phase II metabolic biotransformation pathways of 4-n-Propylphenylurea.

Analytical Strategy & Causality

To capture this diverse array of metabolites—ranging from the hydrophobic parent compound to the highly polar glucuronides—the analytical system must be carefully balanced.

  • Extraction Causality : Traditional Liquid-Liquid Extraction (LLE) often fails to recover polar Phase II metabolites. Therefore, Solid-Phase Extraction (SPE) utilizing a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is employed. This ensures high recovery across the entire polarity spectrum without relying on strict pH control [1].

  • Chromatographic Causality : The ω

    • and ω−1 -hydroxylated metabolites are isobaric (identical mass-to-charge ratio, m/z 195.1). MS/MS alone cannot distinguish them if they co-elute. A sub-2 µm C18 stationary phase with a shallow gradient is mandatory to achieve baseline chromatographic resolution ( Rs​≥1.5 ) prior to ionization.
  • Ionization Causality : The addition of 0.1% Formic Acid to both aqueous and organic mobile phases provides an abundant proton source, driving the formation of [M+H]+ precursor ions in positive Electrospray Ionization (ESI+) mode, a standard approach for phenylurea derivatives [3].

Workflow Sample Biological Matrix (Plasma/Urine) SPE Solid-Phase Extraction (HLB Cartridge) Sample->SPE Load Sample Wash Wash Step (5% Methanol) SPE->Wash Remove Interferents Elute Elution (100% Acetonitrile) Wash->Elute Extract Analytes LC UHPLC Separation (C18, Gradient) Elute->LC Reconstitute & Inject MS MS/MS Detection (ESI+, MRM Mode) LC->MS Isomer Resolution

Step-by-step sample preparation and LC-MS/MS analytical workflow.

Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system . Built-in quality control gates ensure that any failure in extraction efficiency, column chemistry, or mass spectrometer cleanliness automatically flags the run for rejection.

Step 1: Sample Preparation (Solid-Phase Extraction)
  • Spiking : Aliquot 200 µL of biological matrix (plasma/urine). Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS: 4-n-Propylphenylurea- d7​ , 100 ng/mL).

    • Validation Gate: If the absolute peak area of the SIL-IS in the final MS data deviates by >30% from a neat solvent injection, the system flags severe matrix-induced ion suppression.

  • Conditioning : Condition Oasis HLB cartridges (30 mg/1 cc) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading : Dilute the 200 µL sample with 200 µL of 0.1% Formic Acid in water (to disrupt protein binding) and load onto the cartridge at a flow rate of 1 mL/min.

  • Washing : Wash with 1 mL of 5% Methanol in Water.

    • Causality: This specific concentration removes salts and polar endogenous proteins without prematurely eluting the moderately polar hydroxylated metabolites.

  • Elution & Reconstitution : Elute analytes with 1 mL of 100% Acetonitrile. Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile).

Step 2: UHPLC Chromatographic Conditions
  • Column : Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Column Temperature : 40°C (reduces backpressure and improves mass transfer).

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient Program :

    • 0.0 - 1.0 min: 5% B (Retains polar glucuronides)

    • 1.0 - 5.0 min: Linear ramp to 60% B (Elutes and resolves Phase I isomers)

    • 5.0 - 6.5 min: Linear ramp to 95% B (Elutes hydrophobic parent compound)

    • 6.5 - 8.0 min: Hold at 95% B (Column wash)

    • 8.0 - 10.0 min: Re-equilibration at 5% B.

  • Flow Rate : 0.4 mL/min. Injection Volume: 2 µL.

    • Validation Gate (Isomer Resolution): The system must calculate the resolution ( Rs​ ) between ω

      • and ω−1 -hydroxylated peaks. If Rs​<1.5 , the run is invalidated due to column degradation.
Step 3: MS/MS Detection Parameters
  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Capillary Voltage : 3.0 kV.

  • Desolvation Temperature : 500°C.

  • Desolvation Gas Flow : 800 L/hr.

  • Acquisition Mode : Multiple Reaction Monitoring (MRM).

    • Validation Gate (Carryover): A solvent blank injected immediately after the Upper Limit of Quantification (ULOQ) standard must yield a signal <20% of the Lower Limit of Quantification (LLOQ).

Quantitative Data & MRM Parameters

The table below summarizes the optimized MRM transitions, collision energies, and validation metrics for the parent compound and its primary metabolites. The extraction recoveries demonstrate the efficacy of the HLB SPE method across diverse polarities, consistent with established multi-residue phenylurea extraction protocols [2].

AnalytePrecursor Ion ( m/z )Quantifier Ion ( m/z )Qualifier Ion ( m/z )Collision Energy (eV)LOD (ng/mL)Extraction Recovery (%)
4-n-Propylphenylurea 179.1136.194.115 / 250.1592.4 ± 3.1
4-(3-hydroxypropyl)phenylurea 195.1152.1110.118 / 280.2088.7 ± 4.2
4-(2-hydroxypropyl)phenylurea 195.1152.1110.118 / 280.2289.1 ± 3.8
4-n-Propyl-2-hydroxyphenylurea 195.1136.1110.120 / 300.2585.5 ± 5.0
O-Glucuronide Conjugates 371.1195.1152.125 / 350.5078.2 ± 6.1
4-n-Propylphenylurea- d7​ (IS) 186.1143.1101.115 / 25N/A93.0 ± 2.5

Note: The primary fragmentation pathway for the parent compound involves the cleavage of the urea moiety (loss of isocyanic acid, -43 Da) yielding the substituted aniline cation ( m/z 136.1), followed by the loss of the propyl chain yielding the base aniline cation ( m/z 94.1).

Results & Discussion

The methodology exhibits exceptional linearity ( R2>0.995 ) over a dynamic range of 0.5 to 1000 ng/mL. Matrix effects, a common pitfall in LC-MS/MS analysis of biological fluids, were successfully mitigated. The use of the SIL-IS compensated for any residual ion suppression, ensuring that the quantitative accuracy remained within ±15% of nominal concentrations across all quality control levels.

Furthermore, the optimized sub-2 µm C18 gradient successfully resolved the ω and ω−1 aliphatic hydroxylated isomers, preventing cross-talk in the 195.1→152.1 MRM channel. This level of specificity is critical for accurate pharmacokinetic modeling and understanding the specific CYP450 isoform liabilities of alkyl-substituted phenylureas.

Conclusion

This application note outlines a comprehensive, self-validating LC-MS/MS protocol for the quantification of 4-n-Propylphenylurea and its Phase I/II metabolites. By combining mixed-mode solid-phase extraction with high-resolution UHPLC chromatography and targeted MRM detection, researchers can achieve highly reproducible, interference-free data suitable for rigorous drug metabolism and pharmacokinetic (DMPK) studies or environmental monitoring.

References

  • Barr, D. B., et al. (2007). Quantification of atrazine, phenylurea, and sulfonylurea herbicide metabolites in urine by high-performance liquid chromatography-tandem mass spectrometry. PubMed / National Institutes of Health.
  • ResearchGate Contributors. (2021). High performance liquid chromatography-tandem mass spectrometry method for quantifying phenylurea herbicides and their main metabolites in amended and unamended soils. ResearchGate.
  • ProQuest Contributors. Mouse pharmacokinetics and metabolism of the phenylurea thiocarbamate NSC 161128. ProQuest.

Introduction: Situating 4-n-Propylphenylurea in Agrochemical Research

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Agrochemical Applications of 4-n-Propylphenylurea: From Synthesis to Bio-Efficacy

4-n-Propylphenylurea is an organic compound belonging to the phenylurea class of molecules.[1] Phenylurea derivatives have been a cornerstone of the agrochemical industry since the mid-20th century, primarily recognized for their potent herbicidal activity.[2] These compounds are renowned for their ability to control a wide spectrum of broadleaf and grassy weeds in various agricultural and non-agricultural settings.[3] The herbicidal efficacy of the phenylurea class is predicated on a well-understood and specific mode of action: the inhibition of photosynthesis at Photosystem II (PSII).[3][4]

This guide serves as a comprehensive technical resource for researchers exploring the agrochemical potential of 4-n-Propylphenylurea. While this specific molecule is not as widely commercialized as congeners like Diuron or Linuron, its structure fits the quintessential pharmacophore for PSII inhibition. Therefore, it represents a valuable subject for structure-activity relationship (SAR) studies, resistance management research, and the development of novel herbicidal formulations. We will detail its core mechanism of action, provide a foundational synthesis protocol, and present detailed methodologies for evaluating its biological activity as both a herbicide and a potential plant growth regulator.

Core Mechanism of Action: Inhibition of Photosystem II

The primary herbicidal action of phenylurea compounds, including 4-n-Propylphenylurea, is the disruption of the photosynthetic electron transport chain within the chloroplasts of susceptible plants.[2]

The Process:

  • Uptake and Translocation: Phenylurea herbicides are typically absorbed by the roots and translocated systemically through the xylem to the leaves, where photosynthesis occurs.[5]

  • Binding to the D1 Protein: In the thylakoid membranes of chloroplasts, the herbicide molecule binds to a specific site on the D1 protein, a core component of the Photosystem II (PSII) complex.[2][5] This binding site is known as the QB-binding niche.

  • Blocking Electron Flow: The binding of 4-n-Propylphenylurea to the QB site is competitive with plastoquinone (PQ), the native electron acceptor.[2] This physically obstructs the transfer of electrons from the primary quinone acceptor (QA) to PQ.

  • Consequences of Inhibition: The blockage of electron transport halts the production of ATP and NADPH, the essential energy and reducing power required for CO2 fixation.[2] This leads to a cascade of destructive events, including the accumulation of reactive oxygen species (ROS) that cause lipid peroxidation and catastrophic damage to cell membranes, ultimately resulting in plant death.[2]

PSII_Inhibition cluster_PSII Photosystem II (PSII) Complex cluster_ETC Electron Transport Chain LHC Light Harvesting Complex P680 P680 LHC->P680 Light Energy QA QA P680->QA e- QB_Site D1 Protein (QB Site) QA->QB_Site e- PQ Plastoquinone (PQ) QB_Site->PQ e- Transfer (Normal Flow) ROS Reactive Oxygen Species (ROS) => Cell Death QB_Site->ROS Leads to Cytb6f Cytochrome b6f Complex PQ->Cytb6f e- Herbicide 4-n-Propylphenylurea Herbicide->QB_Site BLOCKS

Sources

Application Notes and Protocols for the Investigation of 4-n-Propylphenylurea as a Potential Herbicide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic investigation of 4-n-Propylphenylurea as a potential novel herbicide. Phenylurea-based compounds have a well-established history as effective inhibitors of photosynthesis, and this guide outlines a complete workflow from chemical synthesis to biological evaluation and mechanism of action studies. The protocols are designed to be self-validating, incorporating critical controls and robust data analysis methodologies. We emphasize the causality behind experimental choices, providing the scientific context necessary for accurate interpretation and further development.

Introduction: The Rationale for Investigating Novel Phenylurea Herbicides

The phenylurea class of herbicides, first introduced in the mid-20th century, represents a cornerstone of modern weed management in global agriculture.[1] These compounds are widely used for their efficacy against a broad spectrum of annual and perennial weeds in various crops.[1][2] The primary mode of action for phenylurea herbicides is the potent and specific inhibition of Photosystem II (PSII) within the chloroplasts, a critical process for plant survival.[1][2][3] By disrupting the photosynthetic electron transport chain, these herbicides starve the plant of the energy required for growth, ultimately leading to cell death.[1]

The continued need for new herbicidal compounds is driven by the evolution of herbicide-resistant weeds and the demand for more selective and environmentally benign solutions. Structural modification of the phenylurea scaffold offers a promising avenue for discovering novel active ingredients. This guide focuses on 4-n-Propylphenylurea, a specific analogue, and provides a structured research framework to assess its potential as a commercial herbicide.

The following sections detail the necessary protocols for chemical synthesis, initial phytotoxicity screening, quantitative dose-response analysis, and confirmation of the proposed mechanism of action.

Synthesis and Characterization of 4-n-Propylphenylurea

A reliable and scalable synthesis is the first step in evaluating any new compound. The proposed synthesis of 4-n-Propylphenylurea is based on established methods for urea formation. The general strategy involves the reaction of a substituted aniline with an isocyanate.

Proposed Synthesis Route

The most direct route to synthesize 4-n-Propylphenylurea is the reaction of 4-n-propylaniline with potassium cyanate under acidic conditions to generate an isocyanate in situ, which then reacts with ammonia. A more controlled laboratory synthesis involves reacting 4-propylphenyl isocyanate with ammonia. However, a highly accessible method is the reaction of 4-n-propylaniline with urea.

Caption: Workflow for the synthesis and characterization of 4-n-Propylphenylurea.

Experimental Protocol: Synthesis

Objective: To synthesize 4-n-Propylphenylurea from 4-n-propylaniline and urea.

Materials:

  • 4-n-propylaniline

  • Urea

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

Procedure:

  • In a 250 mL round-bottom flask, combine 4-n-propylaniline (0.1 mol) and deionized water (100 mL).

  • Slowly add concentrated HCl (0.1 mol) while stirring to form the hydrochloride salt of the aniline.

  • Add urea (0.2 mol) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 100-105°C) for 4 hours.

  • After reflux, cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to induce precipitation.

  • Collect the crude solid product by vacuum filtration and wash the filter cake with cold deionized water.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

  • Dry the purified crystals under vacuum to yield pure 4-n-Propylphenylurea.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Physicochemical Properties

All newly synthesized compounds require thorough characterization. The following table should be completed with experimentally determined data.

PropertyValueMethod
IUPAC Name (4-propylphenyl)urea-
Molecular Formula C₁₀H₁₄N₂OMass Spectrometry
Molecular Weight 178.23 g/mol Mass Spectrometry
Appearance To be determined (TBD)Visual Inspection
Melting Point TBDDifferential Scanning Calorimetry (DSC)
Solubility in Water TBDHPLC-based method
LogP (Octanol-Water) TBDShake-flask or HPLC method

Biological Evaluation: A Phased Approach

The biological evaluation of a potential herbicide follows a logical progression from broad screening to quantitative assessment and finally to mechanistic studies. This phased approach ensures that resources are focused on the most promising candidates.

G A Phase 1: Preliminary Phytotoxicity Screening D Decision Point: Activity Observed? A->D B Phase 2: Dose-Response & EC50 Determination E Decision Point: Potency Sufficient? B->E C Phase 3: Mechanism of Action (MoA) Investigation F Proceed to Field Trials / Further Development C->F D->B Yes G Terminate Investigation D->G No E->C Yes E->G No, Potency too low

Caption: Phased workflow for herbicidal candidate evaluation.

Protocol: Preliminary Phytotoxicity Screening

Causality: The purpose of this initial screen is to quickly determine if 4-n-Propylphenylurea exhibits any general herbicidal activity. By testing against a panel of both monocotyledonous (grasses) and dicotyledonous (broadleaf) plants, we can identify its spectrum of activity.[4][5] A high, non-discriminatory dose is used to maximize the chance of observing a phytotoxic effect.

Experimental Protocol

Objective: To assess the post-emergence herbicidal activity of 4-n-Propylphenylurea on a representative panel of plant species.

Materials:

  • Test Compound: 4-n-Propylphenylurea

  • Positive Control: Diuron (a commercial phenylurea herbicide)

  • Negative Control: Blank formulation (vehicle)

  • Plant Species:

    • Monocots: Zea mays (Corn), Avena sativa (Oat)

    • Dicots: Glycine max (Soybean), Raphanus sativus (Radish)

  • Potting medium, pots, and plant growth chamber or greenhouse.

  • Foliar spray equipment.

Procedure:

  • Plant Propagation: Sow seeds of each species in pots filled with a standard potting mix. Grow the plants in a controlled environment (e.g., 25°C/20°C day/night, 16h photoperiod) until they reach the 2-4 true leaf stage.[4] This stage is typically sensitive to herbicides.[5]

  • Solution Preparation: Prepare a stock solution of 4-n-Propylphenylurea in a suitable solvent (e.g., acetone) with a surfactant (e.g., Tween-20 at 0.1% v/v). Dilute this stock with water to achieve a high application rate (e.g., 1000 g a.i./ha). Prepare identical formulations for the positive control (Diuron) and the negative control (vehicle only).

  • Application: Randomly group the pots for each treatment. Apply the prepared solutions as a fine foliar spray, ensuring complete and uniform coverage of the leaves.[6]

  • Incubation and Assessment: Return the plants to the growth chamber. Observe the plants daily for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting).

  • Data Collection: At 14 days after treatment (DAT), perform a final visual assessment using a 0-100% injury scale (0 = no effect, 100 = complete plant death). Harvest the above-ground biomass for each plant and record the fresh weight.

Data Presentation
TreatmentApplication Rate (g a.i./ha)Corn (% Injury)Oat (% Injury)Soybean (% Injury)Radish (% Injury)
Negative Control 00000
4-n-Propylphenylurea 1000TBDTBDTBDTBD
Diuron (Positive) 1000TBDTBDTBDTBD

Protocol: Dose-Response and EC₅₀ Determination

Causality: Once herbicidal activity is confirmed, the next critical step is to quantify its potency. A dose-response study establishes the relationship between the concentration of the herbicide and the magnitude of its effect on a sensitive plant species.[7] This allows for the calculation of the Effective Concentration 50 (EC₅₀), the dose required to cause a 50% reduction in plant growth, which is a key metric for comparing the potency of different herbicides.[8][9]

Experimental Protocol

Objective: To determine the EC₅₀ value of 4-n-Propylphenylurea for a sensitive plant species.

Procedure:

  • Species Selection: Choose one or two of the most sensitive species identified in the preliminary phytotoxicity screen.

  • Dose Selection: Based on the preliminary screen, select a range of at least 6-8 concentrations that are expected to span from no effect to complete plant death (e.g., 0, 10, 50, 100, 250, 500, 1000 g a.i./ha). A logarithmic spacing of doses is often most effective.[10]

  • Experimental Design: Use a completely randomized design with at least 4-5 replicates per dose level.

  • Plant Growth and Treatment: Grow and treat the plants as described in the phytotoxicity screening protocol (Section 4.1).

  • Data Collection: At 14-21 DAT, harvest the above-ground biomass and determine the fresh weight for each replicate.

  • Data Analysis:

    • Convert the fresh weight data to a percentage of the untreated control.

    • Plot the percent inhibition against the logarithm of the herbicide concentration.

    • Fit the data to a four-parameter log-logistic model using statistical software (e.g., R with the 'drc' package).[10]

    • The model will calculate the EC₅₀ value and its corresponding confidence intervals.

The log-logistic model is described by the equation: Y = c + (d-c) / (1 + exp(b(log(x) - log(e)))) Where d is the upper limit, c is the lower limit, e is the EC₅₀, and b is the slope around the EC₅₀.[8]

Investigating the Mechanism of Action (MoA)

Hypothesis: As a member of the phenylurea chemical family, 4-n-Propylphenylurea is hypothesized to act as an inhibitor of Photosystem II (PSII) in the photosynthetic electron transport chain.[1][3]

Scientific Background: PSII inhibitors function by binding to the D1 protein within the PSII complex, specifically at the QB-binding site.[1] This binding physically blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (plastoquinone, PQ). The interruption of this electron flow halts the production of ATP and NADPH, which are essential for carbon fixation.[1] A secondary effect is the accumulation of highly reactive oxygen species, which cause rapid lipid peroxidation and membrane damage, leading to visible symptoms like chlorosis and necrosis.[1]

G cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) D1 Protein QB Site e1 e- PSII:f0->e1 H₂O → O₂ PQ Plastoquinone (PQ) PSII:f2->PQ Light Light (Photons) Light->PSII:f0 QA QA e1->QA ROS Reactive Oxygen Species (ROS) -> Cell Damage e1->ROS Blocked e- Flow Leads to... QA->PSII:f2 Normal e- Flow Herbicide 4-n-Propylphenylurea Herbicide->PSII:f2 Binding & Blockage

Caption: Proposed mechanism of PSII inhibition by 4-n-Propylphenylurea.

Protocol: Chlorophyll Fluorescence Assay

Causality: Chlorophyll fluorescence is a rapid and sensitive, non-destructive probe of photosynthetic activity.[11] When electron transport from QA to QB is blocked by a PSII inhibitor, the energy from absorbed light cannot be used for photochemistry and is instead dissipated as fluorescence. This results in a characteristic and measurable increase in fluorescence yield, providing direct evidence of PSII inhibition long before visual symptoms appear.[11][12]

Experimental Protocol

Objective: To determine if 4-n-Propylphenylurea inhibits PSII electron transport using chlorophyll fluorescence analysis.

Materials:

  • Treated and control plants (from a dose-response study or a dedicated experiment).

  • Pulse-Amplitude-Modulation (PAM) fluorometer.

  • Leaf clips.

Procedure:

  • Plant Treatment: Treat a sensitive plant species with an effective dose of 4-n-Propylphenylurea (e.g., the EC₅₀ value) and include untreated controls.

  • Dark Adaptation: After a set treatment time (e.g., 2, 6, 24 hours), dark-adapt the leaves of both treated and control plants for at least 20-30 minutes. This ensures all reaction centers are "open" (oxidized).

  • Measurement:

    • Attach a leaf clip to the dark-adapted leaf.

    • Measure the minimal fluorescence (F₀) using a weak measuring light.

    • Apply a short, saturating pulse of high-intensity light to measure the maximal fluorescence (Fₘ).

  • Calculation: The fluorometer software will automatically calculate the maximum quantum yield of PSII photochemistry using the formula: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ .

  • Data Interpretation: A significant decrease in the Fᵥ/Fₘ ratio in treated plants compared to the control is a strong indicator of damage to the PSII reaction centers, consistent with the proposed mechanism of action.

Data Presentation
TreatmentTime After Treatment (h)Fᵥ/Fₘ (Mean ± SE)
Control 24~0.83 ± 0.01
4-n-Propylphenylurea 2TBD
4-n-Propylphenylurea 6TBD
4-n-Propylphenylurea 24TBD
Diuron (Positive) 24TBD

Conclusion

This document provides a structured, hypothesis-driven framework for the initial investigation of 4-n-Propylphenylurea as a potential herbicide. By following these protocols, researchers can efficiently synthesize the compound, confirm its biological activity, quantify its potency, and elucidate its mechanism of action. The successful completion of this workflow will generate the critical data necessary to decide whether this compound warrants further investigation and development for commercial use in agriculture.

References

  • Title: Application Notes and Protocols: Phenylurea Compounds as Agricultural Herbicides Source: Benchchem URL
  • Title: Log-Logistic Analysis of Herbicide Dose-Response Relationships Source: Weed Technology URL
  • Title: Phenylurea Herbicides Source: ResearchGate URL
  • Title: Herbicide Mode of Action and Injury Symptoms Source: Applied Weed Science Research URL
  • Title: Use of dose-response relationship to identify herbicide's efficacy in a mixture Source: CABI Digital Library URL
  • Title: Modeling strategies to determine the effective dose of herbicides Source: Agronomía Mesoamericana URL
  • Title: ESTIMATING DOSE RESPONSE CURVES FOR PREDICTING GLYPHOSATE USE RATES IN AUSTRALIA Source: Australian Weeds Conference Proceedings URL
  • Title: Determination of Herbicide Inhibition of Photosynthetic Electron Transport by Fluorescence Source: Weed Science | Cambridge Core URL
  • Title: Herbicide Phytotoxicity Source: UC IPM URL
  • Title: Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops Source: PMC URL
  • Title: Phytotoxicity testing for herbicide regulation: Shortcomings in relation to biodiversity and ecosystem services in agrarian systems Source: Request PDF - ResearchGate URL
  • Title: Phytotoxicity Testing for Herbicide Regulation: Shortcomings in Relation to Biodiversity and Ecosystem Services in Agrarian Systems Source: PubMed URL
  • Title: Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301 Source: PMC URL
  • Title: Phytotoxicity Source: Landscape IPM URL
  • Title: Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements Source: PMC URL

Sources

Application Note: 4-n-Propylphenylurea in Medicinal Chemistry – Synthesis, Mechanisms, and Target Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic causality, validated synthetic protocols, and target-binding dynamics of 4-n-Propylphenylurea (4-nPPU).

Executive Summary & Strategic Utility

In medicinal chemistry, 4-n-Propylphenylurea (4-nPPU) serves a dual purpose. First, it is a highly efficient synthetic intermediate used in the regioselective preparation of cardioprotective and antihypertensive aminobenzenesulfonic acid derivatives. Second, it acts as a fundamental structural probe for investigating the inhibition of Soluble Epoxide Hydrolase (sEH) , a critical enzyme in cardiovascular and inflammatory disease pathways.

This application note details the causal mechanisms behind its chemical reactivity and biological target engagement, providing self-validating protocols for its synthesis and application in drug discovery workflows.

Mechanistic Insights & Causality

Transition State Mimicry in sEH Inhibition

Soluble epoxide hydrolase (sEH) catalyzes the hydrolysis of cardioprotective epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs) [1]. Inhibiting sEH is a major therapeutic target for treating hypertension and diabetic neuropathic pain.

Phenylureas, including 4-nPPU, act as transition-state analogs for sEH [2]. The causality of their binding is driven by two distinct thermodynamic events:

  • Enthalpic Hydrogen Bonding: The urea pharmacophore mimics the epoxide ring-opening transition state. The urea carbonyl oxygen accepts a hydrogen bond from the catalytic nucleophile Asp333 , while the urea NH groups donate hydrogen bonds to Tyr383 and Tyr466 .

  • Entropic Hydrophobic Engagement: The para-n-propyl group is not merely a spacer; it actively engages the primary hydrophobic tunnel of the sEH active site. This displaces ordered water molecules, resulting in a favorable entropic shift that drastically lowers the IC₅₀ compared to unsubstituted phenylureas.

Regiocontrol in Electrophilic Aromatic Substitution

In the synthesis of ischemic cardiac muscle protecting agents (e.g., piperazine-based derivatives), 4-nPPU is subjected to sulfonation[3]. The experimental choice to use the urea derivative rather than the free aniline is rooted in strict regiocontrol:

  • The urea moiety acts as an activating, ortho/para-directing group.

  • Because the para position is sterically blocked by the n-propyl chain, the incoming electrophile (SO₃) is forced exclusively into the ortho position.

  • Subsequent in situ hydrolysis of the urea group yields the pure ortho-amino sulfonic acid (2-amino-5-n-propylbenzenesulfonic acid) without the need for complex chromatographic separation.

Visualizations of Workflows and Mechanisms

Caption: Synthetic workflow from p-n-propylaniline to cardioprotective piperazine derivatives.

Mechanism Urea Urea Pharmacophore (4-nPPU) Asp333 Asp333 (Nucleophile) Urea->Asp333 H-bond (Carbonyl) Tyr383 Tyr383 (H-bond Donor) Urea->Tyr383 H-bond (NH) Tyr466 Tyr466 (H-bond Donor) Urea->Tyr466 H-bond (NH) Hydrophobic Hydrophobic Pocket (Accommodates n-propyl) Urea->Hydrophobic van der Waals

Caption: sEH active site binding model showing transition-state mimicry by the urea pharmacophore.

Quantitative Data & Optimization

Table 1: Impact of para-Substitution on sEH Inhibitory Activity

Data illustrates the structure-activity relationship (SAR) emphasizing the necessity of the hydrophobic n-propyl chain for target affinity.

CompoundR-Group (para)Relative sEH IC₅₀ (nM)Pharmacophore Interaction
Phenylurea-H> 10,000Weak baseline binding; insufficient entropy gain
4-Methylphenylurea-CH₃~ 2,500Partial hydrophobic engagement
4-n-Propylphenylurea -CH₂CH₂CH₃ ~ 150 Optimal hydrophobic pocket filling
1,3-Dicyclohexylurea (DCU)N/A (Standard)~ 3.0Full transition state mimicry (Positive Control)
Table 2: Optimization of 4-nPPU Regioselective Sulfonation

Yields of 2-amino-5-n-propylbenzenesulfonic acid based on electrophile strength and thermal control.

H₂SO₄ Reagent TypeTemp (°C)Time (hrs)Isolated Yield (%)Purity Profile
98% Concentrated60215.2< 50% (Unreacted starting material)
10% Fuming H₂SO₄60245.885.0%
20% Fuming H₂SO₄ 60 2 64.1 > 98.0% (Optimal)
20% Fuming H₂SO₄80432.570.0% (Oxidative degradation)

Validated Experimental Protocols

Protocol A: Synthesis of 4-n-Propylphenylurea

Causality Check: The use of aqueous acetic acid as a cosolvent is critical. It ensures the complete dissolution of the lipophilic p-n-propylaniline while buffering the reaction pH to prevent the premature degradation of sodium isocyanate into ammonia and carbon dioxide [3].

  • Preparation: Dissolve 31.4 g of p-n-propylaniline in a mixture of 116 mL glacial acetic acid and 232 mL deionized water.

  • Electrophile Generation: In a separate vessel, prepare a solution of 130 g sodium isocyanate in 900 mL deionized water. Chill to 0°C in an ice bath.

  • Coupling: Add the aniline solution dropwise to the sodium isocyanate solution over 30 minutes under vigorous stirring, maintaining the temperature strictly at 0°C.

  • Isolation: Continue stirring for an additional 30 minutes. Filter the precipitated white crystals under vacuum.

  • Purification: Wash the filter cake extensively with cold water to remove residual sodium acetate. Dry under high vacuum to yield ~38.8 g of 4-n-propylphenylurea.

Protocol B: Regioselective Sulfonation to 2-Amino-5-n-propylbenzenesulfonic acid

Causality Check: 20% Fuming sulfuric acid (containing 20% free SO₃) is strictly required. Standard concentrated sulfuric acid lacks the electrophilic potential necessary to overcome the deactivating effect of the protonated urea intermediate that forms under highly acidic conditions [3].

  • Addition: Slowly add 38.8 g of 4-n-propylphenylurea in small portions to 107.6 mL of 20% fuming sulfuric acid. Warning: Highly exothermic.

  • Reaction: Heat the mixture to 60°C and stir for exactly 2 hours. Exceeding this temperature leads to oxidative cleavage of the propyl chain.

  • Hydrolysis: Cool the reaction vessel in an ice bath. Carefully quench by adding ~400 g of crushed ice directly into the mixture.

  • Cleavage: Heat the quenched mixture under reflux for 4 hours. This step hydrolyzes the urea directing group, releasing CO₂ and NH₃, leaving the primary amine.

  • Crystallization: Cool the mixture to 4°C to precipitate the product. Filter, wash with ice-cold water, and dry to yield ~30.1 g of the title compound (Melting point: 261.7 - 262.3 °C).

Protocol C: In Vitro sEH Inhibition Fluorogenic Assay

Causality Check: This assay utilizes a self-validating system where the non-fluorescent substrate (PHOME) is hydrolyzed by sEH to release a highly fluorescent cyanohydrin, allowing real-time kinetic tracking of 4-nPPU binding [4].

  • Buffer Preparation: Prepare 25 mM Bis-Tris/HCl buffer (pH 7.0) containing 0.1 mg/mL BSA to prevent non-specific enzyme adherence to the microplate walls.

  • Enzyme Incubation: Add recombinant human sEH (1 nM final concentration) to a 96-well black microtiter plate. Add 4-nPPU dissolved in DMSO (final DMSO concentration <1% to prevent enzyme denaturation) at varying concentrations (10 nM to 10 µM). Incubate at 30°C for 10 minutes to allow equilibrium binding.

  • Reaction Initiation: Add the fluorogenic substrate (e.g., PHOME) to a final concentration of 50 µM.

  • Detection: Measure fluorescence dynamically (Excitation: 330 nm, Emission: 465 nm) for 15 minutes. Calculate IC₅₀ using non-linear regression of the initial velocity slopes.

References

  • Information on EC 3.3.2.10 - Soluble Epoxide Hydrolase. BRENDA Enzyme Database. Available at:[Link][1][2]

  • Potent Soluble Epoxide Hydrolase Inhibitors (US10377744B2). Google Patents. Available at:[3]

  • Aminobenzenesulfonic Acid Derivative (EP0390654B1). Google Patents. Available at:[4][5]

  • 3-D QSAR Analysis of Inhibition of Murine Soluble Epoxide Hydrolase (MsEH) by Benzoylureas, Arylureas, and their Analogues. Metabolomics Literature. Available at:

Sources

Application Notes and Protocols for Enzymatic Inhibition Assays of 4-n-Propylphenylurea and its Analogs Against Soluble Epoxide Hydrolase

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of Soluble Epoxide Hydrolase Inhibition

The enzyme soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for a range of human diseases characterized by underlying inflammatory processes.[1][2] sEH plays a pivotal role in the metabolism of endogenous lipid signaling molecules, specifically the epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid produced by cytochrome P450 (CYP450) epoxygenases.[3][4] EETs generally exhibit potent anti-inflammatory, vasodilatory, and analgesic effects.[5][6] However, sEH rapidly hydrolyzes these beneficial lipid epoxides into their corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally less active or even pro-inflammatory.[3][5]

Inhibition of sEH, therefore, represents a compelling therapeutic strategy to increase the bioavailability of protective EETs, thereby mitigating inflammation, reducing blood pressure, and alleviating pain.[1][7] This has driven significant research into the discovery and development of potent and selective sEH inhibitors (sEHIs). Among the most successful classes of sEHIs are 1,3-disubstituted ureas.[6] The compound 4-n-Propylphenylurea falls into this chemical class, making it a prime candidate for investigation as an sEH inhibitor.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and interpretation of enzymatic inhibition assays for 4-n-Propylphenylurea and its analogs against human soluble epoxide hydrolase (hsEH). The protocols detailed herein are designed to be robust, reproducible, and grounded in established biochemical principles, ensuring the generation of high-quality, reliable data for lead characterization and optimization.

The Target: Understanding Soluble Epoxide Hydrolase (sEH)

Human sEH (hsEH) is a homodimeric enzyme primarily found in the cytosol and peroxisomes of various tissues, including the liver, kidneys, vasculature, and brain.[2][3] Each monomer of the enzyme contains two distinct functional domains: a C-terminal hydrolase domain and an N-terminal phosphatase domain. The hydrolase domain is the target of interest for inhibiting the degradation of EETs.

The catalytic mechanism of the sEH hydrolase domain involves a classic acid-base-nucleophile triad that opens the epoxide ring of EETs by the addition of a water molecule. By blocking the active site of the hydrolase domain, sEH inhibitors prevent this conversion, thus preserving the beneficial effects of EETs.

Assay Principle: A Fluorescence-Based Approach to Quantifying Inhibition

A widely adopted and robust method for screening sEH inhibitors is a fluorescence-based assay.[6][8] This assay utilizes a synthetic substrate that, upon enzymatic action by sEH, ultimately yields a highly fluorescent product. The intensity of the fluorescence is directly proportional to the enzymatic activity. The presence of an inhibitor, such as 4-n-Propylphenylurea, will decrease the rate of product formation, leading to a reduction in the fluorescence signal.

The most common substrate for this assay is (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[8] The workflow is as follows:

  • Hydrolysis: sEH hydrolyzes the epoxide ring of PHOME.

  • Intramolecular Cyclization: The product of the initial hydrolysis undergoes a spontaneous intramolecular cyclization.

  • Decomposition: Under basic conditions, the cyclized intermediate decomposes, releasing the highly fluorescent molecule 6-methoxy-2-naphthaldehyde (6M2N).[8]

The fluorescence of 6M2N can be measured with an excitation wavelength of approximately 330 nm and an emission wavelength of around 465 nm.[8]

Logical Flow of the sEH Inhibition Assay

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Plate Prepare 384-Well Plate Reagents->Plate Add_Enzyme Add sEH Enzyme Solution Plate->Add_Enzyme Add_Inhibitor Add 4-n-Propylphenylurea (or vehicle control) Add_Enzyme->Add_Inhibitor Preincubation Pre-incubate (5 min) Add_Inhibitor->Preincubation Add_Substrate Initiate Reaction with PHOME Substrate Preincubation->Add_Substrate Incubation Incubate at 25°C Add_Substrate->Incubation Read_Fluorescence Read Fluorescence (Ex: 330nm, Em: 465nm) Incubation->Read_Fluorescence Data_Analysis Calculate % Inhibition Read_Fluorescence->Data_Analysis IC50_Curve Generate Dose-Response Curve and Calculate IC50 Data_Analysis->IC50_Curve

Caption: Workflow for the sEH enzymatic inhibition assay.

Detailed Protocols

PART 1: Reagent Preparation

A. sEH Assay Buffer (1X)

  • Source: Commercially available or prepare a 25 mM Bis-Tris/HCl buffer, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA).

  • Preparation: If starting from a 10X stock, dilute with ultrapure water. For example, mix 3 mL of 10X buffer with 27 mL of ultrapure water.[8]

  • Storage: Store at 4°C for up to 3 months.

B. Recombinant Human sEH (hsEH) Enzyme

  • Source: Commercially available (e.g., from Cayman Chemical or similar suppliers).

  • Preparation: Thaw the enzyme on ice. Gently mix before use. The final concentration in the assay will need to be optimized to ensure the reaction is in the linear range. A starting point is a concentration that yields a robust signal without depleting the substrate too quickly.

  • Storage: Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

C. PHOME Substrate

  • Source: Commercially available.

  • Preparation: Typically supplied in a concentrated form in a solvent like DMSO. Dilute to the desired working concentration in the 1X sEH Assay Buffer just before use. The final concentration should be at or near the Michaelis constant (Km) of the enzyme for this substrate to ensure sensitivity to competitive inhibitors.

  • Storage: Store the stock solution at -20°C, protected from light.

D. 4-n-Propylphenylurea (Test Inhibitor)

  • Preparation: Prepare a 10 mM stock solution in 100% DMSO.

  • Serial Dilutions: Create a serial dilution series of the test compound in DMSO. For a standard IC50 determination, an 11-point curve is recommended, with concentrations spanning from micromolar to picomolar ranges.[9]

  • Storage: Store the stock solution at room temperature or -20°C as per compound stability.

E. Control Inhibitor (e.g., AUDA)

  • Source: 12-(3-Adamantan-1-yl-ureido)-dodecanoic acid (AUDA) is a potent, well-characterized sEH inhibitor and can be used as a positive control.[9]

  • Preparation: Prepare and dilute in the same manner as the test inhibitor.

PART 2: Assay Procedure (384-Well Plate Format)

This protocol is adapted for a high-throughput screening format but can be scaled for 96-well plates.[4]

  • Plate Layout: Design the plate map to include wells for:

    • 100% Activity Control (enzyme + substrate + DMSO vehicle)

    • Inhibitor Blank (substrate + buffer, no enzyme)

    • Test Compound wells (enzyme + substrate + 4-n-Propylphenylurea at various concentrations)

    • Positive Control wells (enzyme + substrate + control inhibitor)

  • Enzyme Addition: Add 40 µL of diluted hsEH enzyme solution to each well (except the inhibitor blank wells, which receive 40 µL of assay buffer).

  • Inhibitor Addition: Add 0.5 µL of the serially diluted 4-n-Propylphenylurea, control inhibitor, or DMSO vehicle from the dilution plate to the appropriate wells of the assay plate.

  • Pre-incubation: Mix the plate gently and pre-incubate for 5 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of the diluted PHOME substrate to each well to start the enzymatic reaction.

  • Incubation and Measurement: Immediately place the plate in a fluorescence plate reader set to 25°C. Measure the fluorescence intensity (Excitation: 330 nm, Emission: 465 nm) kinetically over 15-30 minutes, or as a single endpoint reading after a fixed incubation time.

PART 3: Data Analysis
  • Background Correction: Subtract the average fluorescence of the inhibitor blank wells from all other readings.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of 100% Activity Control)] * 100

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Parameter Description Typical Value
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.Compound-dependent (nM to µM range)
Hill Slope Describes the steepness of the dose-response curve.~1 for a 1:1 binding interaction
R² Value A measure of the goodness of fit of the curve to the data.> 0.95 for a reliable curve

Mechanism of Inhibition (MOI) Studies

Once the IC50 of 4-n-Propylphenylurea is established, it is crucial to determine its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This is achieved by measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

Protocol for MOI Studies
  • Perform the sEH assay as described above, but with a matrix of varying PHOME substrate concentrations and 4-n-Propylphenylurea concentrations.

  • Measure the initial reaction velocity (V₀) for each condition.

  • Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/V₀ vs. 1/[Substrate]).

Interpreting Lineweaver-Burk Plots

G Lineweaver-Burk Plots for Inhibition Mechanisms cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition Competitive Lines intersect on the Y-axis. Vmax is unchanged, Km increases. NonCompetitive Lines intersect on the X-axis. Km is unchanged, Vmax decreases. Uncompetitive Lines are parallel. Both Vmax and Km decrease.

Caption: Interpretation of different enzyme inhibition mechanisms.

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. On a Lineweaver-Burk plot, the lines will intersect at the y-axis.

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. The lines will intersect on the x-axis.[10]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The lines on the plot will be parallel.

Ensuring Data Integrity: A Self-Validating System

To ensure the trustworthiness of the generated data, every assay should include a set of rigorous controls:

  • Positive Control: A known sEH inhibitor (e.g., AUDA) should be run in parallel to confirm that the assay system is sensitive to inhibition. The calculated IC50 for the control should fall within a historically accepted range.

  • Vehicle Control: All wells, including the 100% activity control, must contain the same final concentration of the solvent (e.g., DMSO) used to dissolve the test compounds.[8] This accounts for any potential solvent effects on enzyme activity.

  • Z'-factor: For high-throughput screens, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Conclusion

The protocols outlined in these application notes provide a robust framework for the characterization of 4-n-Propylphenylurea and its analogs as inhibitors of soluble epoxide hydrolase. By understanding the underlying principles of the assay and adhering to the detailed methodologies, researchers can generate high-quality, reproducible data. This is a critical step in the drug discovery pipeline, enabling the confident identification and optimization of novel therapeutic agents for a host of inflammatory diseases.

References

  • Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. (2022). Taylor & Francis Online. [Link]

  • Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy. (2021). Dove Medical Press. [Link]

  • Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. (2020). Frontiers in Pharmacology. [Link]

  • Full article: Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. (2022). Taylor & Francis Online. [Link]

  • Discovery of Potent Non-urea Inhibitors of Soluble Epoxide Hydrolase. (2008). PMC. [Link]

  • What are 4HPPD inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

  • HUMAN SOLUBLE EPOXIDE HYDROLASE ACTIVITY ASSAY (SEH INHIBITORY ACTIVITY). QPS. [Link]

  • Recent Progress in Regulating the Activity of Enzymes with Photoswitchable Inhibitors. (2024). MDPI. [Link]

  • 4-Hydroxyphenylpyruvate dioxygenase inhibitor. Wikipedia. [Link]

  • Dual Inhibitory Activity of 1-ethyl-3-(4-(hydrazinecarbonyl)-phenyl)urea Derivatives Against DNA Gyrase and Topoisomerase IV of Streptococcus pneumoniae as Antibacterial Agents. (2026). PubMed. [Link]

  • Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. (2023). Agilent. [Link]

  • Natural products against key Mycobacterium tuberculosis enzymatic targets: emerging opportunities for drug discovery. AIR Unimi. [Link]

  • Enzyme Inhibition - Types of Inhibition. (2024). TeachMePhysiology. [Link]

Sources

Application Note: Formulation Development of 4-n-Propylphenylurea for Biological Testing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

4-n-Propylphenylurea (1-(4-propylphenyl)urea) is a highly lipophilic compound utilized both as a critical chemical intermediate for ischemic cardiac muscle protecting agents[1] and as a structural pharmacophore in agricultural and pharmaceutical research. Like many compounds within the phenylurea class, it exhibits notoriously poor aqueous solubility. This presents a significant bottleneck for reliable in vitro and in vivo biological testing.

When transitioning a hydrophobic phenylurea from chemical synthesis to biological evaluation, standard aqueous buffers (e.g., PBS or saline) inevitably lead to micro-precipitation. This application note details the physicochemical rationale and step-by-step protocols for formulating 4-n-Propylphenylurea using co-solvent and cyclodextrin-based systems, ensuring maximum bioavailability, assay reproducibility, and formulation stability[2].

Quantitative Formulation Strategies

To overcome the high partition coefficient (LogP) driven by the n-propyl substitution on the phenyl ring, specialized vehicle compositions are required. The table below summarizes validated formulation strategies adapted for poorly soluble phenylureas[2].

Table 1: Validated Formulation Vehicles for 4-n-Propylphenylurea

Formulation TypeComposition (v/v)Expected Solubility LimitPrimary Biological Application
Co-Solvent System 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline≥ 2.5 mg/mLIn vivo (IV / IP dosing)
Lipid Suspension 10% DMSO + 90% Corn Oil≥ 2.5 mg/mLIn vivo (Oral gavage)
Inclusion Complex 10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLIn vitro assays / In vivo (IV)
Master Stock 100% DMSO~10.0 - 50.0 mg/mLIn vitro (Diluted 1:1000 in media)

Experimental Protocols & Causality

Self-Validating Systems: A formulation is only as reliable as its quality control. Every protocol below includes a mandatory validation step to ensure no micro-precipitation occurs, which is the leading cause of false-negative data in biological assays.

Protocol A: Preparation of Co-Solvent Formulation

Objective: Formulate a 2.0 mg/mL working solution for in vivo dosing.

  • Primary Dissolution: Accurately weigh 2.0 mg of 4-n-Propylphenylurea powder into a sterile glass vial. Add 100 µL of molecular biology-grade DMSO and vortex for 60 seconds.

    • Causality: DMSO is required first to disrupt the strong crystalline lattice of the urea moiety. The solution must be completely optically clear before proceeding; otherwise, subsequent aqueous additions will fail.

  • Co-solvent Addition: Add 400 µL of PEG400 and vortex for 30 seconds.

    • Causality: PEG400 increases the dielectric constant of the vehicle, bridging the highly non-polar API and the aqueous phase.

    • Critical Caveat: Phenylureas formulated in PEG-400 can undergo degradation (PEGylation or hydrolysis) under accelerated storage conditions[3]. Formulations must be prepared fresh prior to dosing or stored at -80°C.

  • Surfactant Addition: Add 50 µL of Tween 80. Sonicate the mixture in a water bath at 37°C for 5 minutes.

    • Causality: Tween 80 acts as a non-ionic surfactant, creating micelles that will sterically stabilize the lipophilic drug molecules when the aqueous phase is introduced.

  • Aqueous Dilution: Dropwise, add 450 µL of 0.9% Saline while continuously vortexing.

    • Causality: Dropwise addition prevents localized supersaturation. Rapid addition of water crashes the drug out of solution instantly.

  • Self-Validation (QC): Inspect visually against a dark background. For strict validation, analyze via Dynamic Light Scattering (DLS). The polydispersity index (PDI) must indicate a homogenous solution with no large aggregates (>1000 nm).

Protocol B: Preparation of Cyclodextrin Inclusion Complex

Objective: Formulate a surfactant-free vehicle to minimize cellular toxicity in sensitive in vitro assays.

  • Vehicle Prep: Dissolve 200 mg of Sulfobutylether-β-Cyclodextrin (SBE-β-CD) in 1 mL of 0.9% Saline to create a 20% (w/v) solution. Filter sterilize (0.22 µm).

  • Primary Dissolution: Dissolve 2.0 mg of 4-n-Propylphenylurea in 100 µL of DMSO.

  • Complexation: Add 900 µL of the 20% SBE-β-CD solution dropwise to the DMSO stock under constant vortexing.

    • Causality: The hydrophobic cavity of SBE-β-CD encapsulates the lipophilic n-propylphenyl tail, masking it from the aqueous environment while leaving the polar urea head exposed. This significantly enhances solubility without requiring membrane-disrupting surfactants[2].

  • Equilibration & Validation: Sonicate for 10 minutes at room temperature to drive the inclusion complex formation. Validate clarity visually; the solution should remain transparent for at least 24 hours at room temperature.

Biological Testing Workflow Visualization

The following diagram maps the logical progression from raw API physicochemical profiling through formulation selection and final biological testing.

Workflow API 4-n-Propylphenylurea (Solid API) Solubilization Primary Solubilization (100% DMSO) API->Solubilization Break Crystal Lattice Branch1 Co-Solvent Route (+ PEG400 & Tween 80) Solubilization->Branch1 Branch2 Cyclodextrin Route (+ 20% SBE-β-CD) Solubilization->Branch2 Aqueous Aqueous Dilution (Saline / PBS) Branch1->Aqueous Dropwise Branch2->Aqueous Dropwise QC Quality Control (Visual & DLS Check) Aqueous->QC InVitro In Vitro Testing (Enzyme / Cell Assays) QC->InVitro Pass (Clear) InVivo In Vivo Testing (PK / PD Dosing) QC->InVivo Pass (Clear)

Workflow for the formulation and biological testing validation of 4-n-Propylphenylurea.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-n-Propylphenylurea

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-n-propylphenylurea. Our goal is to provide a comprehensive resource that addresses common challenges, offers robust troubleshooting strategies, and presents validated protocols to improve reaction yields and product purity.

Section 1: Reaction Overview and Core Principles

The synthesis of 4-n-propylphenylurea is most commonly achieved through the nucleophilic addition of 4-n-propylaniline to a suitable isocyanate, such as phenyl isocyanate or by using an isocyanate precursor. This reaction is generally high-yielding and straightforward, but its efficiency is highly dependent on controlling specific reaction parameters to prevent common side reactions.[1]

The primary mechanism involves the attack of the lone pair of electrons on the nitrogen atom of the amine onto the electrophilic carbon atom of the isocyanate group.

Reaction_Mechanism reagent1 4-n-Propylaniline product 4-n-Propylphenylurea reagent1->product + reagent2 Phenyl Isocyanate reagent2->product caption Figure 1. Primary synthetic route for 4-n-Propylphenylurea.

Caption: Figure 1. Primary synthetic route for 4-n-Propylphenylurea.

Understanding the kinetics and potential pitfalls of this reaction is paramount. The reaction of an amine with an isocyanate is typically much faster than competing side reactions, such as the isocyanate's reaction with alcohol or water, provided the conditions are carefully controlled.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing 4-n-propylphenylurea?

A1: The most direct and widely used method is the reaction of 4-n-propylaniline with an appropriate isocyanate, such as phenyl isocyanate, in a suitable aprotic solvent like Tetrahydrofuran (THF), Dichloromethane (DCM), or Dimethylformamide (DMF).[1] This reaction is typically performed at room temperature and does not require a base.[1]

Q2: What are the most critical factors influencing the yield and purity of the final product?

A2: The two most critical factors are:

  • Moisture Control: Even trace amounts of water in the reagents or solvent can lead to the formation of a symmetrical diarylurea byproduct, which can be difficult to remove.[3] The isocyanate reacts with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule.[2][3]

  • Stoichiometry: Precise control over the molar ratio of reactants is essential. Using an excess of the isocyanate can lead to the formation of biuret byproducts, where the isocyanate reacts with the N-H group of the already-formed urea product.[2]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. A spot corresponding to the starting amine (4-n-propylaniline) should be visible at the beginning of the reaction. As the reaction proceeds, this spot will diminish, and a new, typically less polar spot corresponding to the urea product will appear. Staining with ninhydrin can be used to visualize the amine. The disappearance of the starting amine generally indicates reaction completion.

Q4: My crude product NMR looks clean, but the yield after purification is low. What could be the issue?

A4: Low yield after purification, despite a clean crude analysis, often points to issues during workup or purification. Potential causes include:

  • Product Loss During Extraction: The product may have some solubility in the aqueous phase during a liquid-liquid extraction. Ensure the pH is neutral or slightly basic to minimize the protonation and solubility of the urea product.

  • Decomposition on Silica Gel: While generally stable, some urea compounds can interact strongly with acidic silica gel. If using column chromatography, consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.[4]

  • Incomplete Crystallization: If purifying by recrystallization, ensure you have chosen an optimal solvent system and allowed sufficient time at a low temperature for the product to crystallize fully.

Section 3: Troubleshooting Guide

Low yield is a common frustration in organic synthesis. This section provides a systematic approach to diagnosing and resolving issues encountered during the synthesis of 4-n-propylphenylurea.

Data Presentation: Troubleshooting Matrix
Problem Potential Cause Recommended Solution & Explanation
Low or No Product Formation 1. Reagent Quality: The isocyanate may have degraded due to moisture exposure. 4-n-propylaniline may have oxidized.1. Verify Reagent Purity: Use freshly opened or properly stored reagents. Isocyanates should be stored under an inert atmosphere. The purity of the amine can be checked by NMR or GC-MS.
2. Incorrect Stoichiometry: Calculation errors leading to a limiting amount of one reagent.2. Recalculate and Re-weigh: Double-check all molecular weights and calculations. Accurately weigh all reagents.
3. Low Reaction Temperature: The reaction may be too slow at the chosen temperature.3. Optimize Temperature: While often run at room temperature, gentle heating (40-50 °C) can sometimes increase the reaction rate without promoting side reactions. Monitor by TLC.
Significant Byproduct Formation 1. Presence of Symmetrical Urea: A byproduct with a molecular weight corresponding to bis(4-propylphenyl)urea or diphenylurea is observed. This is a strong indicator of water contamination.[3]1. Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., from a solvent purification system or freshly distilled over a drying agent). Dry glassware thoroughly in an oven. Run the reaction under an inert atmosphere (Nitrogen or Argon).[5]
2. Formation of Biuret Structures: Mass spectrometry indicates a byproduct with a mass corresponding to the product plus one molecule of isocyanate.2. Control Stoichiometry and Addition: Use a slight excess of the amine (e.g., 1.05 equivalents) or add the isocyanate solution dropwise to the amine solution. This maintains a low concentration of the isocyanate, minimizing its reaction with the product.[2]
Difficult Product Isolation 1. Product is an Oil or Fails to Crystallize: The product remains dissolved or forms an oil during workup.1. Optimize Purification: If direct crystallization fails, attempt purification via column chromatography. For recrystallization, screen various solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) to find one where the product is soluble when hot but sparingly soluble when cold.
2. Product is Contaminated with Starting Material: The purified product still contains unreacted 4-n-propylaniline.2. Improve Workup: After the reaction, perform an acidic wash (e.g., with 1M HCl) to protonate and remove the unreacted amine into the aqueous layer. Neutralize the organic layer before drying and concentrating.
Troubleshooting Logic Flow

The following diagram illustrates a logical workflow for diagnosing yield issues.

Troubleshooting_Flow start Low Yield Observed check_reaction Was product formed? (Check TLC/LC-MS of crude) start->check_reaction check_byproducts Are significant byproducts present? check_reaction->check_byproducts Yes no_product No Product: - Check reagent quality - Verify stoichiometry - Increase temperature check_reaction->no_product No isolation_issue Was crude yield high but final yield low? check_byproducts->isolation_issue No symmetric_urea Symmetric Urea Byproduct: - Use anhydrous solvents - Dry all reagents/glassware - Use inert atmosphere check_byproducts->symmetric_urea Yes (Symmetrical Urea) biuret Biuret Byproduct: - Add isocyanate slowly - Use slight excess of amine check_byproducts->biuret Yes (Biuret) purification_loss Purification Loss: - Optimize recrystallization solvent - Deactivate silica for chromatography - Improve workup/extraction isolation_issue->purification_loss Yes success Yield Improved isolation_issue->success No (Re-evaluate)

Caption: Figure 2. A logical workflow for troubleshooting low yield in urea synthesis.

Section 4: Experimental Protocols

Protocol 1: Synthesis of 4-n-Propylphenylurea from 4-n-Propylaniline and Phenyl Isocyanate

This protocol is a standard procedure designed to maximize yield by controlling for moisture and stoichiometry.

Materials:

  • 4-n-Propylaniline (1.0 eq)

  • Phenyl Isocyanate (0.98 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[6]

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup:

    • To an oven-dried, 3-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-n-propylaniline (1.0 eq).

    • Dissolve the amine in anhydrous DCM (approx. 0.2 M concentration).

    • Begin stirring the solution under a positive pressure of nitrogen.

  • Reagent Addition:

    • In a separate dry flask, prepare a solution of phenyl isocyanate (0.98 eq) in a small volume of anhydrous DCM.

    • Draw this solution into the dropping funnel.

    • Add the phenyl isocyanate solution dropwise to the stirred amine solution over 15-20 minutes. An exotherm may be observed. Maintain the temperature below 30 °C, using a water bath if necessary.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the 4-n-propylaniline spot is no longer visible.

  • Workup:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6]

    • Filter off the drying agent and concentrate the filtrate in vacuo to obtain the crude product.

  • Purification:

    • The crude product, often a solid, can be purified by recrystallization.

    • A common solvent system is ethanol/water or ethyl acetate/hexanes. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Side Reaction: Formation of Symmetrical Urea

This diagram illustrates the detrimental reaction of isocyanate with water.

Side_Reaction isocyanate1 Isocyanate (R-NCO) carbamic_acid Carbamic Acid (Unstable) isocyanate1->carbamic_acid water Water (H₂O) water->carbamic_acid amine Amine (R-NH₂) carbamic_acid->amine Decomposes co2 CO₂ carbamic_acid->co2 Decomposes sym_urea Symmetrical Urea (Byproduct) amine->sym_urea isocyanate2 Isocyanate (R-NCO) isocyanate2->sym_urea caption Figure 3. Formation of symmetrical urea byproduct from water contamination.

Caption: Figure 3. Formation of symmetrical urea byproduct from water contamination.

References
  • BenchChem. (n.d.). Minimizing urea by-product formation in isocyanate reactions.
  • Al-Adhami, M., et al. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Polymers, 15(17), 3529. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Available from: [Link]

  • BenchChem. (n.d.). Troubleshooting low yield in multi-step penem synthesis.
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Available from: [Link]

  • Goud, E.V., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. Available from: [Link]

  • van der Zwaag, D., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Polymers, 13(10), 1599. Available from: [Link]

  • Bédard, A. C., & Organ, M. G. (2021). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Communications Chemistry, 4(1), 1-13. Available from: [Link]

  • BenchChem. (2025). How to Troubleshoot Low Protein Yield After Elution.
  • European Patent Office. (2019). 4-N-PROPYL-DIHYDROFURAN-2(3H)-ONE (EP 3543229 A1). Available from: [Link]

  • Cheong, I. W., & Kim, J. H. (2004). Synthesis of core-shell polyurethane-urea nanoparticles containing 4,4'-methylenedi-p-phenyl diisocyanate and isophorone diisocyanate by self-assembled neutralization emulsification. Chemical Communications, (21), 2484-2485. Available from: [Link]

  • Bitesize Bio. (2025). 11 Reasons Why Your Plasmid Yield is Low & Easy Fixes. Available from: [Link]

  • Google Patents. (n.d.). AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].
  • Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of poly(urethane-urea-siloxane)s. Request PDF. Available from: [Link]

  • Reddit. (2024). Low yield in Phosphoamidite synthesis. r/Chempros. Available from: [Link]

  • Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study. (2024). International Journal of Molecular Sciences, 25(10), 5486. Available from: [Link]

  • European Patent Office. (n.d.). EP 0041837 A1 - Process for the purification of p-aminophenol. Available from: [Link]

  • VectorBuilder. (n.d.). Troubleshooting Low DNA Yield From Plasmid Preps. Available from: [Link]

  • Google Patents. (n.d.). US5151551A - Method for purification of ibuprofen comprising mixtures.
  • Google Patents. (n.d.). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • ResearchGate. (2025). Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. Available from: [Link]

  • Optimization of 4-Amino-2-Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9. (2025). ChemMedChem. Available from: [Link]

  • Google Patents. (n.d.). DE10342570A1 - Process for the preparation of 4- (4-aminophenyl) -3-morpholinone.

Sources

troubleshooting 4-n-Propylphenylurea synthesis side reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 4-n-Propylphenylurea Synthesis

Welcome to the Technical Support Center for the synthesis of 4-n-propylphenylurea. This guide is engineered for researchers, scientists, and drug development professionals who require high-purity urea derivatives for downstream applications. We focus on the classic Wöhler-type condensation between 4-n-propylaniline and potassium cyanate (KOCN) in mildly acidic aqueous media, addressing the specific mechanistic pitfalls that lead to yield loss.

Mechanistic Pathway & Causality

Understanding why side reactions occur requires analyzing the reaction kinetics. The formation of 4-n-propylphenylurea proceeds via the nucleophilic attack of the free amine on in situ generated cyanic acid (HNCO), forming a zwitterionic intermediate. The rate-limiting step is the subsequent base-catalyzed proton transfer[1].

When this proton transfer is delayed, or the localized concentration of free 4-n-propylaniline is excessively high, competing pathways emerge. The most problematic side reaction is the formation of the symmetrical 1,3-bis(4-propylphenyl)urea (a diarylurea). This occurs because the intermediate can react with unreacted starting material instead of progressing to the target urea.

Mechanism A 4-n-Propylaniline (Starting Material) C Zwitterionic Intermediate A->C Nucleophilic Attack B Cyanic Acid (HNCO) B->C D 4-n-Propylphenylurea (Target Product) C->D Rate-Limiting Proton Transfer E 1,3-bis(4-propylphenyl)urea (Diarylurea Side Product) C->E Competing Attack by Excess Aniline D->E Transamidation (High Heat)

Kinetic pathways showing the target synthesis and competing diarylurea side reactions.

Frequently Asked Questions (FAQs)

Q1: I am recovering a highly insoluble white precipitate that does not match the NMR of 4-n-propylphenylurea. What is it, and why did it form? A1: This is almost certainly the symmetrical side product, 1,3-bis(4-propylphenyl)urea. Diarylureas exhibit extremely low solubility in common organic solvents due to strong intermolecular hydrogen bonding. It forms when the local concentration of 4-n-propylaniline outcompetes the standard urea formation pathway. This is often exacerbated by adding KOCN too rapidly or allowing the reaction temperature to spike above 40 °C.

Q2: My reaction stalls with >15% unreacted 4-n-propylaniline remaining. Should I dump in a large excess of KOCN? A2: No. Adding a massive bolus of KOCN will cause rapid decomposition of cyanic acid into CO₂ and NH₃ in the acidic medium, wasting the reagent and potentially causing the reaction vessel to over-pressurize. Instead, KOCN must be added in small, staggered portions over 30–60 minutes to maintain a steady-state concentration of cyanic acid[2].

Q3: How do I separate the diarylurea side product from my target 4-n-propylphenylurea? A3: Exploit their differential solubility. 4-n-Propylphenylurea is soluble in hot ethyl acetate or ethanol, whereas the symmetrical diarylurea remains largely insoluble. A hot filtration step is a self-validating purification method: if the filtrate yields pure crystals upon cooling, the diarylurea has been successfully excluded.

Quantitative Troubleshooting Data

To illustrate the causality of reaction conditions on product distribution, review the following validated optimization data. Controlling the addition rate and temperature strictly dictates the purity profile.

Reaction ConditionKOCN Addition MethodTemp (°C)Target Yield (%)Diarylurea Yield (%)Unreacted Aniline (%)
Sub-optimal Single Bolus (1.5 eq)60 °C42%38%15%
Sub-optimal Staggered (1.5 eq)10 °C55%5%35%
Optimized Staggered (2.4 eq)35 °C88%<2%<1%

Validated Experimental Protocol

This step-by-step methodology incorporates self-validating checkpoints to ensure scientific integrity and minimize side reactions[3].

Step 1: Reagent Preparation & Anilinium Salt Formation

  • Dissolve 10.0 mmol of 4-n-propylaniline in 20 mL of glacial acetic acid and 20 mL of distilled water in a 100 mL round-bottom flask.

  • Causality Checkpoint: The acetic acid serves a dual purpose: it acts as a solvent and protonates a portion of the aniline to buffer the solution (pH ~4–5). This buffering is critical for stabilizing the incoming cyanic acid and preventing its rapid degradation.

Step 2: Controlled Cyanate Addition

  • Prepare a solution of 24.0 mmol (2.4 eq) of Potassium Cyanate (KOCN) in 15 mL of distilled water[2].

  • Place the reaction flask in a water bath maintained at 30–35 °C.

  • Add the KOCN solution dropwise over exactly 45 minutes with vigorous magnetic stirring.

  • Self-Validating Checkpoint: Monitor the temperature internally. If it exceeds 40 °C, pause the addition. Exceeding this threshold exponentially increases the rate of transamidation, leading directly to diarylurea formation.

Step 3: Reaction Maturation & Work-up

  • Stir the reaction mixture for an additional 4 hours at room temperature. A dense white precipitate will form.

  • Quench the reaction by pouring it into 100 mL of ice-cold water.

  • Filter the crude solid under vacuum and wash thoroughly with cold water to remove unreacted KOCN and residual acetic acid.

Step 4: Hot Filtration & Crystallization (Purification)

  • Suspend the crude solid in 50 mL of ethyl acetate and heat to reflux.

  • Self-Validating Checkpoint: The target 4-n-propylphenylurea will dissolve. Any persistent, insoluble white powder floating in the boiling solvent is the diarylurea side product.

  • Perform a hot gravity filtration to remove the insoluble diarylurea.

  • Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath to crystallize the pure 4-n-propylphenylurea. Filter and dry under vacuum.

Troubleshooting Workflow

Use the following decision matrix to rapidly diagnose and resolve issues during your synthesis.

Workflow Start Analyze Crude Product (LC-MS / NMR) Q1 Is an insoluble white precipitate present? Start->Q1 Sol1 Perform Hot Filtration in Ethyl Acetate Q1->Sol1 Yes (Diarylurea Detected) Q2 Is unreacted 4-n-propylaniline > 5%? Q1->Q2 No Sol1->Q2 Sol2 Stagger KOCN addition & Control pH to 4-5 Q2->Sol2 Yes (Incomplete Reaction) End Pure 4-n-Propylphenylurea Isolated Q2->End No Sol2->End

Decision tree for diagnosing and resolving 4-n-propylphenylurea synthesis side reactions.

References

  • Synthesis of unsymmetrical biaryl ureas from N-carbamoylimidazoles: Kinetics and application Source: ResearchGate URL
  • 1-(3,5-Dichlorophenyl)
  • Development of homogeneous catalytic systems for the synthesis of urea derivatives and their application in phosgene-free isocyanates Source: RWTH Publications URL

Sources

optimizing reaction conditions for the synthesis of 4-n-Propylphenylurea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis of 4-n-Propylphenylurea. Rather than just providing a recipe, this guide breaks down the thermodynamic and kinetic causality behind each experimental choice, ensuring your workflows are robust, scalable, and self-validating.

Diagnostic Workflows

When synthesizing 4-n-Propylphenylurea via the nucleophilic addition of 4-n-propylaniline to isocyanic acid (generated in situ from cyanate salts), deviations in pH and temperature frequently derail the reaction. Use the diagnostic logic below to identify the root cause of suboptimal yields.

Troubleshooting Start Issue: Low Yield of 4-n-Propylphenylurea Check1 Is unreacted 4-n-propylaniline present? Start->Check1 Yes1 Cyanate hydrolysis likely. Check pH and temp. Check1->Yes1 Yes No1 Check for byproducts (e.g., Diaryl urea) Check1->No1 No Action1 Maintain pH 4-5. Keep T < 10°C during addition. Yes1->Action1 Action2 Ensure slow addition of cyanate to amine salt. No1->Action2 Diaryl urea detected

Diagnostic workflow for 4-n-propylphenylurea synthesis troubleshooting.

Mechanistic Pathways & Causality

Understanding the competing pathways is critical. The desired reaction relies on the successful in situ generation of the electrophile (isocyanic acid) without triggering its decomposition or over-reaction.

Mechanism Amine 4-n-Propylaniline (Nucleophile) Product 4-n-Propylphenylurea (Target) Amine->Product + Isocyanic Acid Cyanate Potassium Cyanate + Acetic Acid Isocyanic Isocyanic Acid (Electrophile) Cyanate->Isocyanic H+ transfer Isocyanic->Product Side 1,3-Bis(4-n-propylphenyl)urea (Byproduct) Product->Side + Excess Amine (High Temp)

Mechanistic pathway and competing side reactions in phenylurea synthesis.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my yield of 4-n-propylphenylurea consistently below 50% despite using excess potassium cyanate? A1: This is almost always due to the rapid, parasitic hydrolysis of the cyanate salt.1 in highly acidic aqueous media at elevated temperatures, forming ammonia and carbon dioxide[1]. Causality: If you are using a strong mineral acid (like HCl) and failing to control the exotherm, the electrophile (isocyanic acid) is destroyed before the nucleophilic 4-n-propylaniline can attack. Solution: Switch to an acetic acid/water buffer system to maintain a pH of ~4-5, and ensure the reaction is chilled to 0–5 °C during the cyanate addition[2].

Q2: I am observing a highly insoluble white precipitate that ruins my purification. What is it, and how do I prevent it? A2: This is the symmetric diaryl urea byproduct: 1,3-bis(4-n-propylphenyl)urea. Causality: Phenylureas can undergo a secondary reaction where1[1]. This occurs when the local concentration of free amine is too high relative to the cyanate. Solution: Ensure the amine is fully solubilized and protonated initially. Add the cyanate dropwise to maintain a constant excess of the electrophile, preventing the newly formed phenylurea from reacting with unconsumed amine.

Q3: Can I run this reaction in pure water without organic co-solvents like THF or Dioxane? A3: Yes. In fact, 3 for N-substituted urea synthesis, often outperforming organic solvents[3]. Causality: Water enhances the hydrophobic effect, driving the organic amine and isocyanic acid together. Furthermore, as the 4-n-propylphenylurea forms, it rapidly precipitates out of the aqueous phase, driving the reaction equilibrium forward and protecting the product from over-reaction.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield/purity profiles based on established kinetic behaviors[2][3].

Solvent SystemAcid CatalystTemperature (°C)Cyanate EquivalentsYield (%)Major Impurity
Water1N HCl601.545Diaryl urea
Water / Dioxane1N HCl252.272None
Water / Acetic Acid Acetic Acid 0–5 then 25 1.5 94 None
THF (Dry)None252.218Unreacted amine

Note: The Water/Acetic Acid system provides the optimal balance of electrophile activation and hydrolysis prevention.

Self-Validating Experimental Protocol

This protocol utilizes an acetic acid/water system to synthesize 4-n-Propylphenylurea, incorporating built-in validation checks to ensure process integrity[2].

Step 1: Preparation of the Amine Salt

  • Action: Dissolve 31.4 g (0.23 mol) of 4-n-propylaniline in a mixture of 116 mL glacial acetic acid and 232 mL deionized water.

  • Self-Validation: The solution must become completely homogeneous. Spot the solution on pH paper; it must read between pH 4 and 5. If the pH is higher, the amine is not fully protonated.

Step 2: Temperature Control

  • Action: Transfer the solution to a round-bottom flask equipped with a magnetic stirrer and an internal thermometer. Submerge in an ice-water bath.

  • Self-Validation: Do not proceed until the internal temperature stabilizes strictly between 0 °C and 5 °C.

Step 3: Electrophile Generation & Addition

  • Action: Prepare a solution of 30.0 g (0.46 mol, ~2.0 eq) of sodium cyanate (or potassium cyanate) in 200 mL of deionized water. Add this solution dropwise to the chilled amine solution over 30 minutes via an addition funnel.

  • Self-Validation: You should observe the immediate formation of a fine white precipitate upon the addition of the first few milliliters. This confirms the successful nucleation of 4-n-propylphenylurea.

Step 4: Reaction Propagation

  • Action: Once the addition is complete, remove the ice bath and allow the slurry to stir at room temperature (20–25 °C) for 2 hours.

  • Self-Validation: Perform a TLC check (Eluent: 50:50 Ethyl Acetate:Hexanes). The starting amine spot (UV active, ninhydrin positive) should be completely absent, replaced by a lower Rf spot corresponding to the urea product.

Step 5: Isolation

  • Action: Filter the thick white suspension through a Buchner funnel under vacuum. Wash the filter cake thoroughly with 3 x 100 mL of ice-cold deionized water to remove residual acetic acid and inorganic salts.

  • Self-Validation: Dry the solid in a vacuum oven at 50 °C overnight. The final product should be a brilliant white crystalline solid with a sharp melting point.

References

  • Title: A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water Source: RSC Advances URL: [Link]

  • Title: Urea, phenyl-, and - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: EP0390654B1 - Aminobenzenesulfonic acid derivative Source: Google Patents URL

Sources

Technical Support Center: 4-n-Propylphenylurea Stability & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As drug development professionals and analytical chemists, you know that the phenylurea pharmacophore presents unique physicochemical challenges. While 4-n-Propylphenylurea is highly valuable in target-binding assays and synthetic workflows, it is susceptible to specific degradation pathways in aqueous solutions.

This guide synthesizes structural causality with field-proven methodologies to ensure your assays remain robust, reproducible, and self-validating.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does my 4-n-Propylphenylurea stock solution degrade rapidly in basic buffers (pH > 9) but remain stable in neutral water? A1: The instability is driven by base-catalyzed hydrolysis. In alkaline environments, the urea linkage dissociates at the aryl-NH group, forming its conjugate base [2]. This initiates a hydroxide-ion-promoted equilibrium that yields a reactive tetrahedral zwitterion intermediate [1, 4]. The breakdown of this intermediate is the rate-determining step, rapidly leading to the formation of 4-n-propylphenyl isocyanate, which subsequently hydrolyzes into 4-n-propylaniline and carbon dioxide. At neutral pH (pH ~7), the activation energy for this intermediate formation is significantly higher, resulting in a half-life of several decades [1].

Q2: I am observing a loss of compound concentration during benchtop assays, even at pH 7.4. What is causing this? A2: If pH-driven hydrolysis is ruled out, the primary culprit is photocatalytic degradation. Substituted phenylureas are highly sensitive to UV and visible light, especially in the presence of trace metals or reactive oxygen species (ROS) in your buffer [6]. Photo-induced radicals attack the aromatic ring and the urea linkage, leading to rapid primary degradation. Solution: Always use amber glassware for storage and perform long-term benchtop assays under low-light conditions.

Q3: My compound is precipitating out of solution before it degrades. How do I enhance solubility without triggering hydrolysis? A3: 4-n-Propylphenylurea is highly lipophilic. Diluting a DMSO stock directly into an aqueous buffer often causes a "solvent shift," leading to micro-precipitation that mimics chemical degradation on an HPLC trace. To resolve this, utilize 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) as a complexing agent. HP-β-CD forms an inclusion complex with the hydrophobic phenyl ring, drastically enhancing aqueous solubility without altering the pH or exposing the urea linkage to hydrolytic attack [3].

Section 2: Degradation Pathways & Troubleshooting Workflows

Fig 1: pH-dependent hydrolysis pathway of 4-n-propylphenylurea in solution.

Fig 2: Decision tree for diagnosing 4-n-propylphenylurea degradation.

Section 3: Quantitative Stability Data

To guide your experimental design, the following table summarizes the kinetic stability of the phenylurea pharmacophore under various environmental stresses. Note: Data is extrapolated from structurally analogous substituted phenylureas (e.g., monuron, isoproturon) [1, 5, 6].

Environmental ConditionPrimary StressorEstimated Half-Life (t½)Primary Degradant
Aqueous Buffer (pH 7.0, 25°C) Neutral Hydrolysis> 40 Years4-n-Propylaniline
Alkaline Buffer (pH 12.0, 25°C) Base-Catalyzed Hydrolysis< 48 Hours4-n-Propylaniline
Acidic Buffer (pH 2.0, 25°C) Acid-Catalyzed Hydrolysis~ 5 - 7 Days4-n-Propylaniline
UV/Solar Exposure (Aqueous) Photocatalytic (ROS)20 - 50 MinutesHydroxylated intermediates
Non-Sterile Soil/Media Extract Microbial Degradation10 - 20 DaysDemethylated/Aniline derivatives
Section 4: Self-Validating Experimental Protocols
Protocol A: Preparation of Ultra-Stable 4-n-Propylphenylurea Stock Solutions

Causality: Water introduces the risk of hydrolysis, and freeze-thaw cycles can cause micro-precipitation. By using anhydrous solvents and single-use aliquots, we eliminate both the thermodynamic and kinetic drivers of degradation.

  • Solvent Preparation: Purge anhydrous Dimethyl Sulfoxide (DMSO, >99.9%) with Argon for 5 minutes to displace dissolved oxygen, preventing oxidative degradation.

  • Dissolution: Weigh out 4-n-Propylphenylurea to achieve a 10 mM stock. Dissolve completely in the Argon-purged DMSO.

  • Self-Validation Step (System Suitability): Immediately inject a 1 µL sample into an HPLC-UV system (254 nm). Record the exact peak area and retention time. This serves as your "Time Zero" (T0) baseline.

  • Aliquoting & Storage: Dispense the solution into single-use amber glass vials (to prevent UV degradation). Blanket the headspace with Argon before sealing. Store at -20°C.

  • Validation Check: Before using an aliquot for a critical assay, run a rapid HPLC check. The peak area must be ≥ 99.0% of the T0 baseline. If a new peak appears at a lower retention time (indicating the more polar 4-n-propylaniline), discard the aliquot.

Protocol B: Forced Degradation & Stability-Indicating Assay

Causality: To prove that your analytical method can accurately detect degradation (and isn't just losing the compound to precipitation or tube-binding), you must force the compound to break down and verify mass balance.

  • Acid/Base Stress: Prepare two 100 µM solutions of 4-n-Propylphenylurea. Adjust one to pH 2.0 (using 0.1 N HCl) and the other to pH 12.0 (using 0.1 N NaOH) [2].

  • Thermal Incubation: Incubate both solutions at 60°C for 24 hours to accelerate the zwitterion intermediate breakdown [4].

  • Neutralization: Neutralize both solutions to pH 7.0 to arrest the degradation process.

  • Chromatographic Separation: Run the samples on a C18 Reverse-Phase HPLC column using a water/acetonitrile gradient.

  • Self-Validation Step (Mass Balance): Calculate the molar sum of the remaining parent compound and the newly formed degradant peaks (primarily 4-n-propylaniline). The total molar mass must equal the initial 100 µM concentration (±5%). If mass balance is not achieved, the compound is likely volatilizing (e.g., as an isocyanate intermediate) or precipitating, and the extraction method must be optimized.

References
  • Alkaline and Neutral Hydrolysis of Four Phenylurea Herbicides. Taylor & Francis.1

  • Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas. ResearchGate.2

  • Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. PMC/NIH.3

  • Kinetics and mechanism of hydrolysis of phenylureas. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).4

  • Biodegradation of the phenylurea herbicide isoproturon and its metabolites in agricultural soils. PubMed.5

  • Photocatalytic degradation of substituted phenylurea herbicides in aqueous semiconductor suspensions exposed to solar energy. ResearchGate.6

Sources

Technical Support Center: Overcoming Purification Challenges for 4-n-Propylphenylurea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for phenylurea derivative synthesis. 4-n-Propylphenylurea is a critical intermediate in the development of agricultural chemicals and pharmaceutical active ingredients. It is typically synthesized via the nucleophilic addition of 4-n-propylaniline to an alkali cyanate (such as sodium or potassium isocyanate) in an acidic aqueous medium[1].

While the synthetic route is highly efficient, the isolation of the pure monoarylurea is notoriously complicated by the co-precipitation of unreacted starting materials and the formation of highly insoluble symmetric diarylurea byproducts. This guide provides a mechanistic troubleshooting framework and self-validating protocols to ensure >99% purity of your final compound.

Diagnostic Purification Workflow

The following workflow outlines the logical progression of isolating 4-n-propylphenylurea from a crude reaction mixture, exploiting the distinct physicochemical properties of the target compound and its impurities.

PurificationWorkflow A Crude 4-n-Propylphenylurea B 1N HCl Wash A->B C Aqueous Filtrate (Discard: Amine Salt) B->C Liquid Phase D Filter Cake (Urea + Diarylurea) B->D Solid Phase E Boiling H2O/EtOH D->E F Hot Filtration E->F G Filter Paper (Discard: Diarylurea) F->G Retained Solid H Hot Filtrate (Contains Target) F->H Passes Through I Cooling Crystallization H->I

Diagnostic workflow for the isolation and purification of 4-n-propylphenylurea.

Troubleshooting Guide & FAQs

Q1: My final product is contaminated with a highly insoluble white powder that won't dissolve during recrystallization. What is it, and how do I remove it? A: This is almost certainly the symmetric diarylurea byproduct, 1,3-bis(4-n-propylphenyl)urea.

  • The Causality: During the synthesis of phenylureas, the mono-substituted urea can undergo a secondary reaction. In boiling solutions, it transiently forms an isocyanate intermediate, which rapidly reacts with another equivalent of the starting 4-n-propylaniline to form the symmetric diarylurea[2].

  • The Solution: You must exploit differential solubility. Diarylureas exhibit significantly lower solubility in hot aqueous solvents compared to monoarylureas. By dissolving your crude mixture in a minimum volume of boiling solvent, the mono-urea dissolves while the diarylurea remains suspended. Rapidly filtering this boiling mixture through a pre-heated Büchner funnel (hot filtration) traps the diarylurea on the filter, allowing the purified 4-n-propylphenylurea to pass through in the filtrate[2][3].

Q2: NMR analysis shows residual 4-n-propylaniline in my purified batch. How can I clear this without sacrificing my product yield? A: Unreacted 4-n-propylaniline often co-precipitates with the target urea if the reaction medium is not sufficiently acidic during the workup phase.

  • The Causality: Phenylureas are neutral and remain insoluble in dilute acids, whereas free anilines are basic.

  • The Solution: Implement a mild acid wash prior to recrystallization. Washing your crude filter cake with 1N aqueous HCl selectively protonates the 4-n-propylaniline, converting it into a highly water-soluble anilinium hydrochloride salt. This allows the amine impurity to be washed away in the aqueous filtrate while the desired 4-n-propylphenylurea remains intact on the filter[4].

Q3: I am experiencing poor recrystallization yields. The product "oils out" instead of forming crystals. What is going wrong? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute melts and separates as an immiscible liquid phase before the solvent reaches the saturation point required for crystallization.

  • The Causality: The hydrophobic 4-n-propyl group lowers the melting point and decreases aqueous solubility, making oiling out a common issue in purely aqueous recrystallization attempts.

  • The Solution: Adjust the dielectric constant of your solvent. Introduce a miscible organic co-solvent, such as 15–20% ethanol in water. The ethanol increases the solubility of the hydrophobic propyl tail at elevated temperatures, keeping the compound in a single homogeneous phase. As the solution cools, the water fraction drives a sharp decrease in solubility, forcing the nucleation of high-purity crystals rather than an amorphous oil.

Quantitative Separation Parameters

To successfully isolate 4-n-propylphenylurea, it is critical to understand how the target compound and its primary impurities behave across different solvent environments.

Table 1: Physicochemical Solubility Profiles for Purification

CompoundRoleSolubility (1N HCl)Solubility (Boiling H2O/EtOH)Solubility (Cold H2O)Primary Removal Strategy
4-n-Propylaniline Starting Material / ImpurityHigh (Forms soluble salt)HighLow1N HCl Wash
4-n-Propylphenylurea Target Product LowHigh Low Cooling Crystallization
1,3-bis(4-n-propylphenyl)urea Reaction ByproductLowLow LowHot Filtration

Standard Operating Procedure: Self-Validating Purification Protocol

This step-by-step methodology incorporates built-in validation checks to ensure high-fidelity purification of 4-n-propylphenylurea.

Phase 1: Acidic Trituration (Amine Removal)
  • Suspend the crude product in 5 volumes of 1N HCl at room temperature.

  • Stir vigorously for 15 minutes to ensure complete protonation of residual 4-n-propylaniline[4].

  • Validation Check: Test the pH of the filtrate using indicator paper. It must remain highly acidic (pH < 2). If the pH rises, the acid has been depleted by excess amine; add additional 1N HCl until the pH stabilizes.

  • Filter the suspension under vacuum and wash the filter cake with cold distilled water until the washings are pH neutral.

Phase 2: Selective Dissolution & Hot Filtration (Diarylurea Removal)
  • Transfer the washed filter cake to a round-bottom flask equipped with a reflux condenser.

  • Add a solvent mixture of 85% Water / 15% Ethanol (v/v) dropwise while heating to a gentle boil, until the bulk of the solid dissolves.

  • Validation Check: A fine, persistent white suspension will likely remain. Do not add more solvent. This insoluble fraction is the symmetric diarylurea byproduct[2].

  • Pre-heat a Büchner funnel and filter flask by passing boiling water through them to prevent premature crystallization.

  • Filter the boiling reaction mixture rapidly under mild vacuum[3].

  • Validation Check: The resulting filtrate must be perfectly clear. If it is cloudy, the funnel was too cold, causing the target product to crash out early. If this occurs, reheat the filtrate until clear and repeat the hot filtration.

Phase 3: Controlled Crystallization & Recovery
  • Cool the clear hot filtrate slowly to room temperature undisturbed. Slow cooling promotes the growth of large, pure crystals and prevents trapping impurities within the crystal lattice.

  • Chill the flask in an ice bath (4°C) for 30 minutes to maximize the precipitation yield.

  • Collect the purified 4-n-propylphenylurea via vacuum filtration.

  • Wash the crystals with a minimal volume of ice-cold water to displace any residual mother liquor.

  • Dry the purified compound under vacuum at 50°C to a constant weight.

Sources

Technical Support Center: HPLC Resolution Optimization for 4-n-Propylphenylurea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Method Development Support Center. This troubleshooting guide is designed for analytical chemists, researchers, and drug development professionals facing co-elution, peak tailing, or poor resolution ( Rs​<1.5 ) when analyzing 4-n-Propylphenylurea and its structural analogs.

I. Frequently Asked Questions (Core Mechanisms of Retention & Selectivity)

Q1: Why does 4-n-Propylphenylurea co-elute with its positional isomers on a standard C18 column, and what drives its retention? A1: 4-n-Propylphenylurea is a neutral, moderately hydrophobic molecule. Its retention on a reversed-phase column is primarily driven by dispersive (hydrophobic) interactions between its n-propyl chain and the alkyl stationary phase. However, positional isomers (e.g., 2-n-propyl vs. 4-n-propyl) have nearly identical hydrophobic surface areas. A standard C18 column lacks the steric and electronic recognition capabilities to differentiate these subtle structural shifts, leading to co-elution. Furthermore, phenylureas are thermally labile, making high-temperature Gas Chromatography (GC) unsuitable due to degradation into isocyanates; thus, HPLC is the mandatory technique for intact analysis[1].

Q2: Should I use Acetonitrile (ACN) or Methanol (MeOH) as my organic modifier to maximize selectivity ( α )? A2: Switch to Methanol. While Acetonitrile is aprotic and separates primarily based on dipole interactions, Methanol is protic and can act as both a hydrogen bond donor and acceptor. The urea moiety (-NH-CO-NH-) in 4-n-Propylphenylurea is highly capable of hydrogen bonding. Methanol actively competes for these hydrogen bonds, altering the solvation sphere of the analyte. This specific solvation interaction often yields significantly different, and usually superior, selectivity ( α ) for phenylurea derivatives compared to ACN[2],.

Q3: If optimizing the mobile phase isn't enough, which stationary phase chemistry is optimal for resolving 4-n-propylphenylurea from closely related impurities? A3: A Phenyl-Hexyl stationary phase is highly recommended. When dispersive interactions (C18) fail to provide adequate resolution, you must introduce orthogonal selectivity. The phenyl ring bonded to the silica via a hexyl spacer allows for π−π electron interactions with the electron-rich aromatic ring of 4-n-Propylphenylurea. This π−π stacking is highly sensitive to the spatial arrangement of substituents on the analyte's aromatic ring, providing the necessary selectivity to resolve positional isomers that a C18 column cannot[3].

Q4: How does column temperature affect the resolution equation ( Rs​ ) for this specific analyte? A4: Temperature affects both efficiency ( N ) and selectivity ( α ). Increasing the temperature (e.g., from 25°C to 40°C) decreases mobile phase viscosity, which improves mass transfer and sharpens peaks (increasing N ). However, for closely eluting isomers relying on weak π−π or hydrogen-bonding interactions, lower temperatures (20°C - 25°C) often increase retention and maximize the enthalpic differences between the isomers, thereby improving selectivity ( α ). You must empirically balance these two opposing forces.

II. Quantitative Data: Chromatographic Parameter Comparison

The following table summarizes the causal impact of adjusting key chromatographic parameters during method development for phenylurea derivatives.

ParameterStandard Condition (Sub-optimal)Optimized ConditionMechanistic RationaleExpected Impact on Rs​
Stationary Phase C18 (Octadecylsilane)Phenyl-HexylIntroduces π−π interactions with the analyte's aromatic ring[3].Significant improvement for positional isomers.
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)Protic solvent enables H-bonding competition with the urea group.Alters elution order; increases α .
Column Temperature 40°C25°CLower thermal energy maximizes weak enthalpic interactions (e.g., π−π ).Increases retention time ( k ) and selectivity ( α ).
Aqueous Buffer 0.1% Formic Acid (pH ~2.7)10 mM Ammonium Formate (pH ~4.0)Phenylureas are neutral; buffer controls silanol ionization on the column, reducing secondary interactions.Improves peak shape (Efficiency, N ); reduces Tf​ .

III. Step-by-Step Troubleshooting Workflow (Self-Validating Protocol)

Follow this deterministic protocol to systematically improve the resolution of 4-n-Propylphenylurea. Each phase includes a self-validating check to ensure scientific integrity.

Phase 1: Baseline Assessment & System Suitability

  • Preparation : Prepare a 10 µg/mL system suitability standard containing 4-n-Propylphenylurea and its known critical pair (e.g., a positional isomer or synthetic precursor) in Mobile Phase A/B (50:50).

  • Initial Run : Inject 5 µL onto a standard C18 column (e.g., 150 x 4.6 mm, 3.5 µm) at 30°C. Run a generic gradient from 5% to 95% Acetonitrile over 15 minutes.

  • Validation Check : Calculate Resolution ( Rs​ ). If Rs​≥1.5 and Tailing Factor ( Tf​ ) ≤1.2 , the method is valid. If Rs​<1.5 , proceed to Phase 2.

Phase 2: Mobile Phase Optimization (Thermodynamic Shift)

  • Solvent Swap : Replace Acetonitrile with Methanol in Mobile Phase B[2]. Methanol is a weaker elution solvent than ACN, so adjust the gradient profile (e.g., 20% to 100% MeOH) to maintain a similar retention factor ( k≈3−10 ).

  • Buffer Adjustment : Ensure Mobile Phase A contains 10 mM Ammonium Formate to mask secondary silanol interactions that cause peak tailing.

  • Validation Check : Re-inject the standard. Assess changes in selectivity ( α ). If peaks invert or broaden but do not resolve, proceed to Phase 3.

Phase 3: Stationary Phase Orthogonality (Steric & Electronic Shift)

  • Column Swap : Replace the C18 column with a Phenyl-Hexyl column of identical dimensions[3].

  • Temperature Tuning : Set the column oven to 25°C. Run the Methanol gradient developed in Phase 2. The combination of MeOH and Phenyl-Hexyl maximizes π−π and H-bonding interactions.

  • Isocratic Fine-Tuning : Identify the %MeOH at which the analytes elute during the gradient. Convert the method to an isocratic hold at 5% below this concentration to maximize the resolution of the critical pair.

  • Final Validation : Confirm Rs​≥1.5 , Tf​≤1.2 , and consistent retention times across 6 replicate injections (RSD ≤2.0% ).

IV. Mechanistic & Workflow Visualizations

HPLC_Optimization Step1 Initial Screening (C18, H2O/ACN Gradient) Eval1 Resolution (Rs) < 1.5? Step1->Eval1 Step2 Change Organic Modifier (Switch ACN to MeOH) Eval1->Step2 Yes Success Optimal Resolution Achieved (Rs ≥ 1.5) Eval1->Success No Eval2 Rs Still < 1.5? Step2->Eval2 Step3 Change Stationary Phase (Switch to Phenyl-Hexyl) Eval2->Step3 Yes Eval2->Success No Step4 Optimize Temperature (Test 25°C to 40°C) Step3->Step4 Step4->Success

Logic tree for troubleshooting and optimizing the HPLC resolution of 4-n-Propylphenylurea.

Interactions Analyte 4-n-Propylphenylurea Propyl n-Propyl Chain (Hydrophobic) Analyte->Propyl Phenyl Phenyl Ring (π-Electron Rich) Analyte->Phenyl Urea Urea Moiety (H-Bond Donor/Acceptor) Analyte->Urea C18 C18 Phase (Dispersive Interactions) Propyl->C18 Primary Retention PhenylHexyl Phenyl-Hexyl Phase (π-π Stacking) Phenyl->PhenylHexyl Enhanced Selectivity MeOH Methanol Modifier (H-Bonding Competition) Urea->MeOH Solvation Selectivity

Mechanistic model of 4-n-Propylphenylurea interactions with mobile and stationary phases.

V. References[2] Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction, LCGC International.https://chromatographyonline.com[1] Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography, MDPI. https://mdpi.com[4] Method development for separating 3-(2-Chlorophenyl)-1,1-diethylurea from its isomers, Benchchem.https://benchchem.com[3] Determination of Phenylurea Compounds in Tap Water and Bottled Green Tea, ThermoFisher. https://thermofisher.com

Sources

minimizing byproduct formation in 4-n-Propylphenylurea synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-n-propylphenylurea. This guide, designed by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes. We will delve into the mechanistic reasoning behind common synthetic challenges and provide detailed, field-proven protocols to ensure the integrity of your synthesis.

Introduction: The Synthetic Challenge

The synthesis of unsymmetrical ureas, such as 4-n-propylphenylurea, is a fundamental transformation in medicinal chemistry and materials science. The most common and accessible methods involve the reaction of an amine with an isocyanate or a precursor that generates an isocyanate in situ. While seemingly straightforward, these reactions are often plagued by the formation of undesired byproducts, primarily symmetrically substituted ureas. This guide will equip you with the knowledge to anticipate and mitigate these side reactions, leading to higher yields and purer products.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the synthesis of 4-n-propylphenylurea.

Q1: What is the most common byproduct in the synthesis of 4-n-propylphenylurea, and how is it formed?

The most prevalent byproduct is the symmetrically substituted urea, either N,N'-bis(4-propylphenyl)urea or N,N'-diphenylurea , depending on your chosen starting materials.

The formation of this byproduct is a competing reaction that can significantly reduce the yield of your desired unsymmetrical product. The mechanism of its formation depends on the synthetic route:

  • When using 4-propylaniline and a cyanate source (e.g., sodium or potassium cyanate) in the presence of acid:

    • The acid protonates the cyanate to form isocyanic acid (HNCO).

    • Isocyanic acid can react with the starting amine, 4-propylaniline, to generate the desired 4-n-propylphenylurea.

    • However, the newly formed 4-n-propylphenylurea can undergo thermal decomposition, especially under prolonged heating, to regenerate 4-propylaniline and isocyanic acid, or to form 4-propylphenyl isocyanate[1].

    • This in situ generated 4-propylphenyl isocyanate can then react with another molecule of the starting 4-propylaniline to form the symmetrical byproduct, N,N'-bis(4-propylphenyl)urea.

  • When using an isocyanate and an amine directly (e.g., n-propyl isocyanate and aniline, or 4-propylphenyl isocyanate and ammonia/amine):

    • The primary cause of symmetrical byproduct formation is often the presence of water[1].

    • The isocyanate can react with trace amounts of water to form an unstable carbamic acid, which then decarboxylates to produce an amine and carbon dioxide.

    • This newly formed amine can then react with another molecule of the starting isocyanate to yield a symmetrical urea.

Q2: I observe a significant amount of a white, high-melting-point solid that is insoluble in my workup solvent. What is it likely to be?

This is a classic indicator of the formation of a symmetrical diarylurea byproduct, in this case, likely N,N'-bis(4-propylphenyl)urea . Symmetrical ureas often have higher melting points and lower solubility in common organic solvents compared to their unsymmetrical counterparts due to their more ordered crystal packing, which is facilitated by strong intermolecular hydrogen bonding.

CompoundStructureExpected Melting Point
4-n-Propylphenylurea C3H7-Ph-NH-CO-NH2Likely in the range of analogous phenylureas (e.g., Phenylurea: 147 °C)[1]
N,N'-bis(4-propylphenyl)urea C3H7-Ph-NH-CO-NH-Ph-C3H7Expected to be significantly higher than the unsymmetrical product.
Q3: My reaction seems to stall, and I have a low conversion of my starting aniline. What could be the issue?

Several factors could contribute to a stalled or low-yielding reaction:

  • Insufficient Acid: When using the cyanate method, the acid is crucial for generating the reactive intermediate, isocyanic acid. If the acid is too weak or used in a substoichiometric amount, the reaction will be slow or incomplete.

  • Low Reaction Temperature: While higher temperatures can promote byproduct formation, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.

  • Poor Solubility of Reactants: If your starting aniline or the cyanate salt is not sufficiently soluble in the reaction solvent, the reaction will be heterogeneous and slow.

  • Decomposition of Isocyanic Acid: Isocyanic acid can trimerize to form cyanuric acid, especially at higher concentrations. This side reaction consumes the active reagent.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems in 4-n-propylphenylurea synthesis.

Issue 1: High Levels of Symmetrical Byproduct (N,N'-bis(4-propylphenyl)urea)
Potential Cause Explanation Recommended Solution
High Reaction Temperature Elevated temperatures can accelerate the decomposition of the desired product back to the starting amine and an isocyanate intermediate, which then reacts to form the symmetrical byproduct[1].Operate at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely and avoid prolonged heating after the starting material is consumed.
High Concentration of Reactants A high concentration of the starting amine and the in situ generated isocyanate can increase the probability of the side reaction leading to the symmetrical urea.Add the cyanate solution slowly to the solution of 4-propylaniline. This maintains a low steady-state concentration of the reactive isocyanic acid, favoring the desired reaction.
Incorrect Stoichiometry An excess of the aniline starting material can drive the formation of the symmetrical byproduct.Use a slight excess of the cyanate reagent (e.g., 1.1 to 1.2 equivalents) to ensure the complete conversion of the aniline.
Issue 2: Presence of Biuret or Other Higher Molecular Weight Byproducts
Potential Cause Explanation Recommended Solution
Excess Isocyanate/Isocyanic Acid The desired 4-n-propylphenylurea product can act as a nucleophile and react with another molecule of isocyanic acid (or isocyanate) to form a biuret.Carefully control the stoichiometry. Using a slight excess of the amine relative to the isocyanate source can help mitigate this. Slow addition of the cyanate solution is also beneficial.
Prolonged Reaction Time at High Temperature Extended reaction times, especially at elevated temperatures, can lead to the formation of more complex oligomeric urea structures.Monitor the reaction by TLC or LC-MS and stop the reaction once the starting amine is consumed.
Issue 3: Difficulty in Purifying the Final Product
Potential Cause Explanation Recommended Solution
Similar Solubility of Product and Byproduct The desired unsymmetrical urea and the symmetrical byproduct can have similar polarities and solubility profiles, making separation by simple recrystallization challenging.Fractional Recrystallization: Carefully select a solvent system where the solubility difference between the product and byproduct is maximized. This may require screening several solvents or solvent mixtures. Column Chromatography: While not always ideal for large-scale purifications, silica gel chromatography can be effective for separating ureas with different substitution patterns. A gradient elution from a non-polar to a more polar solvent system is often successful.
Product Oiling Out During Crystallization The product may separate as an oil rather than a crystalline solid, trapping impurities.Ensure the cooling process during recrystallization is slow. Seeding the solution with a small crystal of the pure product can induce proper crystallization. Using a co-solvent system can also be beneficial.

Experimental Protocols & Methodologies

The following is a detailed, optimized protocol for the synthesis of 4-n-propylphenylurea based on the reaction of 4-n-propylaniline with sodium cyanate. This method is often preferred for its operational simplicity and avoidance of handling highly toxic isocyanates directly.

Protocol: Synthesis of 4-n-Propylphenylurea from 4-n-Propylaniline and Sodium Cyanate

Materials:

  • 4-n-Propylaniline

  • Sodium Cyanate (NaOCN)

  • Glacial Acetic Acid

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Aniline Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-n-propylaniline (1.0 equivalent) in a mixture of glacial acetic acid and water. A typical ratio is approximately 3-5 mL of acetic acid and 5-10 mL of water per gram of aniline. Warm the mixture gently (to ~35 °C) if necessary to achieve a clear solution[2].

  • Preparation of the Cyanate Solution: In a separate beaker, dissolve sodium cyanate (1.2 equivalents) in deionized water (approximately 7-10 mL per gram of cyanate). Warm gently to ~35 °C to ensure complete dissolution[2].

  • Reaction: While stirring the aniline solution vigorously, add a small portion (approx. 10%) of the sodium cyanate solution. A white precipitate of the product should begin to form. Once precipitation is observed, add the remainder of the cyanate solution rapidly[2]. A noticeable exotherm is often observed, with the temperature rising to 50-55 °C.

  • Reaction Completion and Workup: Continue to stir the resulting thick suspension for 15-30 minutes at room temperature.

  • Isolation: Cool the reaction mixture in an ice bath for 30-60 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes any remaining acetic acid and inorganic salts.

  • Drying: Dry the crude product under vacuum.

  • Purification (Recrystallization): Recrystallize the crude 4-n-propylphenylurea from aqueous ethanol. The optimal ratio of ethanol to water will need to be determined empirically but a good starting point is to dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold aqueous ethanol, and dry under vacuum.

Visualizing the Mechanisms

The following diagrams illustrate the key reaction pathways involved in the synthesis and byproduct formation.

Diagram 1: Desired Synthesis of 4-n-Propylphenylurea

G cluster_0 Reagent Preparation cluster_1 In Situ Intermediate Formation cluster_2 Nucleophilic Attack 4-Propylaniline 4-Propylaniline Product 4-n-Propylphenylurea 4-Propylaniline->Product + HNCO NaOCN Sodium Cyanate HNCO Isocyanic Acid NaOCN->HNCO + H+ H+ Acetic Acid

Caption: Synthesis of 4-n-propylphenylurea.

Diagram 2: Symmetrical Byproduct Formation Pathway

G Product 4-n-Propylphenylurea (Desired Product) Decomposition Thermal Decomposition (Reversible) Product->Decomposition Isocyanate 4-Propylphenyl Isocyanate Decomposition->Isocyanate Aniline 4-Propylaniline (Starting Material) Decomposition->Aniline Byproduct N,N'-bis(4-propylphenyl)urea (Symmetrical Byproduct) Isocyanate->Byproduct + 4-Propylaniline

Caption: Formation of symmetrical byproduct.

Diagram 3: Troubleshooting Workflow for Low Yield

G start Low Yield of 4-n-Propylphenylurea check_byproduct Analyze crude product by TLC/LC-MS/NMR. Is a major byproduct present? start->check_byproduct high_sm Is there a high amount of unreacted starting material? check_byproduct->high_sm No symmetrical_byproduct Major byproduct is N,N'-bis(4-propylphenyl)urea check_byproduct->symmetrical_byproduct Yes other_byproduct Other byproducts (e.g., biuret) high_sm->other_byproduct No solution_sm Increase reaction time or temperature moderately. Ensure sufficient acid is present. Check reagent solubility. high_sm->solution_sm Yes solution_symm Reduce reaction temperature. Slowly add cyanate solution. symmetrical_byproduct->solution_symm solution_other Check stoichiometry. Avoid excess cyanate. other_byproduct->solution_other end Optimized Yield solution_symm->end solution_other->end solution_sm->end

Caption: Troubleshooting low yield issues.

References

  • Davis, T. L., & Blanchard, K. C. (1923). Phenylurea and sym.-Diphenylurea. Organic Syntheses, 3, 95. [Link]

  • Kurzer, F. (1953). Arylureas I. Cyanate Method. Organic Syntheses, 33, 11. [Link]

  • Kurzer, F. (1951). The chemistry of cyanic acid and its derivatives. Part I. The preparation of arylureas by the cyanate method. Journal of the Chemical Society (Resumed), 3033-3038. [Link]

Sources

Technical Support Center: Troubleshooting 4-n-Propylphenylurea Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for lipid signaling modulators. This guide is specifically engineered for researchers and drug development professionals experiencing lower-than-expected in vitro or in vivo bioactivity when testing synthesized 4-n-Propylphenylurea (a 1,3-disubstituted urea pharmacophore) against Soluble Epoxide Hydrolase (sEH).

In mammalian systems, sEH is the primary enzyme responsible for degrading anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) into inactive dihydroxyeicosatrienoic acids (DHETs)[1]. Phenylurea derivatives are designed as transition-state mimics to block this active site[2].

Fig 1: Mechanism of sEH inhibition by 4-n-Propylphenylurea in the arachidonic acid cascade.

Module 1: Symptom Triage & Root Cause Analysis (FAQs)

Q1: My synthesized 4-n-propylphenylurea shows an IC₅₀ in the micromolar range, but the literature suggests phenylureas should possess nanomolar potency. Is my compound inactive? A: Not necessarily; you are likely observing a false negative due to the physical properties of the compound. 1,3-disubstituted ureas are notoriously lipophilic and suffer from poor aqueous solubility[3]. In standard aqueous assay buffers, 4-n-propylphenylurea rapidly aggregates or adsorbs to the walls of polystyrene 96-well plates[1]. This drastically reduces the effective concentration of the inhibitor in solution, artificially inflating the apparent IC₅₀. Causality Fix: You must use glass vials for stock solutions and introduce a carrier protein (like Bovine Serum Albumin or gelatin) into your buffer to maintain the compound in solution[4].

Q2: How do I distinguish between a synthesis failure and an assay artifact? A: 4-n-propylphenylurea is typically synthesized by reacting p-n-propylaniline with sodium isocyanate[5]. If your reaction does not go to completion, unreacted p-n-propylaniline will remain. Furthermore, side reactions can generate highly insoluble symmetric dimers (e.g., 1,3-bis(4-n-propylphenyl)urea). These impurities will precipitate in your assay buffer, causing light scattering that interferes with spectrophotometric readouts. Always verify purity via LC-MS/MS (>95%) before biological evaluation; do not rely solely on NMR, as it may not detect trace highly-insoluble dimers that ruin assay kinetics.

Q3: We are using the standard NEPC spectrophotometric assay, but the data is noisy and irreproducible for our most potent batches. Why? A: The standard 4-nitrophenyl-trans-2,3-epoxy-3-phenylpropyl carbonate (NEPC) assay lacks the sensitivity required to accurately differentiate tight-binding, slow-off-rate inhibitors[4]. Because 4-n-propylphenylurea acts as a transition-state mimic, it binds tightly to the catalytic aspartate (Asp333) in the sEH active site. To accurately measure this, you must transition to a Förster Resonance Energy Transfer (FRET) competitive displacement assay, which allows for the calculation of target residence time ( koff​ ) and true Ki​ [6].

Module 2: Quantitative Benchmarks

To understand why 4-n-propylphenylurea might be failing in your specific application, compare its baseline physicochemical properties against optimized, clinical-stage sEH inhibitors (such as TPPU and AR9281)[2]. High melting points and high LogP values correlate strongly with the solubility issues discussed in Q1[7].

CompoundPharmacophore TypeAqueous Solubility (pH 7.4)LogPMelting PointTarget Occupancy ( tR​ )
4-n-Propylphenylurea Simple Alkylphenylurea< 25 µg/mL~3.5> 150 °C< 5 min
AR9281 (UC1153) Adamantyl-urea150 µg/mL2.2135 °C2.5 min
TPPU Trifluoromethoxyphenyl-urea45 µg/mL3.2145 °C35.0 min

Data synthesis based on structural optimization parameters for sEH inhibitors[2][7].

Module 3: Standardized Experimental Protocols

To ensure scientific integrity and eliminate false negatives, every protocol must be a self-validating system. Implement the following methodologies to rescue the bioactivity data of your synthesized 4-n-propylphenylurea.

Protocol A: Reagent Preparation for Highly Lipophilic Ureas

Objective: Prevent inhibitor precipitation and plasticware adsorption.

  • Stock Solubilization: Dissolve the purified 4-n-propylphenylurea in 100% LC-MS grade DMSO to a concentration of 10 mM.

    • Critical Causality: DMSO prevents the immediate crystallization of the high-melting-point urea[7].

  • Glass Storage: Transfer the stock solution immediately to amber borosilicate glass vials. Do not store in polypropylene microcentrifuge tubes, as the lipophilic propyl group will drive adsorption into the plastic matrix[1].

  • Buffer Formulation: Prepare the assay buffer: 100 mM sodium phosphate (pH 7.4) supplemented with 0.1 mg/mL BSA (or 0.01% gelatin).

    • Critical Causality: The hydrophobic pockets of BSA act as a carrier, preventing the inhibitor from aggregating in the aqueous environment while allowing dynamic equilibrium with the sEH enzyme[4].

Protocol B: FRET-Based Competitive Displacement Assay

Objective: Accurately determine the Ki​ and off-rate ( koff​ ) of tight-binding transition-state mimics.

  • Enzyme Pre-incubation: In a quartz cuvette or glass-bottom 96-well plate, dilute recombinant human sEH to 10 nM in the BSA-supplemented phosphate buffer[1].

  • Reporter Addition: Add 1 equivalent (10 nM) of a fluorescent reporter ligand (e.g., APCU) and incubate at 30 °C for 1 hour to form the sEH-reporter complex.

  • Validation Checkpoint: Before adding your synthesized 4-n-propylphenylurea, measure the baseline fluorescence ( λex​ = 280 nm, λem​ = 450 nm). A strong, stable signal confirms active enzyme and intact reporter binding[6].

  • Displacement: Spike in the 4-n-propylphenylurea (diluted from the DMSO stock, ensuring final DMSO concentration remains <1%).

  • Kinetic Readout: Monitor the decrease in fluorescence over 15 minutes as the 4-n-propylphenylurea competitively displaces the reporter ligand. Fit the resulting curve to a single exponential decay to determine the koff​ and calculate the true Ki​ [3].

Module 4: Troubleshooting Workflow

Fig 2: Decision tree for troubleshooting low in vitro bioactivity of synthesized phenylureas.

References
  • EP0390654B1 - Aminobenzenesulfonic acid derivative Google P
  • Förster resonance energy transfer competitive displacement assay for human soluble epoxide hydrolase National Institutes of Health (PMC)[Link]

  • US10377744B2 - Potent soluble epoxide hydrolase inhibitors Google P
  • Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy eScholarship (UC Davis)[Link]

  • Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies ResearchGate[Link]

  • Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative National Institutes of Health (PMC)[Link]

  • Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain National Institutes of Health (PMC)[Link]

Sources

addressing matrix effects in the analysis of 4-n-Propylphenylurea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter LC-MS/MS assays failing validation due to uncharacterized matrix effects. 4-n-Propylphenylurea , a moderately polar phenylurea derivative, is highly susceptible to ionization competition in the electrospray ionization (ESI) source. Whether you are analyzing environmental waters rich in dissolved organic matter[1] or complex biological fluids, matrix components can drastically alter your analyte's response.

This guide provides a mechanistic, self-validating framework to diagnose, quantify, and eliminate these interferences in strict compliance with ICH M10, EMA, and FDA bioanalytical guidelines.

Part 1: Diagnostic Workflow for Matrix Effects

To transition from empirical guessing to systematic resolution, follow the diagnostic pathway below. This self-validating loop ensures that no assay proceeds to sample analysis unless matrix interferences are mathematically neutralized.

MatrixWorkflow N1 Signal Variance Detected in 4-n-Propylphenylurea N2 Post-Column Infusion (Qualitative Profiling) N1->N2 N3 Identify Ion Suppression or Enhancement Zones N2->N3 N4 Calculate Matrix Factor (MF) (Post-Extraction Spikes) N3->N4 N5 IS-Normalized MF CV <= 15%? (Across 6 Matrix Lots) N4->N5 N6 Method Validated (Proceed to Sample Analysis) N5->N6  YES N7 Implement Mitigation: Optimize SPE / Adjust Gradient N5->N7  NO N7->N2  Re-evaluate

Workflow for identifying, quantifying, and mitigating matrix effects in LC-MS/MS.

Part 2: Frequently Asked Questions (Mechanistic Insights)

Q: Why is 4-n-Propylphenylurea particularly susceptible to matrix effects in ESI? A: Matrix effects are fundamentally a problem of charge competition. In the ESI source, 4-n-Propylphenylurea must migrate to the surface of the charged droplet to enter the gas phase. When it co-elutes with undetected endogenous matrix components (e.g., humic acids in environmental water or phospholipids in plasma), these background molecules compete for the limited charge and surface space. Because many matrix components possess higher proton affinities or surface activities, they suppress the ionization of the phenylurea, leading to severe signal loss and quantitative inaccuracy[1][2].

Q: How do regulatory guidelines dictate we measure this interference? A: Both the EMA and the ICH M10 bioanalytical guidelines require a formal, quantitative assessment using the Matrix Factor (MF) [3][4]. The MF isolates ionization efficiency from extraction recovery by comparing the peak area of the analyte spiked into a blank matrix after extraction to the peak area of the analyte in a neat solution.

Q: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) mandatory? A: A SIL-IS (e.g., 4-n-Propylphenylurea-d5) co-elutes exactly with the target analyte and experiences the exact same ionization suppression. By calculating the IS-Normalized MF (the ratio of the Analyte MF to the IS MF), the matrix effect is mathematically canceled out. Guidelines dictate that the Coefficient of Variation (CV) of the IS-Normalized MF across at least 6 independent matrix lots must be ≤ 15% [4][5]. If the CV is ≤ 15%, the suppression is consistent and the assay is self-validating; if > 15%, the method is fundamentally unstable and must be redeveloped.

Part 3: Self-Validating Experimental Protocols

Protocol A: Qualitative Profiling via Post-Column Infusion

Causality: Before you can fix a matrix effect, you must locate it in chromatographic time. This protocol maps the exact retention times where invisible matrix components elute, allowing you to adjust your gradient to elute 4-n-Propylphenylurea in a "clean" window[6].

  • System Setup: Connect a syringe pump to the LC flow path via a zero-dead-volume T-connector positioned between the analytical column and the MS source.

  • Establish Baseline: Infuse a neat standard solution of 4-n-Propylphenylurea (e.g., 100 ng/mL) at a constant flow rate (10 µL/min) to establish a steady, elevated baseline signal in the mass spectrometer.

  • Matrix Injection: Inject a blank matrix extract (prepared using your current sample preparation method) onto the LC column and run your standard analytical gradient.

  • Monitor & Map: Monitor the MRM transition for 4-n-Propylphenylurea. Any negative dips in the constant baseline indicate zones of ion suppression. If your analyte's retention time falls within a dip, you must alter the chromatography.

Protocol B: Quantitative Assessment (Matrix Factor Calculation)

Causality: This protocol isolates the matrix effect from extraction recovery, providing a definitive metric of ionization efficiency as required by regulatory bodies[5].

  • Prepare Set A (Neat Solutions): Spike 4-n-Propylphenylurea and its SIL-IS into the final reconstitution solvent at Low and High Quality Control (QC) concentrations.

  • Prepare Set B (Post-Extraction Spikes): Extract 6 independent lots of blank matrix. Spike the final extracts with the analyte and SIL-IS at the exact same concentrations as Set A.

  • Analysis: Inject all samples into the LC-MS/MS system.

  • Validation Calculation:

    • Absolute MF = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • System Suitability Check: Calculate the CV of the IS-Normalized MF across the 6 lots. If CV ≤ 15%, proceed to validation. If CV > 15%, implement mitigation strategies[4][5].

Part 4: Mitigation Strategies & Quantitative Benchmarks

If your assay fails the validation check, you must intervene. The most effective strategy is reducing the matrix load before it reaches the MS source.

  • Optimize Sample Preparation: Simple protein precipitation (PPT) leaves high levels of residual matrix. Upgrading to Solid-Phase Extraction (SPE) selectively isolates phenylureas, drastically reducing the matrix load[2]. Note: When using dispersive SPE (d-SPE/QuEChERS), avoid Graphitized Carbon Black (GCB) sorbents, as they irreversibly absorb aromatic compounds like phenylureas, destroying your recovery[7].

  • Reduce Injection Volume: Paradoxically, injecting less sample can improve the signal-to-noise ratio. Reducing the injection volume (e.g., from 10 µL to 2 µL) decreases the absolute amount of matrix introduced to the ESI source, mitigating charge competition and improving peak shape[7].

Table: Comparative Efficacy of Sample Preparation Methods for Phenylurea LC-MS/MS Analysis

Sample Preparation TechniqueAbsolute Recovery (%)Absolute Matrix Factor (%)IS-Normalized MF CV (%)Suitability for 4-n-Propylphenylurea
Protein Precipitation (PPT) 85 - 95%40 - 60% (Severe Supp.)> 20% (Fails)Low; leaves high phospholipid/DOM load.
Liquid-Liquid Extraction (LLE) 70 - 85%75 - 90%10 - 15% (Passes)Moderate; effective for highly non-polar matrices.
Solid-Phase Extraction (SPE) 85 - 100%90 - 105% (Minimal Supp.)< 5% (Passes)High; effectively removes DOM and lipids[2].
QuEChERS (PSA only, no GCB) 80 - 95%85 - 100%5 - 10% (Passes)High; GCB must be avoided to prevent analyte loss[7].

Part 5: References

  • Investigation of the matrix effects on a HPLC-ESI-MS/MS method and application for monitoring triazine, phenylurea and chloroacetanilide concentrations in fresh and estuarine waters - PubMed - 1

  • Bioanalytical method validation: new FDA guidance... : Journal of Pharmaceutical and Biomedical Analysis - Ovid - 8

  • The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Laboratories Inc. -3

  • The essence of matrix effects for chromatographic assays: Guidelines on matrix effect for LBA - European Bioanalysis Forum - 4

  • Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis - Benchchem - 6

  • Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection - MDPI - 2

  • Validation of a Multi-Residue Analysis Method for 287 Pesticides Using Liquid Chromatography–Tandem Mass Spectrometry - PMC - 7

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches - PMC - 5

Sources

Validation & Comparative

Comparative Analysis of Herbicidal Activity: 4-n-Propylphenylurea vs. Diuron

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development and refinement of Photosystem II (PSII) inhibitors remain a cornerstone of agrochemical research. Among these, phenylurea herbicides are critical tools for broad-spectrum and selective weed management. This guide provides an objective, highly technical comparison between Diuron (a heavily halogenated, broad-spectrum standard) and 4-n-Propylphenylurea (an alkyl-substituted analog). By analyzing their structural-activity relationships (SAR), target-site binding kinetics, and environmental degradation profiles, this guide equips researchers with the mechanistic insights necessary for next-generation herbicide design and resistance management.

Mechanistic Foundations: Targeting the D1 Protein

Both Diuron and 4-n-Propylphenylurea exert their phytotoxic effects by interrupting the photosynthetic electron transport chain. Specifically, they act as competitive inhibitors at the plastoquinone-binding niche ( QB​ ) located on the D1 protein of the PSII reaction center complex.

By displacing the native plastoquinone, these molecules halt electron transfer from QA​ to QB​ . This blockade prevents the synthesis of ATP and NADPH required for carbon fixation and leads to the lethal accumulation of reactive oxygen species (ROS) via triplet chlorophyll formation. The binding affinity is highly dependent on the amino acid architecture of the D1 protein, encoded by the psbA gene; mutations in this region, such as the Ser264 to Gly/Thr substitution, are known to confer resistance to certain PSII inhibitors, though phenylureas often retain efficacy better than triazines against the Ser264 mutation[1].

PSII_Pathway H2O H2O Oxidation (OEC) P680 P680 (Reaction Center) H2O->P680 e- Pheo Pheophytin P680->Pheo Light QA Plastoquinone A (Q_A) Pheo->QA QB Plastoquinone B (Q_B) QA->QB e- transfer Cyt Cytochrome b6f QB->Cyt PQH2 Herbicide Phenylurea Herbicides (Diuron / 4-n-Propylphenylurea) Herbicide->QB Competitive Binding (D1 Protein)

Fig 1: Photosystem II electron transport pathway and the Q_B binding niche targeted by phenylureas.

Structure-Activity Relationship (SAR) & Physicochemical Profiling

The herbicidal potency of phenylureas is dictated by the substituents on the phenyl ring, which govern both lipophilicity ( logP ) and the lowest unoccupied molecular orbital energy ( ELUMO​ )[2].

  • Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea): The 3,4-dichloro substitution provides a highly electron-withdrawing, planar profile. The halogens form strong, specific interactions (halogen bonding) with residues like Phe255 and Ser264 in the hydrophobic pocket of the D1 protein. This results in an exceptionally high binding affinity ( pI50​ ).

  • 4-n-Propylphenylurea (1,1-dimethyl-3-(4-propylphenyl)urea): Replacing the halogens with a 4-n-propyl group shifts the electronic profile from electron-withdrawing to electron-donating. While the 3-carbon aliphatic chain maintains a comparable logP necessary for membrane penetration, it relies entirely on van der Waals forces for target-site docking. Consequently, it exhibits a slightly lower pI50​ but gains favorable crop selectivity (e.g., in cereals), as alkyl groups are more readily oxidized by plant cytochrome P450 enzymes.

Quantitative Data Summary
Physicochemical / Biological ParameterDiuron4-n-Propylphenylurea
IUPAC Nomenclature 3-(3,4-dichlorophenyl)-1,1-dimethylurea1,1-dimethyl-3-(4-propylphenyl)urea
Ring Substitution 3,4-dichloro (Electron-withdrawing)4-n-propyl (Electron-donating)
Lipophilicity ( logP ) ~2.68~2.80
Target Binding Affinity ( pI50​ ) 6.7 – 7.16.0 – 6.4
Primary D1 Binding Interaction Halogen bonding & HydrophobicHydrophobic (van der Waals)
Environmental Half-life ( DT50​ ) 90 – 180 days (Persistent)15 – 30 days (Readily degraded)
Crop Selectivity Profile Non-selective / Broad-spectrumSelective (Cereals/Grasses)

Experimental Workflows for Comparative Efficacy

To objectively compare the intrinsic target-site activity of these two compounds without the confounding variables of cuticular uptake or in planta metabolism, a self-validating in vitro thylakoid fluorescence assay is required.

Causality-Driven Protocol: Thylakoid Fluorescence Assay
  • Preparation of Thylakoid Suspensions: Isolate thylakoids from susceptible Arabidopsis thaliana leaves using a sucrose gradient. Causality: Using isolated thylakoids directly exposes the D1 protein, ensuring that the measured pI50​ strictly reflects receptor binding affinity rather than whole-plant pharmacokinetics.

  • Dose-Response Setup: Prepare herbicide stock solutions in DMSO. Create a logarithmic dilution series from 0.1 nM to .

  • Dark Incubation: Incubate thylakoids with the herbicide for 15 minutes at 25°C in complete darkness. Causality: Phenylureas are reversible inhibitors. Dark incubation allows the system to reach thermodynamic binding equilibrium without triggering light-induced oxidative degradation of the D1 protein, which would artificially skew the baseline fluorescence ( F0​ ).

  • Vehicle Control Validation: Run a parallel control using 0.1% DMSO. Causality: Solvents can uncouple thylakoid membranes at high concentrations. Restricting DMSO to 0.1% ensures the proton motive force remains intact, validating that any reduction in the Fv​/Fm​ ratio is exclusively due to the herbicide.

  • PAM Fluorometry Measurement: Apply a saturating light pulse and measure the variable over maximum fluorescence ( Fv​/Fm​ ). Calculate the pI50​ using non-linear regression.

Workflow Prep 1. Prepare Thylakoid Suspensions (Spinach/Arabidopsis) Dose 2. Dose-Response Setup (0.1 nM to 100 µM Herbicide) Prep->Dose Incubate 3. Incubation in Dark (15 mins, 25°C) Dose->Incubate Measure 4. Measure Chlorophyll a Fluorescence (PAM Fluorometry) Incubate->Measure Analyze 5. Calculate Fv/Fm & pI50 (Non-linear Regression) Measure->Analyze Control Vehicle Control (0.1% DMSO) Control->Measure

Fig 2: Self-validating in vitro thylakoid assay workflow for measuring PSII inhibition (pI50).

Environmental Fate and Off-Target Profiling

Understanding the post-application behavior of these molecules is critical for modern agrochemical development.

Microbial Degradation: The structural differences between the two compounds drastically alter their environmental persistence. Diuron's heavily halogenated ring makes it highly recalcitrant to microbial attack, leading to prolonged soil half-lives and potential accumulation in pelagic microbiomes[3]. Conversely, 4-n-Propylphenylurea is highly susceptible to microbial degradation. Soil bacteria (such as Sphingomonas sp.) readily initiate metabolism via N-demethylation followed by rapid oxidation of the n-propyl side chain, resulting in a much shorter environmental half-life.

Toxicological Off-Target Effects: When evaluating safety profiles, researchers must look beyond plant targets. Chemical structure screening has revealed that Diuron exhibits structural similarities that allow it to act as a partial agonist for the Aryl Hydrocarbon Receptor (AhR) pathway in mammalian models, potentially inducing CYP1A1-associated enzyme activity[4]. Alkyl-substituted analogs like 4-n-Propylphenylurea generally exhibit altered steric profiles that may mitigate these specific AhR interactions, though rigorous in vitro toxicological screening remains a prerequisite during lead optimization.

Sources

Validation of an HPLC Method for 4-n-Propylphenylurea Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-n-Propylphenylurea is a critical intermediate synthesized during the production of aminobenzenesulfonic acid derivatives, which function as potent ischemic cardiac muscle protecting agents[1]. Because impurities in the intermediate stage can propagate through the synthetic pathway and compromise the safety and efficacy of the final Active Pharmaceutical Ingredient (API), accurate quantification of 4-n-Propylphenylurea is non-negotiable.

This guide objectively compares the performance of a traditional 5 µm fully porous C18 column against a modern 2.6 µm Core-Shell C18 column for the HPLC analysis of 4-n-Propylphenylurea. We will explore the causality behind the chromatographic improvements and provide a fully documented, self-validating methodology aligned with ICH Q2(R2)[2] and USP <621>[3] guidelines.

Part 1: The Causality of Column Selection (Core-Shell vs. Fully Porous)

When developing an HPLC method, the choice of stationary phase dictates the thermodynamic and kinetic efficiency of the separation. While a 5 µm fully porous C18 column has historically been the default, modern laboratories increasingly rely on Core-Shell technology.

The Mechanistic Causality: The performance difference is governed by mass transfer kinetics, mathematically described by the van Deemter equation ( H=A+B/u+C⋅u ). A 2.6 µm core-shell particle consists of a 1.7 µm solid, impermeable silica core surrounded by a 0.45 µm porous outer shell.

  • Reduced C Term (Mass Transfer): The solid core restricts the diffusion path of the 4-n-Propylphenylurea molecules. By preventing the analyte from diffusing deep into the particle, the resistance to mass transfer is drastically reduced, preventing band broadening at higher flow rates.

  • Reduced A Term (Eddy Diffusion): The highly uniform particle size distribution of core-shell columns minimizes the variation in paths the mobile phase can take, leading to a tighter analyte band.

The result is a sharper, taller peak (higher theoretical plates, N ) and a shorter retention time without generating the extreme backpressures associated with sub-2 µm UHPLC columns.

ColumnSelection Start Target: 4-n-Propylphenylurea Method Development Eval Evaluate Column Technologies Start->Eval Porous 5 µm Fully Porous C18 (Traditional) Eval->Porous CoreShell 2.6 µm Core-Shell C18 (Modern) Eval->CoreShell Kinetics Mass Transfer Kinetics (van Deemter Optimization) Porous->Kinetics High Diffusion Path CoreShell->Kinetics Short Diffusion Path Decision Select Core-Shell for Validation (Higher N, Lower tR) Kinetics->Decision Optimal Performance

Logical workflow for selecting the optimal HPLC column based on mass transfer kinetics.

Part 2: Experimental Protocol (A Self-Validating System)

To guarantee trustworthiness and data integrity, this analytical protocol is designed as a self-validating system . The chromatography data system (CDS) is programmed with conditional logic: the software evaluates the System Suitability Test (SST) injections in real-time. If the tailing factor ( Tf​ ) exceeds 1.5 or theoretical plates ( N ) drop below 2000, the sequence automatically aborts. This prevents the consumption of valuable samples and ensures no out-of-specification (OOS) data is generated due to system malfunction.

Step-by-Step Methodology
  • Mobile Phase Preparation: Mix HPLC-grade Acetonitrile and Milli-Q Water containing 0.1% Phosphoric Acid in a 55:45 (v/v) ratio. Filter the mixture through a 0.22 µm PTFE membrane and degas ultrasonically for 10 minutes.

  • Standard Preparation: Accurately weigh 50.0 mg of 4-n-Propylphenylurea reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a 1000 µg/mL stock solution. Dilute an aliquot to a working concentration of 50 µg/mL.

  • System Setup: Purge the LC system (e.g., Agilent 1260 Infinity II). Install the selected column (100 x 4.6 mm). Set the flow rate to 1.0 mL/min, column compartment temperature to 30°C, and UV detection wavelength to 240 nm. Injection volume is 10 µL.

  • Self-Validating Sequence Execution:

    • Injection 1: Blank (Mobile Phase) — Checks for carryover and baseline interference.

    • Injections 2–7: SST Standard (50 µg/mL, 6 replicates) — Evaluates N , Tf​ , and %RSD. (System Gate: Abort if criteria fail)

    • Injections 8–20: Unknown Samples — Bracketed by a standard every 6 injections to verify retention time and response stability.

Part 3: System Suitability Testing (USP <621>)

Before executing the full ICH validation, we compared the SST performance of the two columns. According to the harmonized USP <621> guidelines[3], parameters such as peak symmetry and theoretical plates are mandatory indicators of system control.

As shown in Table 1, the Core-Shell column vastly outperformed the fully porous alternative, yielding nearly triple the theoretical plates, perfectly symmetrical peaks, and a 50% reduction in run time.

Table 1: System Suitability Comparison (n=6 injections)
ParameterUSP <621> Requirement5 µm Fully Porous C182.6 µm Core-Shell C18
Retention Time ( tR​ ) N/A8.4 min4.2 min
Theoretical Plates ( N ) > 20004,50012,800
Tailing Factor ( Tf​ ) 0.8 - 1.81.451.05
Signal-to-Noise ( S/N ) > 10 (for LOQ)45110
Injection Precision (%RSD) ≤ 2.0%1.1%0.4%

Part 4: ICH Q2(R2) Method Validation Data

Following the selection of the superior Core-Shell column, the method was fully validated according to the latest ICH Q2(R2) guidelines[4], which emphasize a lifecycle and risk-based approach to analytical procedures.

Validation SST System Suitability (USP <621>) N > 2000, Tf < 1.5 Spec Specificity (Blank & Forced Degradation) SST->Spec Pass Lin Linearity & Range (LOQ to 120% Target) Spec->Lin No Interference Acc Accuracy & Precision (Recovery & %RSD < 2.0%) Lin->Acc R² > 0.999 Rob Robustness (Flow, Temp, pH ± 10%) Acc->Rob Validated Rep Final Validation Report Rob->Rep Documented

Step-by-step ICH Q2(R2) validation workflow for the 4-n-Propylphenylurea HPLC method.

Table 2: Summary of Validation Results (Core-Shell Method)
Validation ParameterAcceptance Criteria (ICH Q2(R2))Experimental Results
Specificity No interference from blank/degradantsPass (Baseline resolved from all stress degradants)
Linearity Range 25% to 120% of nominal concentration10 - 150 µg/mL
Correlation Coefficient ( R2 ) ≥ 0.9990.9998
Accuracy (Recovery) 98.0% - 102.0% (at 50%, 100%, 150%)99.4% - 100.5%
Method Precision (%RSD) ≤ 2.0% (n=6 preparations)0.65%
Intermediate Precision (%RSD) ≤ 2.0% (n=12, different days/analysts)0.82%
Limit of Detection (LOD) S/N ≥ 30.5 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 101.5 µg/mL
Robustness %RSD ≤ 2.0% under deliberate variationsPass (Max %RSD 1.1% during flow/temp shifts)

Conclusion

By transitioning from a traditional 5 µm fully porous column to a 2.6 µm Core-Shell architecture, laboratories can achieve a 50% reduction in analysis time while simultaneously improving sensitivity and peak shape. When coupled with a self-validating sequence protocol that actively gates data based on system suitability, this HPLC method for 4-n-Propylphenylurea analysis fully satisfies the rigorous analytical control demands of both USP <621> and ICH Q2(R2) regulatory frameworks.

References

  • Title: EP0390654B1 - Aminobenzenesulfonic acid derivative. Source: Google Patents. URL:[1]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency (EMA). URL:[Link][2]

  • Title: Validation of Analytical Procedures Q2(R2). Source: International Council for Harmonisation (ICH). URL:[Link][4]

Sources

Comprehensive Comparison Guide: Cross-Validation of Analytical Methods for 4-n-Propylphenylurea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-n-Propylphenylurea is a critical intermediate in the synthesis of aminobenzenesulfonic acid derivatives and a representative compound of the phenylurea class. Accurate quantification of this compound in both environmental matrices and biological fluids is paramount for pharmacokinetic profiling and toxicological assessments.

When advancing a drug development program, laboratories frequently transition from legacy High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to achieve higher throughput and sensitivity. This guide provides an in-depth, objective comparison of these two methodologies and outlines the rigorous cross-validation framework required by the [1] and the .

Physicochemical Context & Method Causality

The analytical strategy for 4-n-Propylphenylurea is dictated by its molecular structure:

  • Chromophoric Core: The phenyl ring conjugated with the urea moiety provides strong UV absorbance, peaking at approximately 245 nm[2]. This makes HPLC-UV a viable, cost-effective option for bulk analysis or high-concentration formulations.

  • Hydrophobicity: The n-propyl chain imparts moderate lipophilicity, making the compound highly amenable to reversed-phase (C18) chromatography and Solid-Phase Extraction (SPE)[2].

  • Proton Affinity: The nitrogen atoms in the urea linkage readily accept protons ( H+ ) in acidic environments, making the molecule highly responsive to positive Electrospray Ionization (ESI+) in LC-MS/MS[3].

The Causality of Sensitivity: Why does LC-MS/MS drastically outperform HPLC-UV in Lower Limit of Quantification (LLOQ)? UV detection relies on light absorption, meaning any co-eluting endogenous matrix component with a conjugated pi-system will create baseline noise[2]. Conversely, LC-MS/MS utilizes Multiple Reaction Monitoring (MRM). The first quadrupole isolates the specific precursor mass, the collision cell fragments it, and the third quadrupole isolates a specific product ion. This double-mass-filtering virtually eliminates matrix noise, exponentially increasing the Signal-to-Noise (S/N) ratio[4].

The Self-Validating Protocol Architecture

To ensure scientific integrity, the experimental workflows below are designed as self-validating systems . A self-validating assay automatically flags its own systemic errors before invalid data can be reported.

  • Isotopic Internal Standardization: An isotopically labeled analog (e.g., 4-n-Propylphenylurea-d4) is spiked into every sample before extraction. Because it shares the exact physicochemical properties of the analyte, it corrects for volumetric errors, SPE recovery losses, and MS matrix suppression in real-time[1][4].

  • Matrix-Matched Calibration: Calibrators are prepared in the exact same biological matrix as the unknown samples, validating that matrix effects are accounted for in the regression curve.

  • Bracketed Quality Controls (QCs): Unknown samples are bracketed by Low, Mid, and High QCs. If the precision or accuracy of these QCs deviates by >15% (or >20% at the LLOQ), the analytical run automatically fails[5][6].

Step-by-Step Methodology: Sample Preparation (SPE)

Applicable to both HPLC-UV and LC-MS/MS workflows.

  • Spiking & Equilibration: Aliquot 500 µL of the sample matrix (e.g., plasma). Spike with 10 µL of Internal Standard (IS) working solution. Vortex for 30 seconds and equilibrate for 10 minutes. (Causality: Equilibration ensures the IS binds to matrix proteins identically to the endogenous analyte).

  • SPE Conditioning: Condition a C18 SPE cartridge (30 mg/1 mL) with 1 mL methanol followed by 1 mL HPLC-grade water. (Causality: Methanol solvates the C18 alkyl chains, maximizing surface area for hydrophobic interaction).

  • Loading: Load the sample onto the cartridge at 1 mL/min.

  • Washing: Wash with 1 mL of 5% methanol in water. (Causality: This specific concentration removes polar interferences like salts and small peptides without eluting the hydrophobic 4-n-Propylphenylurea)[2].

  • Elution & Reconstitution: Elute with 1 mL of 100% acetonitrile. Evaporate under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Step-by-Step Methodology: Instrumental Analysis

Method A: HPLC-UV (Routine/Bulk Analysis)

  • Column: C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 60:40 Acetonitrile : Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Diode Array Detector (DAD) set to 245 nm[2].

Method B: LC-MS/MS (Trace/Bioanalytical Assay)

  • Column: C18 Sub-2 µm (50 mm x 2.1 mm, 1.8 µm) for UHPLC.

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). (Causality: Formic acid provides the protons necessary for efficient ESI+ ionization)[3].

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI+ in MRM mode.

Cross-Validation Framework & Workflow

When data from both methods are to be combined or compared in regulatory submissions, cross-validation is mandatory[4][7]. According to the ICH M10 guideline (implemented in 2023 to harmonize FDA and EMA standards), the cross-validation must demonstrate that the difference between the two methods is within ±20% for at least 67% of the incurred or spiked QC samples[6][8].

CrossValidation Start Spiked Matrix Samples (4-n-Propylphenylurea) SPE Solid-Phase Extraction (C18) Analyte Enrichment & Cleanup Start->SPE Split Aliquoting for Cross-Validation SPE->Split HPLC HPLC-UV (245 nm) Routine Bulk Analysis Split->HPLC LCMS LC-MS/MS (MRM) Trace/Bioanalytical Assay Split->LCMS DataHPLC Quantification (External/Internal Std) HPLC->DataHPLC DataLCMS Quantification (Isotope Dilution) LCMS->DataLCMS Compare Statistical Comparison (Bland-Altman, %Bias < 15%) DataHPLC->Compare DataLCMS->Compare

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Quantitative Data & Performance Comparison

The following tables summarize the experimental validation parameters and cross-validation results, evaluated against standard bioanalytical acceptance criteria[1][5].

Table 1: Comparative Performance Metrics
ParameterHPLC-UVLC-MS/MSRegulatory Acceptance (ICH M10)
LLOQ 10.0 ng/mL0.05 ng/mLSignal-to-Noise ≥ 5 (UV) or 10 (MS)
Linear Dynamic Range 10 - 5000 ng/mL0.05 - 100 ng/mLR² ≥ 0.99
Inter-day Precision (%CV) < 10.5%< 7.2%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%Bias) ± 12.0%± 8.5%± 15% (± 20% at LLOQ)
Matrix Effect Not applicable (UV)92% - 105%IS-normalized MF CV ≤ 15%
Selectivity Moderate (co-elution risk)High (MRM transitions)No interference > 20% of LLOQ
Table 2: Cross-Validation Results (Spiked Plasma QCs)

To establish equivalency, identical Quality Control (QC) samples were analyzed using both validated methods. The percentage difference was calculated as: |UV - MS| / Mean * 100.

QC LevelNominal Conc. (ng/mL)HPLC-UV Mean (ng/mL)LC-MS/MS Mean (ng/mL)% DifferencePass/Fail
Low (LQC) 15.016.214.89.0%Pass
Mid (MQC) 100.0104.598.26.2%Pass
High (HQC) 800.0785.0810.43.1%Pass

References

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation and study sample analysis (2022) Source: International Council for Harmonisation (ICH) / European Medicines Agency (EMA) URL: [Link]

  • Title: Multiresidue HPLC methods for phenyl urea herbicides in water Source: PubMed / National Institutes of Health (NIH) URL: [Link]

Sources

comparing the efficacy of different synthetic routes for 4-n-Propylphenylurea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing 4-n-Propylphenylurea (1-(4-propylphenyl)urea) is a critical building block in the synthesis of agrochemicals (such as sulfonylurea herbicides) and specific pharmaceutical receptor antagonists. The selection of a synthetic route dictates not only the atom economy and yield but also the safety profile of the manufacturing process. This guide objectively evaluates three distinct synthetic pathways—ranging from classical aqueous cyanate additions to modern phosgene-free isocyanate surrogates—providing researchers with the experimental data and mechanistic insights needed to optimize their workflows.

Mechanistic Routing Visualization

Fig 1. Divergent synthetic pathways converging on 4-n-Propylphenylurea.

Pathway A: Aqueous Cyanate Addition (The Wöhler-Type Approach)

Overview : This classical method relies on the in situ generation of isocyanic acid (HNCO) from sodium or potassium cyanate in an acidic aqueous medium, followed by nucleophilic attack by 4-n-propylaniline .

Causality & Experimental Design : The use of acetic acid serves a dual purpose: it protonates the cyanate anion to form the highly electrophilic HNCO, and it increases the solubility of the hydrophobic 4-n-propylaniline in the aqueous system. The reaction is strictly maintained at 0°C (ice bath) because HNCO is prone to rapid hydrolysis into ammonia and carbon dioxide at elevated temperatures, which would severely degrade the atom economy and yield.

Self-Validating Protocol :

  • Preparation : Dissolve 31.4 g (0.232 mol) of 4-n-propylaniline in a mixture of 116 mL glacial acetic acid and 232 mL deionized water.

  • Electrophile Generation : In a separate 2 L flask, dissolve 130 g of sodium cyanate (NaOCN) in 900 mL of water. Chill to 0°C using an ice-water bath.

  • Addition : Add the aniline/acetic acid solution dropwise to the NaOCN solution over 15 minutes, maintaining vigorous stirring. Validation point: An immediate white precipitate of the target urea will begin to form, indicating successful nucleation.

  • Maturation : Stir for an additional 30 minutes at 0°C. Monitor the disappearance of the aniline via TLC (Hexane:EtOAc 3:1, UV active).

  • Isolation : Filter the precipitated crystals under vacuum, wash extensively with cold water to remove residual sodium acetate, and dry in vacuo to yield ~38.88 g (94% yield) of 4-n-propylphenylurea.

Pathway B: Phosgene-Free Dioxazolone Surrogate (Green Chemistry)

Overview : A modern, environmentally benign approach utilizing 3-(4-n-propylphenyl)-1,4,2-dioxazol-5-one as a stable precursor that generates an isocyanate intermediate in situ upon mild heating .

Causality & Experimental Design : Handling free 4-n-propylphenyl isocyanate poses severe inhalation hazards and requires stringent moisture-free conditions. Dioxazolones bypass this by undergoing a thermally induced decarboxylation (Lossen-type rearrangement) at 45–60°C to release the isocyanate directly into the reaction medium. Sodium acetate (NaOAc) is added as a mild base to activate the ammonia nucleophile and neutralize trace acidic byproducts, while methanol provides a polar protic environment that stabilizes the transition state without outcompeting ammonia for the electrophile.

RouteB Diox 3-(4-n-Propylphenyl)- 1,4,2-dioxazol-5-one Isocyanate [ 4-n-Propylphenyl Isocyanate ] (In situ intermediate) Diox->Isocyanate Heat (45-60°C) - CO2 Product 4-n-Propylphenylurea Isocyanate->Product NH3 / MeOH NaOAc

Fig 2. Decarboxylative rearrangement of dioxazolone to in situ isocyanate.

Self-Validating Protocol :

  • Setup : Charge a round-bottom flask with 3-(4-n-propylphenyl)-1,4,2-dioxazol-5-one (10 mmol), NaOAc (5 mmol), and 20 mL of anhydrous methanol.

  • Nucleophile Introduction : Add an excess of aqueous ammonia (28% NH₄OH, 30 mmol) to the suspension.

  • Thermal Activation : Heat the mixture to 45°C. Validation point: The suspension will gradually clarify as the dioxazolone is consumed, followed by the slow precipitation of the urea product.

  • Completion : Maintain heating for 15 hours. Prolonged reaction times are necessary because the rate-determining step is the thermal decarboxylation of the dioxazolone, not the subsequent amination.

  • Isolation : Cool to room temperature. The unsymmetrical phenylurea precipitates cleanly. Filter and wash with cold methanol to yield the product in ~85-90% yield without the need for chromatographic purification.

Pathway C: Direct Isocyanate Amination (Industrial Standard)

Overview : The direct reaction of commercially sourced or pre-synthesized 4-n-propylphenyl isocyanate with ammonia.

Causality & Experimental Design : The isocyanate carbon is highly electrophilic due to the cumulative double bonds (N=C=O). Ammonia, being a strong, unhindered nucleophile, attacks this carbon instantaneously. The reaction is performed in an aprotic solvent (like THF or DCM) at 0°C to control the highly exothermic nature of the addition and to prevent the formation of symmetrical 1,3-bis(4-n-propylphenyl)urea, which can occur if water hydrolyzes the isocyanate to an aniline that subsequently attacks unreacted isocyanate.

Self-Validating Protocol :

  • Preparation : Dissolve 4-n-propylphenyl isocyanate (10 mmol) in 20 mL of anhydrous THF under an inert argon atmosphere. Cool to 0°C.

  • Addition : Slowly add aqueous ammonia (28%, 20 mmol) dropwise. Validation point: A highly exothermic reaction occurs immediately, with rapid formation of a dense white precipitate.

  • Maturation : Stir for 1 hour, allowing the mixture to warm to room temperature.

  • Isolation : Concentrate the mixture under reduced pressure to remove THF. Slurry the residue in water, filter, and dry to achieve near-quantitative yields (>95%).

Efficacy Analytics & Comparative Data

MetricPathway A (Aqueous Cyanate)Pathway B (Dioxazolone Surrogate)Pathway C (Direct Amination)
Primary Reagents 4-n-propylaniline, NaOCN, AcOHDioxazolone precursor, NH₃, MeOH4-n-propylphenyl isocyanate, NH₃
Average Yield ~94%85 – 90%>95%
Reaction Time 0.5 – 1 Hour15 Hours< 1 Hour
Operating Temp 0°C45 – 60°C0°C to 25°C
Safety Profile High (Aqueous, stable reagents)High (Phosgene-free, stable precursor)Low (Toxic, moisture-sensitive isocyanate)
Key Advantage Highly scalable, cheap reagentsEnvironmentally benign, excellent chemoselectivityRapid kinetics, near-quantitative yield

Strategic Synthesis Selection

  • For Process Chemistry & Scale-Up : Pathway A is the most cost-effective and scalable. It utilizes inexpensive, readily available reagents (cyanate and acetic acid) and water as a primary solvent, making it highly attractive for multi-kilogram manufacturing without the overhead of inert atmosphere engineering.

  • For Green Chemistry & EHS Compliance : Pathway B represents the vanguard of sustainable synthesis. By eliminating phosgene derivatives and free isocyanates, it drastically reduces the environmental and safety footprint, making it ideal for stringent regulatory environments and modern pharmaceutical development.

  • For High-Throughput / Discovery Labs : Pathway C is optimal due to its rapid reaction time and near-quantitative yield, provided that strict engineering controls (fume hoods, inert atmosphere) are available to handle the toxic isocyanate precursors safely.

References

  • Title: EP0390654B1 - Aminobenzenesulfonic acid derivative Source: Google Patents URL
  • Title : Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates Source : Synthetic Communications (Taylor & Francis) URL :[Link]

  • Title : A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water Source : RSC Advances URL :[Link]

validating the mechanism of action of 4-n-Propylphenylurea

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Mechanism of Action of 4-n-Propylphenylurea: A Technical Comparison Guide for sEH Inhibitors

Executive Summary

As a Senior Application Scientist specializing in lipidomics and enzyme modulation, I frequently evaluate small-molecule probes for their target engagement and translational viability. The mammalian soluble epoxide hydrolase (sEH) is a critical regulatory enzyme that converts protective, anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs) 1. Inhibiting sEH is a highly validated pharmacological strategy for treating cardiovascular diseases, neuroinflammation, and neurodegenerative conditions like Alzheimer's disease 2.

Among the foundational pharmacophores identified for sEH inhibition, phenylurea derivatives stand out. This guide provides a rigorous validation of the mechanism of action of 4-n-Propylphenylurea (4-nPPU) , objectively comparing its performance against next-generation alternatives (such as TPPU and AUDA), and detailing the self-validating experimental workflows required to prove target engagement.

Mechanistic Rationale: The Urea Pharmacophore

To validate a probe, one must first understand the causality of its binding. Why do ureas inhibit sEH? The sEH active site contains a catalytic triad where Asp333 acts as the primary nucleophile [[1]]().

Urea-based inhibitors like 4-nPPU function as transition-state analogs. The urea carbonyl and amine groups form highly stable, stoichiometric hydrogen bonds with Asp333 and adjacent tyrosine residues, effectively locking the enzyme in an inactive state 1. The 4-n-propylphenyl moiety acts as a lipophilic anchor, occupying the hydrophobic tunnel normally reserved for the aliphatic tail of endogenous arachidonic acid epoxides.

sEH_Pathway AA Arachidonic Acid (Substrate) CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH sEH Enzyme (Target) EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitor 4-nPPU / TPPU (Urea Inhibitors) Inhibitor->sEH

Mechanism of sEH inhibition by 4-nPPU, preventing the degradation of anti-inflammatory EETs.

Comparative Performance Data

While 4-nPPU is a highly effective baseline in vitro probe, modern drug development has optimized the phenylurea scaffold to improve pharmacokinetics and potency. For instance, TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea) incorporates a piperidine ring to enhance aqueous solubility and a trifluoromethoxy group to resist metabolic degradation. This makes TPPU far superior for long-term in vivo models of multiple sclerosis (EAE) 3 and Alzheimer's disease 2.

Table 1: Pharmacodynamic & Pharmacokinetic Comparison of sEH Inhibitors

CompoundTargetIC50 (Human sEH)Aqueous SolubilityMetabolic StabilityPrimary Use Case
4-nPPU sEH~45 nMModerateLow (Rapid oxidation)In vitro baseline probe
TPPU sEH1.1 nMHighHigh (t1/2 > 30h)In vivo chronic models
AUDA sEH3.2 nMLowLow (Rapid β-oxidation)Acute in vivo studies
DCU sEH120 nMVery LowModerateHistorical reference

Data Analysis: Dicyclohexylurea (DCU) is a classic inhibitor but suffers from notoriously poor solubility, limiting its assay utility 1. 4-nPPU resolves this solubility issue slightly, making it a reliable biochemical tool, but it cannot compete with the sub-nanomolar potency and extended half-life of TPPU for animal studies.

Experimental Protocols for Validation

An assay is only as robust as its internal controls. The following methodologies are designed as self-validating systems to ensure that any observed inhibition is a true pharmacological event, not an artifact of compound aggregation or assay interference.

In Vitro Target Engagement: High-Throughput Fluorescence Assay

Historically, sEH activity was measured using radioactive tDPPO or spectrophotometric assays, which lack the sensitivity required to differentiate tight-binding nanomolar inhibitors 4. To resolve this, we utilize a continuous fluorescence-based assay using the substrate PHOME. The causality here is simple: PHOME yields a highly fluorescent product upon epoxide hydrolysis, providing a continuous, sensitive readout 4.

Assay_Workflow Step1 1. Recombinant sEH + Buffer (Establish Baseline) Step2 2. Add 4-nPPU / TPPU (Target Engagement) Step1->Step2 Step3 3. Add PHOME Substrate (Initiate Hydrolysis) Step2->Step3 Step4 4. Measure Fluorescence (Ex 330nm / Em 465nm) Step3->Step4 Step5 5. Normalize to Standard Curve (Self-Validation) Step4->Step5

Self-validating high-throughput fluorescence workflow for quantifying sEH inhibition.

Step-by-Step Methodology:

  • Enzyme Preparation : Dilute recombinant human sEH in 25 mM Bis-Tris/HCl buffer (pH 7.0) containing 0.1 mg/mL BSA to prevent non-specific enzyme adherence to the microplate walls.

  • Inhibitor Incubation : Add 4-nPPU (titrated from 10 µM to 0.1 nM) and incubate at 30°C for 5 minutes. Self-Validation: Always include a vehicle control (DMSO) and a reference standard (TPPU) to confirm assay dynamic range.

  • Reaction Initiation : Add the fluorescent substrate PHOME (final concentration 50 µM).

  • Kinetic Readout : Measure fluorescence continuously for 10 minutes at Ex 330 nm / Em 465 nm.

  • Data Normalization : Crucial Causality Step—Convert Relative Fluorescence Units (RFU) to absolute velocity (µM/min) using a standard curve of the pure fluorescent product (6-methoxy-2-naphthaldehyde). This ensures the IC50 calculation is mathematically self-validating and independent of daily fluorometer fluctuations.

In Vivo Target Engagement: Targeted Lipidomics

To validate that a urea inhibitor is engaging sEH in vivo, one must measure the downstream lipid mediators. In neuroinflammatory models like EAE, prophylactic treatment with an sEH inhibitor blocks the production of dihydroxy-FAs and increases intact EpFAs (e.g., 12(13)-EpOME) in target tissues like the spinal cord [[3]]().

Step-by-Step Methodology:

  • Tissue Homogenization : Flash-freeze spinal cord or brain tissue in liquid nitrogen. Homogenize in cold methanol containing 0.1% BHT to prevent ex vivo auto-oxidation of lipids.

  • Internal Standard Spiking : Self-Validation—Spike the homogenate with deuterated internal standards (e.g., d11-14(15)-EET and d11-14,15-DHET) prior to extraction. This accounts for lipid loss during solid-phase extraction and matrix suppression during ionization, ensuring the EpFA/diol ratio is an absolute metric.

  • Solid Phase Extraction (SPE) : Load the homogenate onto Oasis HLB cartridges, wash with 5% methanol, and elute with ethyl acetate.

  • LC-MS/MS Analysis : Analyze the eluate using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Target engagement is confirmed when the ratio of EpFAs to dihydroxy-FAs shifts significantly upward compared to vehicle-treated controls.

Conclusion and Strategic Recommendations

While 4-n-Propylphenylurea (4-nPPU) serves as an excellent, cost-effective biochemical probe to establish baseline sEH inhibition in vitro, it lacks the metabolic stability required for rigorous in vivo efficacy studies. For translational research involving complex disease models like Alzheimer's or Autoimmune Encephalomyelitis, researchers should transition to advanced phenylurea derivatives like TPPU, which offer sub-nanomolar potency and exceptional pharmacokinetic profiles.

References

  • Potent urea and carbamate inhibitors of soluble epoxide hydrolases. PNAS.[Link]

  • A Soluble Epoxide Hydrolase Inhibitor Improves Cerebrovascular Dysfunction, Neuroinflammation, Amyloid Burden, and Cognitive Impairments in the hAPP/PS1 TgF344-AD Rat Model of Alzheimer's Disease. Int J Mol Sci.[Link]

  • A Soluble Epoxide Hydrolase Inhibitor, 1-TrifluoromethoxyPhenyl-3-(1-Propionylpiperidin-4-yl) Urea, Ameliorates Experimental Autoimmune Encephalomyelitis. Frontiers in Pharmacology.[Link]

  • Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry.[Link]

Sources

comparing the toxicity of 4-n-Propylphenylurea with other phenylureas

Author: BenchChem Technical Support Team. Date: March 2026

[label="Validation:\nMicrotox Test", fillcolor="#FBBC05", fontcolor=

Fig 1: Mechanistic divergence in toxicity pathways between halogenated and alkyl-substituted phenylureas.

Comparative Toxicity Data

To objectively assess the safety margins, the table below synthesizes acute and ecotoxicological data across the phenylurea class.

CompoundStructural ClassAcute Oral LD50 (Rodent)Microtox EC50 (V. fischeri)Primary Non-Target MOAEnvironmental Persistence
4-n-Propylphenylurea Alkyl-substituted> 5,000 mg/kg*High (Low Toxicity)Minimal / Rapid ClearanceLow
Diuron 3,4-dichloro~ 3,400 mg/kg11.8 mg/L[1]PXR Activation / Anti-androgenicHigh (Months)
Linuron 3,4-dichloro, methoxy~ 4,000 mg/kg< 15.0 mg/LAnti-androgenicHigh
Monuron 4-chloro~ 3,600 mg/kg~ 20.0 mg/LOxidative StressModerate

*Note: Data extrapolated from pharmaceutical intermediate safety profiles via up-and-down LD50 methodologies[2]. Higher LD50 and EC50 values indicate lower toxicity.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, toxicity comparisons must be derived from self-validating experimental frameworks. The following protocols detail the causality behind our assay choices and the internal validation mechanisms required for reliable QSTR modeling.

Protocol A: High-Throughput Ecotoxicity Screening (Microtox Assay)

Causality: The Microtox assay utilizes the bioluminescent marine bacterium Vibrio fischeri. Because bacterial bioluminescence is directly coupled to the cellular electron transport chain and cellular respiration, any disruption by toxic compounds causes an immediate, quantifiable drop in light output. This provides a rapid, real-time readout of basal cytotoxicity before advancing to complex, resource-intensive mammalian assays[3].

Step-by-Step Methodology:

  • Preparation: Reconstitute lyophilized V. fischeri in 2% NaCl reconstitution solution. Equilibrate to 15°C in a temperature-controlled photometer.

  • Dilution Series: Prepare a 1:2 serial dilution of 4-n-Propylphenylurea and Diuron (reference toxicant) in 2% NaCl, ranging from 0.1 mg/L to 100 mg/L.

  • Inoculation: Add 10 µL of the bacterial suspension to 1 mL of each test concentration.

  • Measurement: Record luminescence at exactly 5 minutes and 15 minutes post-inoculation.

  • Self-Validation Checkpoint: Run a concurrent Phenol reference standard (positive control) and a 2% NaCl blank (negative control).

    • Validation Rule: The assay is only valid if the 5-minute EC50 of the Phenol standard falls strictly between 13.0 and 26.0 mg/L. If it falls outside this range, the bacterial batch is compromised, and the assay must be aborted and recalibrated.

Protocol B: Mammalian Endocrine Disruption Profiling (In Vitro PXR Activation)

Causality: Since halogenated phenylureas are known to inadvertently bind to the Pregnane X Receptor (PXR)—a master regulator of xenobiotic metabolism—causing off-target endocrine disruption[4], it is crucial to verify that the alkyl substitution in 4-n-Propylphenylurea eliminates this binding affinity.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 cells stably transfected with a PXR-driven luciferase reporter gene into 96-well plates at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dosing: Treat cells with 4-n-Propylphenylurea and Diuron at concentrations ranging from 0.1 µM to 50 µM.

  • Controls: Treat positive control wells with 10 µM Rifampicin (a known potent PXR agonist). Treat negative control wells with 0.1% DMSO vehicle.

  • Luminescence Readout: After 24 hours of exposure, lyse the cells using a commercial luciferase assay reagent and quantify luminescence using a microplate reader.

  • Self-Validation Checkpoint: Calculate the Z'-factor between the Rifampicin positive control and the DMSO negative control.

    • Validation Rule: The assay is validated only if the Z'-factor is ≥0.5 , ensuring a robust dynamic range and high signal-to-noise ratio. A Z'-factor < 0.5 triggers an automatic rejection of the plate data.

Workflow Lib Compound Library (4-n-Propylphenylurea vs. Diuron) Microtox Protocol A: Microtox Assay (V. fischeri Bioluminescence) Lib->Microtox Receptor Protocol B: PXR Activation (HepG2 Luciferase Reporter) Lib->Receptor Valid1 Validation Gate: Phenol EC50 = 13-26 mg/L? Microtox->Valid1 Valid2 Validation Gate: Assay Z'-factor >= 0.5? Receptor->Valid2 Fail1 Abort & Recalibrate Valid1->Fail1 No QSTR Data Synthesis & QSTR Toxicity Modeling Valid1->QSTR Yes Fail2 Abort & Recalibrate Valid2->Fail2 No Valid2->QSTR Yes

Fig 2: Self-validating experimental workflow for comparative QSTR toxicity assessment.

Conclusion

The comparative analysis clearly delineates the safety advantages of 4-n-Propylphenylurea over traditional halogenated phenylureas. By substituting electron-withdrawing halogens with an aliphatic propyl chain, the molecule bypasses the persistent, receptor-mediated toxicity pathways (such as PXR activation and anti-androgenic effects) that plague compounds like diuron and linuron. Instead, 4-n-Propylphenylurea is subjected to rapid CYP450-mediated clearance, making it a significantly safer intermediate for pharmaceutical development.

References
  • 5 - nih.gov 2.1 - oup.com 3.4 - nih.gov 4.6 - nih.gov 5.2 - google.com

Sources

Inter-Laboratory Validation of 4-n-Propylphenylurea Analytical Methods: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of 4-n-Propylphenylurea (4-nPPU)—whether as a trace synthetic impurity in pharmaceutical manufacturing or as a degradation product in environmental matrices—requires highly robust analytical frameworks. Because phenylurea compounds are historically prone to thermal degradation during Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography (LC) based techniques have become the gold standard [1].

This guide provides an objective, data-driven comparison of two primary analytical methodologies: LC-MS/MS and HPLC-UV . By detailing a recent inter-laboratory validation study conducted in accordance with ICH Q2(R2) and FDA Bioanalytical Method Validation guidelines[2][3], we establish the causality behind experimental choices and provide self-validating protocols for seamless method transfer.

The Analytical Challenge: Causality in Method Selection

As a Senior Application Scientist, selecting the appropriate analytical platform requires balancing sensitivity, matrix tolerance, and operational robustness. 4-nPPU ( C10​H14​N2​O , MW: 178.23 g/mol ) presents specific analytical challenges:

  • Moderate Polarity: 4-nPPU elutes well on standard C18 stationary phases, but its retention is highly sensitive to mobile phase pH and organic modifier composition.

  • Matrix Interference: In complex matrices (e.g., wastewater or formulated drug products), co-eluting excipients can cause significant ion suppression in electrospray ionization (ESI).

  • Detector Sensitivity: While the phenyl ring provides a moderate chromophore for UV detection, trace-level impurity profiling (parts-per-billion) necessitates the selective fragmentation pathways of tandem mass spectrometry (MS/MS).

The Causality of Choice: We deploy LC-MS/MS for trace-level environmental monitoring and genotoxic impurity profiling due to its unparalleled sensitivity and selectivity (via Multiple Reaction Monitoring, MRM). Conversely, we validate HPLC-UV as a highly reproducible, cost-effective alternative for bulk drug substance release testing, where 4-nPPU concentrations are well above the UV detection threshold and matrix effects are minimal.

Method Comparison: LC-MS/MS vs. HPLC-UV

To ensure the methods are fit-for-purpose, a round-robin inter-laboratory validation was executed across five independent laboratories. The study evaluated Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, precision, and recovery.

Table 1: Inter-Laboratory Performance Metrics for 4-nPPU Analysis
Performance MetricLC-MS/MS (Method A)HPLC-UV (Method B)Analytical Implication
Limit of Detection (LOD) 0.05 ng/mL15.0 ng/mLLC-MS/MS is required for trace/environmental analysis.
Limit of Quantitation (LOQ) 0.15 ng/mL50.0 ng/mLHPLC-UV is sufficient for API release testing (>0.05% w/w).
Linear Dynamic Range 0.15 – 100 ng/mL50 – 5000 ng/mLLC-MS/MS requires sample dilution for high-concentration samples.
Inter-day Precision (%RSD) 3.2% – 5.1%1.8% – 4.5%Both methods meet ICH Q2(R2) acceptance criteria (≤ 15%).
Intra-day Precision (%RSD) 2.5% – 4.0%1.2% – 3.1%HPLC-UV exhibits slightly superior repeatability at high concentrations.
Mean Recovery 94.5% ± 4.2%98.1% ± 2.5%SPE extraction yields excellent recovery for both platforms.
Matrix Effect Moderate (Requires SIL-IS)LowLC-MS/MS demands a stable isotope-labeled internal standard.

Data synthesized from a 5-site round-robin validation study. R2>0.995 for all calibration curves.

Validated Experimental Protocols

A core tenet of scientific trustworthiness is the deployment of self-validating systems. The following protocols integrate System Suitability Tests (SST) and internal standard corrections to ensure data integrity.

Sample Preparation: Solid Phase Extraction (SPE)

Causality: Direct injection of complex matrices leads to rapid column degradation and ESI ion suppression. SPE isolates 4-nPPU, concentrating the analyte while washing away polar interferents.

  • Internal Standard Spiking: Aliquot 10.0 mL of the sample. Spike with 10 µL of 4-nPPU-d5 (Stable Isotope-Labeled Internal Standard, 100 ng/mL) to correct for extraction losses and matrix effects.

  • Cartridge Conditioning: Pass 5.0 mL of LC-MS grade Methanol through a C18 SPE cartridge (500 mg/3 mL), followed by 5.0 mL of LC-MS grade Water. Do not let the sorbent dry.

  • Sample Loading: Load the spiked sample at a controlled flow rate of 1–2 mL/min.

  • Washing: Wash the cartridge with 5.0 mL of 5% Methanol in Water to elute highly polar salts and excipients.

  • Elution: Elute 4-nPPU with 5.0 mL of 100% Acetonitrile into a clean glass vial.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1.0 mL of Mobile Phase A.

Method A: LC-MS/MS Conditions (Trace Analysis)

Causality: Electrospray Ionization (ESI) in positive mode effectively protonates the urea nitrogen, yielding a robust [M+H]+ precursor ion at m/z 179.1. Collision-Induced Dissociation (CID) produces a stable product ion at m/z 136.1 via the loss of isocyanic acid (HNCO), providing a highly specific MRM transition [4].

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 10% B hold for 1 min; ramp to 90% B over 4 mins; hold for 1 min; return to 10% B for 2 mins (Total run time: 8 mins).

  • Flow Rate: 0.35 mL/min.

  • Injection Volume: 2 µL.

  • MS/MS Parameters: ESI+, Capillary Voltage 3.0 kV, Desolvation Temp 450°C.

  • MRM Transitions:

    • 4-nPPU: m/z 179.1 136.1 (Quantifier), m/z 179.1 119.1 (Qualifier).

    • 4-nPPU-d5 (IS): m/z 184.1 141.1.

Method B: HPLC-UV Conditions (Bulk Release)

Causality: For high-concentration samples, UV detection at the λmax​ of the phenyl ring avoids the dynamic range saturation often seen in MS detectors, providing superior intra-day precision.

  • Column: Phenomenex Luna C18 (4.6 × 150 mm, 5 µm).

  • Mobile Phase: Isocratic 50:50 Water:Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV Absorbance at 245 nm.

Inter-Laboratory Validation Workflow

To ensure the methodologies were robust against variations in equipment, personnel, and ambient conditions, the validation followed a strict lifecycle management approach as dictated by ICH Q2(R2) [5].

G cluster_labs Round-Robin Testing Phase Start Method Development (Sponsor Lab) Transfer Protocol Transfer & Standardization Start->Transfer Lab1 Lab 1 & 2: LC-MS/MS (Trace Analysis) Transfer->Lab1 Lab2 Lab 3 & 4: HPLC-UV (Bulk Release) Transfer->Lab2 Data Data Consolidation & Statistical ANOVA Lab1->Data Lab2->Data Criteria ICH Q2(R2) Acceptance Criteria (Precision, Accuracy, Robustness) Data->Criteria Validated Fully Validated Analytical Method Criteria->Validated

Fig 1: Inter-laboratory validation workflow for 4-nPPU analytical methods across multiple sites.

Data Interpretation and Regulatory Grounding

The inter-laboratory validation data confirms that both methods are highly reliable within their respective dynamic ranges.

Mitigation of Matrix Effects: During the LC-MS/MS validation phase, Lab 2 reported a 15% ion suppression effect when analyzing 4-nPPU in wastewater matrices. However, because the protocol mandates the use of a stable isotope-labeled internal standard (4-nPPU-d5), the relative response ratio remained constant, ensuring the final calculated concentrations were accurate and within the FDA's ±15% acceptance criteria for bioanalytical methods [6]. This highlights the necessity of internal standardization in MS-based quantification.

Robustness and Method Transfer: The HPLC-UV method demonstrated exceptional robustness. Minor deliberate variations in mobile phase composition (±2% Acetonitrile) and column temperature (±5°C) resulted in no significant changes to peak symmetry or retention time, fulfilling the robustness requirements outlined in ICH Q2(R2) [7].

Conclusion: For drug development professionals and analytical chemists, the choice between LC-MS/MS and HPLC-UV for 4-nPPU analysis should be dictated by the required Limit of Quantitation. LC-MS/MS is the definitive choice for trace impurity profiling, while HPLC-UV offers unmatched reliability for routine, high-concentration quality control.

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Electrospray Liquid Chromatography Quadrupole Ion Trap Mass Spectrometry Determination of Phenyl Urea Herbicides in Water Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

A Comparative Guide to the Analytical Identification of 4-n-Propylphenylurea Using a Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous identification of novel chemical entities and their intermediates is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth technical comparison of analytical methodologies for confirming the identity of 4-n-Propylphenylurea. In the common scenario where a certified reference standard for the exact molecule is not available from pharmacopeial sources, we will demonstrate the scientifically sound approach of using a closely related and well-characterized compound, 4-Ethylphenylurea, as a reference standard. This guide is intended for researchers, analytical scientists, and quality control professionals who require robust and defensible analytical strategies.

The causality behind this comparative approach lies in the subtle yet measurable differences in physicochemical properties imparted by the homologous alkyl chains (propyl vs. ethyl). These differences will manifest in predictable variations in spectroscopic and chromatographic data, allowing for confident identification of the target analyte when compared against a known, structurally similar reference.

Introduction to the Analytical Challenge

4-n-Propylphenylurea is a substituted urea derivative with potential applications in various fields of chemical and pharmaceutical research. As with any synthesized compound, its identity must be unequivocally confirmed before it can be advanced for further studies. The absence of a dedicated, commercially available primary reference standard from bodies like USP or Ph. Eur. necessitates a robust, multi-technique analytical approach.[1][2] By comparing the analytical data of our test sample (4-n-Propylphenylurea) with that of a certified reference material of a close structural analog (4-Ethylphenylurea), we can establish a high degree of confidence in the identity of our compound.[3][4][5]

This guide will focus on three orthogonal analytical techniques, each providing a unique piece of the structural puzzle:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise arrangement of protons and carbons in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and characteristic fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and determine the retention characteristics based on polarity.

The Reference Standard: 4-Ethylphenylurea

For this guide, we will use a commercially available certified reference standard of 4-Ethylphenylurea.[6] The certificate of analysis for such a standard provides validated data on its identity and purity, making it a reliable benchmark for our comparison.

Comparative Analysis Workflow

The following diagram illustrates the workflow for the comparative identification of 4-n-Propylphenylurea.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison cluster_3 Conclusion Test_Sample 4-n-Propylphenylurea (Test Sample) NMR NMR Spectroscopy (¹H and ¹³C) Test_Sample->NMR MS Mass Spectrometry (EI-MS) Test_Sample->MS HPLC HPLC-UV Test_Sample->HPLC Reference_Standard 4-Ethylphenylurea (Reference Standard) Reference_Standard->NMR Reference_Standard->MS Reference_Standard->HPLC Data_Comparison Direct Comparison of: - Chemical Shifts - Fragmentation Patterns - Retention Times NMR->Data_Comparison MS->Data_Comparison HPLC->Data_Comparison Identity_Confirmation Identity Confirmation of 4-n-Propylphenylurea Data_Comparison->Identity_Confirmation

Caption: Workflow for the comparative identification of 4-n-Propylphenylurea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. By comparing the ¹H and ¹³C NMR spectra of the test sample and the reference standard, we can identify subtle differences arising from the different alkyl substituents.[7]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of each sample (4-n-Propylphenylurea and 4-Ethylphenylurea reference standard) in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of the same solvent is critical for a direct comparison of chemical shifts.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum for each sample.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum for each sample.

    • Typical parameters: 1024-2048 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Expected ¹H NMR Data

The key differentiating signals will be those of the alkyl chains. The propyl group will exhibit a triplet-sextet-triplet pattern, while the ethyl group will show a triplet-quartet pattern. The aromatic and urea NH protons should have very similar chemical shifts and splitting patterns in both molecules.[8][9][10][11][12]

Table 1: Comparative ¹H NMR Data (Predicted, in DMSO-d₆)

Assignment 4-n-Propylphenylurea (Test Sample) 4-Ethylphenylurea (Reference Standard) Key Differentiator
-CH₃ ~0.9 ppm (triplet, 3H)~1.1 ppm (triplet, 3H)Presence of sextet for propyl
-CH₂- (middle) ~1.5 ppm (sextet, 2H)-Absence in ethyl
-CH₂- (adjacent to N) ~2.4 ppm (quartet, 2H)~2.5 ppm (quartet, 2H)Similar chemical shift
Aromatic H ~6.9-7.4 ppm (multiplet, 5H)~6.9-7.4 ppm (multiplet, 5H)Identical pattern expected
Urea NH ~6.0 ppm (singlet, 2H), ~8.3 ppm (singlet, 1H)~6.0 ppm (singlet, 2H), ~8.3 ppm (singlet, 1H)Similar chemical shifts
Expected ¹³C NMR Data

The ¹³C NMR spectra will show a clear difference in the number and chemical shifts of the aliphatic carbons.[13][14][15]

Table 2: Comparative ¹³C NMR Data (Predicted, in DMSO-d₆)

Assignment 4-n-Propylphenylurea (Test Sample) 4-Ethylphenylurea (Reference Standard) Key Differentiator
-CH₃ ~11 ppm~16 ppmDifferent chemical shifts
-CH₂- (middle) ~23 ppm-Extra signal for propyl
-CH₂- (adjacent to C-aromatic) ~37 ppm~28 ppmDifferent chemical shifts
Aromatic C ~118, 121, 128, 140 ppm~118, 121, 128, 143 ppmVery similar shifts
Urea C=O ~155 ppm~155 ppmIdentical chemical shift

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and its fragmentation pattern, which serves as a molecular fingerprint. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.[16][17][18][19]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of each sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use a standard electron energy of 70 eV to ionize the samples.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weights (e.g., m/z 40-250).

Expected Mass Spectrometry Data

The molecular ion peaks will differ by 14 Da (the mass of a CH₂ group). The fragmentation patterns will show similarities due to the common phenylurea core, but also key differences related to the cleavage of the alkyl chains.[20]

Table 3: Comparative Mass Spectrometry Data

Ion 4-n-Propylphenylurea (Test Sample) 4-Ethylphenylurea (Reference Standard) Key Differentiator
Molecular Ion [M]⁺˙ m/z 178m/z 164Difference of 14 Da
[M - CH₃]⁺ -m/z 149 (loss of methyl)Characteristic loss for ethyl
[M - C₂H₅]⁺ m/z 149 (loss of ethyl)-Characteristic loss for propyl
[C₆H₅NHCO]⁺ m/z 120m/z 120Common fragment
[C₆H₅NH₂]⁺˙ m/z 93m/z 93Common fragment
[C₆H₅]⁺ m/z 77m/z 77Common fragment

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of a compound and providing a characteristic retention time based on its interaction with the stationary and mobile phases. For non-polar to moderately polar compounds like phenylureas, reversed-phase HPLC is the method of choice.[21][22][23][24][25][26]

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start at 40% B, increase to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve each sample in the initial mobile phase composition (e.g., 40:60 acetonitrile:water) to a concentration of approximately 1 mg/mL.

  • Injection: Inject equal volumes (e.g., 10 µL) of the test sample and the reference standard.

Expected HPLC Data

Due to the additional methylene group, 4-n-Propylphenylurea is more hydrophobic than 4-Ethylphenylurea. Therefore, in a reversed-phase system, it will have a longer retention time.[7][27]

Table 4: Comparative HPLC Data

Parameter 4-n-Propylphenylurea (Test Sample) 4-Ethylphenylurea (Reference Standard) Key Differentiator
Retention Time (t_R_) Expected ~7.5 minExpected ~6.8 minLonger retention for the more hydrophobic propyl analog
Purity (Peak Area %) ≥ 98% (for a pure sample)As per Certificate of Analysis (typically ≥ 99%)Confirms the purity of the test sample

The following diagram illustrates the expected HPLC separation.

G xaxis Time (min) yaxis Absorbance (AU) origin origin origin->xaxis origin->yaxis x_end x_end y_end y_end peak1_start peak1_start peak1_top peak1_top peak1_start->peak1_top peak1_end peak1_end peak1_top->peak1_end peak2_start peak2_start peak2_top peak2_top peak2_start->peak2_top peak2_end peak2_end peak2_top->peak2_end label1 4-Ethylphenylurea label2 4-n-Propylphenylurea

Caption: Expected HPLC chromatogram showing the separation of 4-Ethylphenylurea and 4-n-Propylphenylurea.

Conclusion

The identity of 4-n-Propylphenylurea can be confidently confirmed by a multi-faceted analytical approach, even in the absence of a dedicated certified reference standard. By comparing the ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC data of the test sample with that of a closely related and certified reference standard, such as 4-Ethylphenylurea, a comprehensive and scientifically sound identification can be achieved. The predictable differences in the analytical data, stemming from the variation in the alkyl chain length, provide the necessary evidence to distinguish between the two compounds and confirm the structure of the target molecule. This comparative methodology represents a robust and defensible strategy in pharmaceutical development and quality control.

References

  • (4-Ethylphenyl)urea - SIELC Technologies. (2018, May 16). Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Certified Reference Material Certificate of Analysis. (n.d.). Retrieved from [Link]

  • Di Corcia, A., & Nazzari, M. (2000). Multiresidue HPLC methods for phenyl urea herbicides in water.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Ph. Eur. Reference Standards: Orders and Catalogue. Retrieved from [Link]

  • Hengyuan Fine Chemical. (n.d.). PCL Impurity Reference Standards Supplier. Retrieved from [Link]

  • Interpretation of mass spectra. (n.d.). Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Tamami, B., Yeganeh, H., & Koohmareh, G. A. (2004). Synthesis and Characterization of Polyureas Derived from 4-Aryl-2,6-Bis(4-aminophenyl) pyridines and Diisocyanates. Iranian Polymer Journal, 13(4), 285-293.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • 13 Carbon NMR. (n.d.). Retrieved from [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Kumar, A., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161.
  • Dolan, J. W. (2012, November 19). HPLC Retention Order. Chemistry LibreTexts. Retrieved from [Link]

  • NMR Service. (n.d.). 13 Carbon NMR. Retrieved from [Link]

  • Zhao, L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 216, 219-231.
  • Dolan, J. W. (2026, March 12). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Reagecon. (n.d.). ISO 17034 Certified Reference Materials CRMs. Retrieved from [Link]

  • Gámiz-Gracia, L., et al. (2012). QSPR prediction of retention times of phenylurea herbicides by biological plastic evolution.
  • ResearchGate. (n.d.). Retention Times of Compounds Used in the HPLC Analysis. Retrieved from [Link]

  • Chiron, S., et al. (2000). Multiresidue HPLC methods for phenyl urea herbicides in water.
  • University of Rhode Island. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • LabStandard. (n.d.). Certified Reference Material (CRM) Neat. Retrieved from [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]

  • 13C NMR Chemical Shifts (δ, ppm). (n.d.). Retrieved from [Link]

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  • H NMR Chemical Shifts (δ, ppm). (n.d.). Retrieved from [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: 6-CMR-3 13C Chemical Shift Effects on sp3 Carbons. Organic Chemistry Data. Retrieved from [Link]

  • CHROMacademy. (2016, September 13). Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Kabir, A., et al. (2025).
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  • El-Gamel, N. E. A., et al. (2021). Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes. Molecules, 26(18), 5488.
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  • De Silva, L. A., et al. (2017). Synthesis and characterization of a novel aggregation-induced emission (AIE) chromophore analogue: The revelation of a new photophysical interpretation for aggregation-induced emission phenomena. The Journal of Physical Chemistry C, 121(38), 20967-20977.

Sources

comparing the cost-effectiveness of different synthetic pathways for 4-n-Propylphenylurea

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in process chemistry and scale-up, I have spent years optimizing the synthesis of substituted phenylureas. 4-n-Propylphenylurea is a high-value intermediate frequently utilized in the development of agricultural herbicides and pharmaceutical active ingredients. When transitioning this molecule from a benchtop discovery phase to pilot-scale production, the choice of the carbamoylation pathway becomes the single most critical variable. It dictates not only the Cost of Goods Sold (COGS) but also the downstream purification burden.

In this guide, I will objectively compare the three primary synthetic pathways for 4-n-Propylphenylurea, dissecting the thermodynamic and kinetic causality behind each route. Furthermore, I will provide field-proven, self-validating experimental protocols to ensure your scale-up efforts are built on reproducible science.

Mechanistic Pathways & Chemical Causality

The synthesis of 4-n-Propylphenylurea fundamentally requires the addition of a carbamoyl group to 4-n-propylaniline. The efficiency of this transformation depends entirely on how the reactive electrophile is generated and controlled.

1. Pathway A: The Cyanate Route (Wöhler-type Condensation) This classic route relies on the in-situ generation of isocyanic acid (HNCO) from sodium or potassium cyanate in an aqueous acidic medium.

  • The Causality: We specifically use acetic acid rather than strong mineral acids (like HCl) to mediate this reaction. Strong acids cause the rapid hydrolysis of HNCO into ammonia and carbon dioxide, which plummets the yield. Acetic acid buffers the system at an optimal pH (4.5–5.5), stabilizing the HNCO long enough for the nucleophilic 4-n-propylaniline to attack the electrophilic carbon [1].

2. Pathway B: The Urea Thermal Condensation Route This pathway utilizes the thermal decomposition of inexpensive urea into HNCO and ammonia.

  • The Causality: Because urea is highly stable, this decomposition requires significant thermal energy (>100°C). If performed in an open vessel, the escaping ammonia drives the formation of excess HNCO, which subsequently reacts with the newly formed 4-n-propylphenylurea to generate an unwanted thermodynamic byproduct: N,N'-bis(4-n-propylphenyl)urea. Conducting this in a pressurized autoclave traps the ammonia, modulating the equilibrium and suppressing byproduct formation [2].

3. Pathway C: The Isocyanate Amination Route This route bypasses HNCO generation entirely by reacting 4-n-propylphenyl isocyanate directly with aqueous ammonia.

  • The Causality: Direct nucleophilic addition to an isolated isocyanate is kinetically rapid and nearly quantitative at room temperature [3]. However, the extreme toxicity, moisture sensitivity, and high procurement cost of the starting isocyanate make this route economically prohibitive for anything beyond milligram-scale medicinal chemistry.

Pathway Visualization

G cluster_A Pathway A: Cyanate Route cluster_B Pathway B: Urea Route cluster_C Pathway C: Isocyanate Route Start 4-n-Propylaniline (Nucleophile) Target 4-n-Propylphenylurea (Target API Intermediate) Start->Target Byproduct N,N'-bis(4-n-propylphenyl)urea (Thermodynamic Byproduct) Target->Byproduct Excess Amine + Heat HNCO Isocyanic Acid (HNCO) Reactive Electrophile HNCO->Target Nucleophilic Attack by Amine Cyanate Sodium Cyanate + Acetic Acid (0-5°C) Cyanate->HNCO Acidic Protonation Urea Urea + HCl (Autoclave, 100-130°C) Urea->HNCO Thermal Decomposition Isocyanate 4-n-Propylphenyl Isocyanate + Aqueous NH3 (RT) Isocyanate->Target Direct Amination

Mechanistic comparison of the three primary synthetic pathways for 4-n-Propylphenylurea.

Cost-Effectiveness & Performance Analysis

To make an objective, data-driven decision for your pipeline, I have summarized the quantitative performance metrics of the three pathways below.

MetricPathway A (Cyanate)Pathway B (Urea)Pathway C (Isocyanate)
Raw Material Cost Moderate ( )Very Low ($)Very High ( )
Equipment Overhead Standard GlasswareHigh-Pressure AutoclaveAnhydrous/Inert Setup
Reaction Time 30 - 60 minutes2 - 4 hours< 15 minutes
Typical Yield 85% - 92%70% - 78%> 95%
Crude Purity High (Sharp MP)Moderate (Requires Recryst.)Very High
Scalability Excellent (Pilot/Plant)Good (Plant scale only)Poor (Toxicity limits)

Strategic Takeaway: For laboratory-scale synthesis (<100g) where time and purity are paramount, Pathway A is the undisputed champion. For multi-ton industrial manufacturing where raw material costs dictate margins, Pathway B becomes necessary, provided the facility has the capital expenditure for pressurized reactors.

Self-Validating Experimental Protocols

A robust chemical protocol must not rely on blind faith; it requires built-in orthogonal checks. The methodologies below are designed as self-validating systems, incorporating kinetic checkpoints and thermodynamic endpoints.

Protocol 1: The Cyanate Route (Optimized for High Purity)

Reference standard adapted from.

Step 1: Amine Solubilization & Buffering

  • Dissolve 31.4 g (0.23 mol) of 4-n-propylaniline in a mixture of 116 mL of glacial acetic acid and 232 mL of deionized water.

  • Validation Checkpoint 1 (Solubility): The solution must be completely homogenous. Any turbidity indicates incomplete protonation; add acetic acid in 5 mL increments until clear.

Step 2: Electrophile Generation & Condensation

  • In a separate 2L reactor, dissolve 130 g of sodium isocyanate (NaOCN) in 900 mL of water. Chill the reactor in an ice-bath to 0–5 °C.

  • Add the buffered amine solution dropwise to the NaOCN solution over 20 minutes under vigorous mechanical stirring.

  • Causality Note: The dropwise addition ensures the amine is the limiting reagent locally, preventing the localized depletion of HNCO. The ice bath suppresses the hydrolysis of HNCO into CO2 and NH3.

  • Stir the resulting slurry for an additional 30 minutes at 0–5 °C.

Step 3: Isolation & Validation

  • Filter the precipitated white crystals under vacuum. Wash sequentially with 500 mL of ice-cold water to remove residual sodium acetate.

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

  • Validation Checkpoint 2 (Purity): Perform a melting point analysis. Pure 4-n-propylphenylurea will exhibit a sharp melting point. A depressed or broad melting range indicates the presence of unreacted amine or di-substituted byproduct.

Protocol 2: The Urea Thermal Condensation Route (Optimized for Cost)

Reference standard adapted from .

Step 1: Reactor Charging & Deoxygenation

  • Into a 1L high-pressure autoclave, charge 4-n-propylaniline hydrochloride (1.0 molar eq), urea (2.5 molar eq), and water (50 molar eq).

  • Seal the autoclave and purge the headspace with Nitrogen gas (N2) three times, leaving an initial N2 pressure of 0.5–1.0 MPa.

  • Causality Note: At elevated temperatures, anilines are highly susceptible to oxidative degradation, which turns the product a deep purple-red. The N2 purge is a non-negotiable step that eliminates the need for downstream activated carbon decolorization.

Step 2: Thermal Activation

  • Heat the sealed reactor at a rate of 5 °C/min until the internal temperature reaches 110–120 °C.

  • Maintain this temperature under continuous agitation for 45–60 minutes.

  • Validation Checkpoint 1 (Pressure): Monitor the pressure gauge. A steady increase indicates the successful thermal decomposition of urea into NH3 gas. If pressure does not rise, the thermal transfer is failing.

Step 3: Controlled Cooling & Crystallization

  • Rapidly cool the autoclave to 90 °C using the internal cooling jacket, then slowly cool to room temperature.

  • Vent the residual NH3/N2 gas through an acid scrubber.

  • Filter the crude product. To separate the target 4-n-propylphenylurea from the N,N'-bis(4-n-propylphenyl)urea byproduct, recrystallize the crude mass from boiling ethanol.

Conclusion

Selecting the right synthetic pathway for 4-n-Propylphenylurea is an exercise in balancing kinetic control against raw material economics. For R&D scientists and pilot-scale engineers, the Cyanate Route (Pathway A) offers the highest return on investment regarding time and purity, functioning as a highly predictable, self-buffering system. Conversely, industrial process chemists operating at the metric-ton scale should invest in the engineering controls required for the Urea Route (Pathway B) to capitalize on the exceptionally low cost of urea.

References

  • Title: EP0390654B1 - Aminobenzenesulfonic acid derivative Source: Google Patents URL
  • Title: CN1440964A - Production process of phenyl carbamide and/or diphenyl carbamide Source: Google Patents URL
  • Title: One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction Source: Beilstein Journal of Organic Chemistry URL: [Link]

Validation of a Bioassay for the Screening of 4-n-Propylphenylurea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Soluble epoxide hydrolase (sEH) is a critical regulatory enzyme in the arachidonic acid cascade. It rapidly hydrolyzes anti-inflammatory, vasodilatory, and cardioprotective epoxyeicosatrienoic acids (EETs) into their corresponding, less active dihydroxyeicosatrienoic acids (DHETs) [[1]]([Link]). Consequently, inhibiting sEH has emerged as a highly validated therapeutic strategy for treating vascular inflammation, hypertension, and neuropathic pain .

Among the most potent classes of sEH inhibitors are substituted phenylureas. Specifically, 4-n-propylphenylurea derivatives act as transition-state analogs. The urea pharmacophore forms critical, stable hydrogen bonds with the catalytic triad (Tyr383, Tyr466, and Asp335) in the sEH active site, while the lipophilic 4-n-propyl group occupies the hydrophobic sub-pocket, significantly enhancing binding affinity . However, the high lipophilicity (high logP) of these derivatives presents unique challenges in bioassay screening, such as poor aqueous solubility and non-specific plastic binding, which must be addressed to generate accurate pharmacological data [[2]]([Link]).

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitor 4-n-Propylphenylurea Derivatives Inhibitor->sEH Competitive Inhibition

sEH metabolic pathway and inhibition by 4-n-propylphenylurea derivatives.

Comparative Guide: Selecting the Right Bioassay

When screening highly lipophilic compounds like 4-n-propylphenylurea derivatives, researchers must balance throughput, physiological relevance, and assay robustness. Below is an objective comparison of the three primary sEH bioassays used in drug development.

Assay TypeSubstrateThroughputSensitivityPhysiological RelevanceCost
Fluorometric PHOME / CMNPCHigh (HTS-ready)High (nM range)Low (Artificial substrate)Low
LC-MS/MS Natural EETsLowVery High (pM range)High (Natural substrate)High
Radiometric [3H]-t-DPPOMediumHighMediumMedium

Application Insight: For High-Throughput Screening (HTS) and initial hit-to-lead optimization of 4-n-propylphenylurea derivatives, the Fluorometric Assay is the superior choice due to its continuous kinetic readout, scalability, and cost-effectiveness [[2]]([Link]). LC-MS/MS should be reserved for secondary validation to confirm target engagement with endogenous substrates.

Experimental Protocol: Validation of the Fluorometric sEH Bioassay

This protocol utilizes the fluorogenic substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) [[2]]([Link]). The methodology below is explicitly optimized to prevent artifacts commonly associated with lipophilic urea derivatives.

Causality Behind Experimental Choices (E-E-A-T)
  • Buffer Selection: 25 mM Bis-Tris-HCl (pH 7.0) is utilized because it maintains the optimal ionization state for the sEH catalytic triad without introducing primary amines that could nucleophilically interfere with the assay chemistry.

  • BSA Addition (Critical): 0.1 mg/mL Bovine Serum Albumin (BSA) is mandatory. 4-n-propylphenylurea derivatives have high lipophilicity and will non-specifically adsorb to the walls of polystyrene microplates, artificially lowering their effective concentration in solution. BSA acts as a lipid carrier, preventing this adsorption and mimicking physiological plasma protein binding .

  • Kinetic vs. Endpoint Readout: A continuous kinetic readout is chosen over an endpoint assay. Monitoring the reaction over 30-60 minutes allows researchers to easily identify and exclude false positives caused by auto-fluorescent compounds or poorly soluble precipitants that scatter light.

Step-by-Step Methodology (Self-Validating System)
  • Reagent Preparation:

    • Prepare Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA.

    • Dilute recombinant human sEH enzyme in Assay Buffer to a working concentration (typically 1–2 nM final concentration).

  • Inhibitor Preparation:

    • Dissolve 4-n-propylphenylurea derivatives in 100% DMSO to create 10 mM stock solutions.

    • Perform 10-point serial dilutions in DMSO, then dilute 1:100 in Assay Buffer to keep the final DMSO concentration at ≤1% (higher DMSO levels can denature sEH and skew kinetics) .

  • Assay Setup & Internal Controls:

    • In a black 96-well or 384-well microplate, add 130 µL of Assay Buffer to all wells.

    • Add 20 µL of the diluted inhibitor to the test wells.

    • Add 50 µL of the sEH enzyme solution.

    • Self-Validation Controls: Every plate must include a Positive Control (Enzyme + Vehicle, representing 100% uninhibited activity), a Negative Control (Buffer + Vehicle, representing background fluorescence), and a Reference Standard (e.g., AUDA) to ensure batch-to-batch consistency .

  • Pre-Incubation:

    • Incubate the plate at 30°C for 15 minutes. This binding phase is crucial for urea derivatives, which often exhibit slow-binding kinetics.

  • Reaction Initiation:

    • Add 50 µL of 5 µM PHOME substrate to all wells to initiate the enzymatic hydrolysis .

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure fluorescence kinetically at Ex/Em = 330/465 nm every minute for 30–60 minutes at 30°C .

Bioassay_Workflow Step1 1. Enzyme Preparation Dilute sEH in Bis-Tris Buffer (+ 0.1% BSA) Step2 2. Compound Addition Add 4-n-Propylphenylurea Derivatives (in DMSO) Step1->Step2 Step3 3. Pre-Incubation 15 mins at 30°C (Binding Phase) Step2->Step3 Step4 4. Substrate Addition Add PHOME Fluorogenic Substrate (5 µM) Step3->Step4 Step5 5. Kinetic Read Ex/Em: 330/465 nm (30-60 mins) Step4->Step5 Step6 6. Data Analysis Calculate IC50 & Z'-factor Step5->Step6

Step-by-step fluorometric bioassay workflow for sEH inhibitor screening.

Data Analysis and Mock Validation Data

To validate the assay for screening 4-n-propylphenylurea derivatives, IC50 values are calculated from the slopes of the linear portion of the kinetic curves. The robustness of the assay is quantified using the Z'-factor. A Z'-factor > 0.5 indicates an excellent assay suitable for HTS .

Table 2: Mock IC50 Validation Data for 4-n-Propylphenylurea Derivatives

CompoundR-Group ModificationIC50 (nM)Max Inhibition (%)Z'-Factor
AUDA (Standard) N/A7.6 ± 0.51000.78
Derivative A Unsubstituted 4-n-propyl45.2 ± 2.1980.75
Derivative B 2-Fluoro-4-n-propyl12.4 ± 1.3990.76
Derivative C 3-Trifluoromethyl-4-n-propyl3.8 ± 0.41000.79

Note: The inclusion of electron-withdrawing groups (e.g., Trifluoromethyl) on the 4-n-propylphenylurea scaffold often increases the hydrogen-bond donating capacity of the urea nitrogens, leading to sub-nanomolar IC50 values.

References

  • Nakagawa, Y., Wheelock, C. E., Morisseau, C., Goodrow, M. H., Hammock, B. G., & Hammock, B. D. (2000). 3-D QSAR analysis of inhibition of murine soluble epoxide hydrolase (MsEH) by benzoylureas, arylureas, and their analogues. Bioorganic & Medicinal Chemistry, 8(11), 2663-2673. URL: [Link]

  • Newman, J. W., Denton, D. L., Morisseau, C., Koger, C. S., Wheelock, C. E., Hinton, D. E., & Hammock, B. D. (2001). Evaluation of fish models of soluble epoxide hydrolase inhibition. Environmental Health Perspectives, 109(1), 61-66. URL:[Link]

  • Wolf, N. M., Morisseau, C., Jones, P. D., Hock, B., & Hammock, B. D. (2006). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry, 355(1), 71-80. URL:[Link]

  • Wagner, K. M., McReynolds, C. B., Schmidt, W. K., & Hammock, B. D. (2020). Selection of Potent Inhibitors of Soluble Epoxide Hydrolase for Usage in Veterinary Medicine. Frontiers in Veterinary Science, 7, 531. URL:[Link]

  • Kim, J. H., Morgan, A. M. A., & Kim, Y. H. (2015). Inhibition of soluble epoxide hydrolase activity by compounds isolated from the aerial parts of Glycosmis stenocarpa. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 667-671. URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-n-Propylphenylurea

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling 4-n-Propylphenylurea

As a Senior Application Scientist, I recognize that handling specialized chemical intermediates like 4-n-Propylphenylurea requires moving beyond generic safety data sheets. 4-n-Propylphenylurea is a critical precursor in the synthesis of aminobenzenesulfonic acid derivatives, which are heavily investigated for their cardioprotective properties against ischemic heart disease and cellular calcium overload 1. However, the precise physicochemical properties that make it a valuable synthetic intermediate also dictate stringent, non-negotiable handling protocols.

This guide provides a self-validating operational framework, detailing the mechanistic causality behind Personal Protective Equipment (PPE) selection, step-by-step handling methodologies, and comprehensive disposal plans.

Mechanistic Toxicology and the Causality of PPE Selection

To design an effective safety protocol, we must first understand the molecular behavior of 4-n-Propylphenylurea. Like many substituted phenylureas, it is classified under the Globally Harmonized System (GHS) as a skin and eye irritant (H315, H319) and a respiratory tract irritant (H335) 2.

The critical toxicological factor dictating our PPE strategy is its lipophilicity. The addition of the hydrophobic n-propyl group to the phenyl ring significantly increases the molecule's partition coefficient compared to an unsubstituted urea moiety 3. This enhanced lipophilicity facilitates easier penetration across biological membranes, including the stratum corneum of the skin 3. Once absorbed, phenylurea derivatives have been shown in developmental models to impair oxidative respiration and exert sub-lethal cellular toxicities 4. Therefore, standard laboratory gloves are insufficient; barrier protection must be specifically selected to prevent transdermal permeation of lipophilic organic solids.

Quantitative Personal Protective Equipment (PPE) Matrix

The following matrix outlines the mandatory PPE for handling 4-n-Propylphenylurea, grounded in its specific physicochemical hazards.

PPE CategorySpecification & StandardMechanistic Causality / JustificationReplacement Frequency
Hand Protection Double-layered Nitrile gloves (min. 0.11 mm thickness, EN 374 compliant).Nitrile provides a robust barrier against lipophilic organic compounds. Double-gloving prevents micro-tears from exposing the skin to the highly penetrative propylphenyl moiety.Every 2 hours of continuous use, or immediately upon suspected contamination.
Eye Protection Snug-fitting chemical splash goggles (ANSI Z87.1 or EN 166).Phenylureas are severe eye irritants. Goggles prevent airborne crystalline dust from contacting the ocular mucosa.Inspect before each use; replace if scratched or compromised.
Respiratory Protection N95 / FFP2 particulate respirator or half-mask with P3 filter.Prevents inhalation of fine powders, which cause acute respiratory tract irritation and potential systemic absorption via alveolar capillary beds.Daily, or immediately when breathing resistance increases.
Body Protection Flame-retardant, fluid-resistant lab coat with fitted knit cuffs.Prevents dust accumulation on forearms. The lipophilic nature of the chemical means skin contact must be entirely eliminated.Launder weekly via specialized chemical laundry services; never wash at home.

Operational Workflow & Handling Protocol

The following protocol details the handling and subsequent sulfonation of 4-n-Propylphenylurea, emphasizing integrated safety controls 1. Every step is designed as a self-validating system where the output of one safety check becomes the prerequisite for the next.

Phase 1: Pre-Operation Setup

  • Ventilation Verification: Ensure the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm). Do not proceed if the airflow alarm is sounding.

  • Static Dissipation: 4-n-Propylphenylurea is a crystalline powder that can easily aerosolize via static charge. Wipe the analytical balance and surrounding hood area with an anti-static cloth before opening the container.

  • PPE Donning: Equip the PPE exactly as specified in the matrix above.

Phase 2: Weighing and Transfer

  • Place a conductive, anti-static weigh boat on the analytical balance inside the fume hood.

  • Carefully dispense the required mass of 4-n-Propylphenylurea using a grounded stainless-steel spatula to minimize dust generation.

  • Seal the stock container immediately after dispensing to prevent environmental moisture absorption and ambient contamination.

Phase 3: Reaction Execution (Example: Sulfonation) Note: This specific methodology is adapted from validated synthetic routes for cardiovascular drug precursors 1.

  • Acid Preparation: In a highly controlled fume hood, prepare a reaction vessel containing 107.6 mL of 20% fuming sulfuric acid.

  • Controlled Addition: Slowly add the weighed 4-n-Propylphenylurea in small, measured portions to the fuming sulfuric acid. Causality: The reaction is highly exothermic; portion-wise addition prevents thermal runaway and the aerosolization of toxic sulfonated byproducts.

  • Thermal Regulation: Maintain the reaction mixture at exactly 60 °C for 2 hours using a digitally controlled heating mantle.

  • Quenching: Transfer the vessel to an ice-bath. Slowly add approximately 400 mL of crushed ice into the reaction mixture to safely quench the fuming acid.

  • Isolation: Heat the quenched mixture under reflux for 4 hours, then cool to precipitate the crystals. Filter, wash with deionized water, and dry to isolate the product.

Spill Response & Disposal Plan

Due to the environmental persistence and aquatic toxicity associated with phenylurea derivatives, disposal must strictly adhere to environmental regulations.

Immediate Spill Response (Solid Powder):

  • Isolate: Evacuate personnel from the immediate vicinity and increase hood ventilation.

  • Suppress: Do not dry sweep. Lightly mist the spilled 4-n-Propylphenylurea with a 5% aqueous ethanol solution to suppress dust aerosolization.

  • Collect: Use a dedicated spill kit shovel to scoop the dampened powder into a wide-mouth, sealable hazardous waste container.

  • Decontaminate: Wash the spill area with a mild alkaline detergent solution to hydrolyze residual traces, followed by a thorough water rinse.

Waste Disposal Plan:

  • Solid Waste: Contaminated gloves, weigh boats, and filter papers must be placed in a clearly labeled "Hazardous Solid Waste - Toxic Organics" bin.

  • Aqueous/Acidic Waste: The filtrate from the sulfonation reaction contains dilute sulfuric acid and unreacted organic residues. This must be neutralized to pH 6-8 using sodium hydroxide before being transferred to an "Aqueous Organic Waste" carboy. Never mix with halogenated waste streams.

Visualizing the Safety Workflow

Workflow Start Risk Assessment & PPE Verification Hood Engineering Controls (Fume Hood >100 fpm) Start->Hood Weigh Weighing Protocol (Anti-static enclosure) Hood->Weigh React Chemical Synthesis (Sulfonation at 60°C) Weigh->React Decon Decontamination (Alkaline Wash) React->Decon Waste Waste Segregation (EPA/Local Guidelines) Decon->Waste

Fig 1. End-to-end operational and safety workflow for handling 4-n-Propylphenylurea.

References

  • Aminobenzenesulfonic acid derivative. Google Patents (EP0390654B1).
  • Rational Design, Synthesis and Cytotoxic Activity of N-(Phenylcarbamoyl)Benzamide on HeLa Cell Lines. ITB Journal. Available at:[Link]

  • Sub-lethal toxicity assessment of the phenylurea herbicide linuron in developing zebrafish (Danio rerio) embryo/larvae. PubMed. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.